Peimisine HCl
説明
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO3.ClH/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4;/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3;1H/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYFGCQMQQGAEY-MCZYSGEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Peimisine HCl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peimisine hydrochloride (Peimisine HCl) is the hydrochloride salt of Peimisine, a major steroidal alkaloid isolated from the bulbs of Fritillaria species, which are widely used in traditional medicine for treating respiratory ailments. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, focusing on its anti-inflammatory and antiasthmatic properties. The information is compiled from available preclinical studies and is intended for researchers and professionals in drug development.
Core Mechanisms of Action
The primary pharmacological effects of this compound are attributed to two core mechanisms:
-
Anti-inflammatory Activity: Primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
-
Antiasthmatic Activity: Mediated by the modulation of tracheal smooth muscle contraction, involving calcium signaling and receptor interactions.
Anti-inflammatory Mechanism of Action
Peimisine has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. The central mechanism underlying this activity is the suppression of the NF-κB signaling pathway, a critical regulator of the inflammatory response.
Inhibition of Pro-inflammatory Mediators
Peimisine has been shown to reduce the production of several key pro-inflammatory cytokines and enzymes. While specific IC50 values for Peimisine are not consistently reported in the available literature, studies on the closely related alkaloid Peiminine provide insights into the potential potency.
| Inflammatory Mediator | Effect of Peimisine/Related Alkaloids | Cell Line/Model | Inducer | Quantitative Data (Peiminine as reference) |
| TNF-α | Inhibition of production/expression | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Dose-dependent inhibition observed |
| IL-1β | Inhibition of production/expression | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Dose-dependent inhibition observed |
| IL-6 | Inhibition of production/expression | RAW 2S64.7 macrophages | Lipopolysaccharide (LPS) | Dose-dependent inhibition observed |
| COX-2 | Inhibition of protein expression | Mouse bone marrow-derived macrophages (BMDMs) | Cutibacterium acnes | Dose-dependent inhibition by Peiminine |
| iNOS | Inhibition of expression | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Reduced expression noted |
Note: Quantitative data for this compound is limited in the reviewed literature. The data for Peiminine suggests a dose-dependent inhibitory effect on these inflammatory mediators.
Modulation of the NF-κB Signaling Pathway
The inhibitory effect of Peimisine on pro-inflammatory mediators is a direct consequence of its action on the NF-κB signaling cascade.
Signaling Pathway Diagram: Inhibition of NF-κB by this compound
Caption: this compound inhibits the NF-κB pathway by preventing IKK activation and p65 phosphorylation.
Experimental Protocols
Western Blot for NF-κB Activation
This protocol outlines the general steps to assess the effect of this compound on the phosphorylation of NF-κB p65 and IκBα.
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Antiasthmatic Mechanism of Action
This compound exhibits relaxant effects on tracheal smooth muscle, which is a key factor in its antiasthmatic properties. This is achieved through a multi-faceted mechanism involving receptor modulation and regulation of intracellular calcium.
Effects on Tracheal Smooth Muscle Contraction
Studies have shown that Peimisine can relax pre-contracted tracheal smooth muscle.
| Parameter | Effect of Peimisine | Model | Inducer | Quantitative Data |
| Tracheal Smooth Muscle Contraction | Relaxation | Guinea pig tracheal strips | Acetylcholine (Ach) | Increased EC50 of Ach with Peimisine (0.046 and 0.092 mmol/L)[1] |
| Intracellular Calcium Release | Inhibition | Guinea pig tracheal smooth muscle | CaCl₂ | Significant dose-dependent inhibition (P < 0.05, 0.01, 0.001)[1] |
| Extracellular Calcium Influx | No significant inhibition | Guinea pig tracheal smooth muscle | CaCl₂ | Not significantly inhibited[1] |
| Receptor Interaction | Affects M-receptors and excites β-receptors | Guinea pig tracheal smooth muscle | Ach | Implied from the increased EC50 of Ach[1] |
Modulation of Calcium Signaling
A critical aspect of Peimisine's relaxant effect is its ability to inhibit the release of calcium from intracellular stores within smooth muscle cells, without significantly affecting the influx of extracellular calcium.[1]
Signaling Pathway Diagram: this compound's Effect on Tracheal Smooth Muscle
References
Peimisine HCl: A Technical Guide to its Biological Activity and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peimisine, a major isosteroidal alkaloid isolated from the bulbs of Fritillaria species, has demonstrated significant therapeutic potential, primarily attributed to its antiasthmatic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activity of Peimisine, with the assumption that the hydrochloride (HCl) salt is utilized in experimental setting for enhanced solubility and bioavailability. We delve into the molecular mechanisms and signaling pathways modulated by this compound, present available quantitative data, and outline detailed experimental protocols for key assays. This document aims to serve as a foundational resource for researchers investigating Peimisine HCl for novel drug development.
Core Biological Activities
This compound exhibits two primary, well-documented biological activities:
-
Antiasthmatic Activity: Primarily through the relaxation of tracheal smooth muscle.
-
Anti-inflammatory Activity: By modulating key inflammatory signaling pathways.
Antiasthmatic Activity of Peimisine
The antiasthmatic effects of Peimisine are attributed to its ability to induce bronchodilation by acting on tracheal smooth muscle.
Quantitative Data: Effect on Tracheal Smooth Muscle Contraction
The following table summarizes the observed effects of Peimisine on isolated guinea pig tracheal smooth muscle.
| Parameter | Agonist | Peimisine Concentration (mmol/L) | Observed Effect | Reference |
| EC50 of Acetylcholine | Acetylcholine | 0.046 | Increased EC50 | [1] |
| 0.092 | Increased EC50 | [1] | ||
| EC50 of Histamine | Histamine | 0.092 | No significant change | [1] |
| Intracellular Ca2+ Release | CaCl2 | Dose-dependent | Significant inhibition (P < 0.05, 0.01, 0.001) | [1] |
| Extracellular Ca2+ Influx | CaCl2 | Not specified | No significant inhibition | [1] |
Proposed Mechanism of Antiasthmatic Action
Peimisine appears to exert its relaxant effect on tracheal smooth muscle through a multi-target mechanism. The proposed signaling pathway is illustrated below.
Experimental Protocol: Isolated Tracheal Smooth Muscle Contraction Assay
This protocol is a generalized procedure for assessing the effects of this compound on agonist-induced tracheal smooth muscle contraction.
Objective: To determine the effect of this compound on the contractility of isolated tracheal smooth muscle rings in response to various contractile agonists.
Materials:
-
Male Hartley guinea pigs (250-300g)
-
Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound stock solution
-
Contractile agonists (e.g., Acetylcholine, Histamine)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig by cervical dislocation.
-
Excise the trachea and place it in cold K-H solution.
-
Dissect the trachea into individual rings, 3-4 mm in width.
-
Suspend each tracheal ring in an organ bath containing K-H solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.0 g, with the K-H solution changed every 15 minutes.
-
After equilibration, contract the tissues with 60 mM KCl to check for viability.
-
Wash the tissues and allow them to return to baseline tension.
-
-
Experimental Protocol:
-
Pre-incubate the tracheal rings with varying concentrations of this compound or vehicle for 30 minutes.
-
Generate a cumulative concentration-response curve for a contractile agonist (e.g., acetylcholine or histamine) by adding the agonist in a stepwise manner.
-
Record the isometric tension generated at each agonist concentration.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by the agonist in the absence of this compound.
-
Calculate the EC50 values (the concentration of agonist that produces 50% of the maximal response) in the presence and absence of this compound.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of any observed differences.
-
Anti-inflammatory Activity of Peimisine and Related Alkaloids
Peimisine and its structural analog, peiminine, have been shown to possess anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.
Proposed Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of Peimisine and related compounds are thought to be mediated by the inhibition of pro-inflammatory cytokine production and the suppression of key signaling cascades within immune cells. A derivative of peimisine has been shown to inhibit the activity of the NF-κB signaling pathway. Furthermore, a combination of peimine, peiminine, and forsythoside A has been observed to dampen the TLR4/MAPK/NF-κB signaling pathway.
Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Pathways
This protocol provides a general framework for investigating the effect of this compound on the activation of the NF-κB and MAPK signaling pathways in a cell-based inflammatory model.
Objective: To determine if this compound inhibits the phosphorylation of key proteins in the NF-κB (p65) and MAPK (ERK, JNK, p38) pathways in response to an inflammatory stimulus.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Experimental Workflow Overview
The following diagram illustrates a general workflow for the investigation of this compound's biological activity.
Conclusion and Future Directions
This compound is a promising natural product with well-defined antiasthmatic and anti-inflammatory activities. The mechanisms of action appear to involve the modulation of muscarinic and β-adrenergic receptors, intracellular calcium signaling, and the NF-κB and MAPK pathways. The data and protocols presented in this guide provide a solid foundation for further research and development.
Future studies should focus on:
-
Obtaining specific IC50 values for the anti-inflammatory effects of this compound.
-
Elucidating the precise molecular interactions between this compound and its protein targets.
-
Conducting in vivo studies to validate the therapeutic efficacy and safety of this compound in animal models of asthma and inflammatory diseases.
-
Investigating the potential of this compound in other therapeutic areas, given its modulation of fundamental signaling pathways.
This technical guide serves as a starting point for the scientific community to unlock the full therapeutic potential of this compound.
References
Peimisine HCl: A Comprehensive Technical Review of Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peimisine, an isosteroidal alkaloid primarily isolated from the bulbs of Fritillaria species, has garnered significant attention in preclinical research for its diverse pharmacological activities. This technical guide provides an in-depth review of the existing literature on Peimisine hydrochloride (Peimisine HCl), focusing on its anti-inflammatory, anticancer, and antiasthmatic properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Pharmacological Effects of this compound
This compound has demonstrated a range of biological activities in various preclinical models. The primary areas of investigation include its potent anti-inflammatory, emerging anticancer, and established antiasthmatic effects.
Anti-inflammatory Activity
Peimisine and its derivatives have been shown to exert significant anti-inflammatory effects. In a key study, a derivative of peimisine, boc-leucine mono peimisine ester monoamide, demonstrated the ability to increase the survival rate of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] This was accompanied by a reduction in the levels of pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[1] In vivo studies using a mouse model of acute lung injury induced by LPS further substantiated these findings, showing a reduction in the lung wet/dry ratio and inhibition of the aforementioned inflammatory cytokines.[1]
Anticancer Activity
The anticancer potential of this compound is an emerging area of research. Studies on related compounds from Fritillaria suggest that the anticancer mechanism may involve the induction of apoptosis and cell cycle arrest.[2] For instance, peimine, a structurally similar alkaloid, has been shown to induce apoptosis in human gastric cancer cells.[2] Research on peimisine itself has demonstrated its ability to inhibit apoptosis in bronchial epithelial cells induced by cigarette smoke extract by regulating the expression of apoptosis-related proteins such as Bax, Bcl-2, and cleaved PARP. While this particular study highlights a protective effect, the modulation of apoptotic pathways suggests a potential for peimisine to be explored in cancer models where inducing apoptosis is the desired outcome.
Antiasthmatic Activity
The antiasthmatic properties of peimisine have been attributed to its effects on tracheal smooth muscle. It acts as a non-competitive antagonist of muscarinic M receptors, thereby inhibiting acetylcholine-induced smooth muscle contraction. Furthermore, it excites β-receptors and antagonizes the release of intracellular calcium, which promotes the release of nitric oxide, leading to the relaxation of tracheal smooth muscle and alleviating asthmatic symptoms.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on Peimisine and its derivatives.
Table 1: Pharmacokinetic Parameters of Peimisine in Rats
| Parameter | Male Rats (1.3 mg/kg, oral) | Female Rats (1.3 mg/kg, oral) |
| AUC(0-t) (ng/mLh) | 1835.6 ± 452.7 | 1120.4 ± 315.8 |
| AUC(0-∞) (ng/mLh) | 2045.8 ± 512.3 | 1287.6 ± 389.1 |
| Cmax (ng/mL) | 158.9 ± 35.4 | 110.2 ± 28.7 |
| Tmax (h) | 4.0 ± 1.2 | 3.5 ± 1.0 |
| t1/2 (h) | 8.5 ± 2.1 | 7.9 ± 1.9 |
Table 2: In Vitro Anti-inflammatory and Anti-apoptotic Effects of Peimisine and its Derivatives
| Compound | Cell Line | Model | Concentration | Effect | Reference |
| Boc-leucine mono peimisine ester monoamide | RAW 264.7 | LPS-induced inflammation | 25 µg/mL | Increased cell survival; Reduced TNF-α, IL-1β, IL-6, iNOS | |
| Peimisine | BEAS-2B | Cigarette smoke extract-induced apoptosis | 10, 20, 40 µM | Significantly inhibited apoptosis; Modulated Bax/Bcl-2 ratio and cleaved PARP |
Key Experimental Protocols
LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol is a standard method to screen for the anti-inflammatory activity of compounds.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound. After a pre-incubation period (typically 1-2 hours), lipopolysaccharide (LPS) is added to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response. Control groups include cells treated with vehicle only, LPS only, and this compound only.
-
Incubation: The cells are incubated for a specified period, typically 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): The levels of these cytokines in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protein Expression (iNOS, COX-2, NF-κB, MAPK pathway proteins): Cell lysates are prepared, and the expression levels of key inflammatory proteins are determined by Western blot analysis.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cancer cells (e.g., PC-3 prostate cancer cells) are seeded in culture plates and treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The data is then used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Apoptosis Assay using Annexin V/PI Staining
This method is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound as described for the cell cycle analysis.
-
Staining: After treatment, both adherent and floating cells are collected, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells. This allows for the quantification of viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cells.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound are mediated through the modulation of key intracellular signaling pathways.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of peimisine are primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
-
NF-κB Pathway: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, and iNOS, and initiates their transcription. A derivative of peimisine has been shown to increase the protein level of IκB and decrease the level of the p65 subunit in the nucleus, suggesting that it inhibits the activation of the NF-κB pathway.
-
MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in regulating the production of inflammatory mediators. Upon LPS stimulation, these kinases are phosphorylated and activated, leading to the activation of downstream transcription factors that promote the expression of inflammatory genes.
Anticancer Signaling Pathways
The anticancer effects of peimisine are thought to be mediated through the induction of apoptosis and cell cycle arrest .
-
Apoptosis: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It is regulated by a complex interplay of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-3), ultimately leading to cell death. Peimisine has been observed to modulate the expression of Bax and Bcl-2 and affect the cleavage of PARP, a substrate of activated caspase-3, indicating its involvement in the apoptotic pathway.
-
Cell Cycle Arrest: The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. Checkpoints exist to halt the cycle if DNA damage or other abnormalities are detected. Many anticancer agents exert their effects by inducing cell cycle arrest at specific phases (e.g., G0/G1, S, or G2/M), preventing cancer cells from proliferating.
Conclusion and Future Directions
The preclinical data reviewed in this technical guide highlight the potential of this compound as a therapeutic agent for inflammatory diseases and potentially for cancer. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB and MAPK, and the induction of apoptosis and cell cycle arrest, makes it an attractive candidate for further investigation.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound within the identified signaling pathways.
-
Conducting comprehensive in vivo efficacy and safety studies in relevant animal models of inflammatory diseases and cancer.
-
Investigating the potential for synergistic effects when combined with existing therapies.
-
Optimizing the pharmacokinetic properties of this compound through medicinal chemistry approaches to enhance its therapeutic potential.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the promising therapeutic applications of this compound.
References
A Technical Guide to the Discovery, Isolation, and Biological Activity of Peimisine from Fritillaria Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the steroidal alkaloid Peimisine, a significant bioactive compound found in various species of the Fritillaria genus. This document details its discovery, physicochemical properties, established methods for its isolation and purification, and current understanding of its biological activities, with a focus on its role in modulating cellular signaling pathways.
Introduction and Discovery
Peimisine (C₂₇H₄₁NO₃, Molar Mass: 427.62 g/mol ) is a naturally occurring isosteroidal alkaloid that has been identified in several Fritillaria species, which are perennial herbaceous bulbs traditionally used in Chinese medicine for their antitussive and expectorant properties.[1] The discovery of Peimisine and other related alkaloids from Fritillaria dates back to early phytochemical investigations, with ongoing research continuing to uncover the therapeutic potential of these compounds.[1] Peimisine has been isolated from various species, including Fritillaria ussuriensis, Fritillaria taipaiensis, and Fritillaria unibracteata.[2]
Physicochemical Properties
A summary of the key physicochemical properties of Peimisine is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₁NO₃ | [3] |
| Molar Mass | 427.62 g/mol | [3] |
| Appearance | Solid | |
| Solubility | ≥50 mg/mL in DMSO with gentle warming and ultrasonic | |
| IUPAC Name | (3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one | |
| CAS Number | 19773-24-1 |
Isolation and Purification of Peimisine
The isolation of Peimisine from Fritillaria bulbs is a multi-step process that typically involves extraction, acid-base partitioning, and chromatographic separation. The general workflow is depicted in the diagram below.
Experimental Protocols
Protocol 1: Acid-Base Extraction and Macroporous Resin Chromatography
This protocol is a common method for the enrichment of total alkaloids from Fritillaria species.
-
Extraction:
-
Powdered dried bulbs of Fritillaria are extracted with an acidic aqueous solution (e.g., 0.5-2% HCl) multiple times.
-
The combined extracts are concentrated under reduced pressure.
-
The concentrated extract is centrifuged, and the supernatant is collected.
-
-
Acid-Base Partitioning:
-
The pH of the supernatant is adjusted to 8-11 with a base (e.g., NaOH solution).
-
The alkaline solution is then extracted repeatedly with an organic solvent such as dichloromethane.
-
The organic layers are combined, and the solvent is evaporated to yield the crude total alkaloid extract.
-
-
Macroporous Resin Chromatography:
-
The crude alkaloid extract is dissolved in an acidic solution, and the pH is readjusted to 8-11.
-
The solution is loaded onto a pre-treated macroporous resin column (e.g., HPD100 or HPD722).
-
The column is first washed with deionized water to remove impurities.
-
The alkaloids are then eluted with a gradient of ethanol (e.g., 10% to 95%).
-
The fractions containing the target alkaloids are collected, combined, and concentrated.
-
-
Further Purification:
-
The enriched alkaloid fraction can be further purified by silica gel column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure Peimisine.
-
Analytical Methods for Identification and Quantification
High-performance liquid chromatography coupled with an evaporative light scattering detector (HPLC-ELSD) and ultra-performance liquid chromatography (UPLC-ELSD) are the most commonly employed techniques for the sensitive and accurate determination of Peimisine.
HPLC-ELSD Method
A typical HPLC-ELSD method for the quantification of Peimisine is summarized in Table 2.
| Parameter | Condition |
| Column | Agilent Hypersil BDS-C18 (4.0 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile-water-diethylamine (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Drift Tube Temperature | 115 °C |
| Nebulizing Gas Flow Rate | 3.0 L/min |
UPLC-ELSD Method
For faster and more efficient separation, UPLC-ELSD can be utilized. Table 3 outlines a reported UPLC-ELSD method.
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile-0.02% triethylamine-water (gradient elution) |
| Column Temperature | 25 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Drift Tube Temperature | 40 °C |
| Injection Volume | 1 µL |
Quantitative Data
The content of Peimisine can vary significantly among different Fritillaria species. Table 4 provides a summary of reported quantitative data.
| Fritillaria Species | Peimisine Content (% w/w) | Analytical Method | Reference |
| F. taipaiensis | 0.0173 - 0.0376 | HPLC-ELSD | |
| F. unibracteata | 0.0233 - 0.0528 | HPLC-ELSD | |
| F. walujewii | Varies | UPLC-ELSD | |
| F. pallidiflora | Varies | UPLC-ELSD |
The recovery of Peimisine in these analytical methods is typically high, often exceeding 98%, with a relative standard deviation (RSD) of less than 3%, indicating good accuracy and precision.
Biological Activities and Signaling Pathways
Peimisine has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitussive effects. Recent research has begun to elucidate the molecular mechanisms underlying these activities, with a particular focus on its modulation of key signaling pathways involved in cellular stress responses.
Modulation of the KEAP1/NRF2 and JNK/MAPK Signaling Pathways
Oxidative stress is a key pathological factor in many diseases. Peimisine has been demonstrated to protect against oxidative stress-induced cellular injury. Its mechanism of action is believed to involve the activation of the Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (NRF2) pathway and the inhibition of the c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) pathway.
The proposed mechanism is illustrated in the following diagram:
Under conditions of oxidative stress, reactive oxygen species (ROS) can trigger pro-inflammatory and apoptotic signaling cascades, such as the JNK/MAPK pathway. At the same time, cells have endogenous defense mechanisms, including the KEAP1/NRF2 pathway. NRF2 is a transcription factor that, under normal conditions, is kept in the cytoplasm by its inhibitor, KEAP1. Upon exposure to oxidative stress, NRF2 dissociates from KEAP1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.
Studies have shown that Peimisine treatment can lead to an increase in the levels of NRF2. While the exact mechanism is still under investigation, it is hypothesized that Peimisine may interfere with the interaction between KEAP1 and NRF2, thereby promoting the nuclear translocation of NRF2 and enhancing the cellular antioxidant response.
Concurrently, Peimisine has been observed to inhibit the phosphorylation of JNK. Activated (phosphorylated) JNK can promote apoptosis and inflammation. By inhibiting JNK phosphorylation, Peimisine can attenuate these detrimental cellular responses to oxidative stress. The precise upstream target of Peimisine in the JNK pathway is an area of active research.
Conclusion and Future Directions
Peimisine is a promising bioactive alkaloid from Fritillaria species with well-documented anti-inflammatory and antioxidant properties. Standardized protocols for its isolation and robust analytical methods for its quantification are well-established, paving the way for further research and development.
The elucidation of its modulatory effects on the KEAP1/NRF2 and JNK/MAPK signaling pathways provides a molecular basis for its therapeutic potential. However, further research is required to fully understand the direct molecular targets of Peimisine and the precise mechanisms by which it regulates these critical cellular pathways. Future studies should focus on:
-
Identifying the direct binding partners of Peimisine within the cell.
-
Elucidating the exact mechanism of KEAP1-NRF2 disruption by Peimisine.
-
Determining the upstream kinases in the JNK pathway that are affected by Peimisine.
A deeper understanding of these molecular interactions will be crucial for the development of Peimisine and its derivatives as potential therapeutic agents for a range of diseases associated with oxidative stress and inflammation.
References
Peimisine HCl chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peimisine hydrochloride (Peimisine HCl) is a naturally occurring steroidal alkaloid isolated from various species of the Fritillaria genus, a plant with a long history in traditional medicine for treating respiratory ailments. As a ceveratrum-type alkaloid, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, and physicochemical and biological properties of this compound, supported by detailed experimental protocols and a visualization of its implicated signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is the hydrochloride salt of Peimisine. The chemical structure of Peimisine features a complex, polycyclic steroidal backbone.
Physicochemical and Spectroscopic Data
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Source |
| CAS Number | 900498-44-4 | --INVALID-LINK-- |
| Molecular Formula | C₂₇H₄₁NO₃ • HCl | --INVALID-LINK-- |
| Molecular Weight | 464.1 g/mol | --INVALID-LINK-- |
| Canonical SMILES | C[C@H]1C[C@@H]2--INVALID-LINK--CC[C@H]4[C@@H]5CC(=O)[C@H]6C--INVALID-LINK--C)O)C">C@HNC1.Cl | --INVALID-LINK-- |
| InChI Key | KYELXPJVGNZIGC-GKFGJCLESA-N | --INVALID-LINK-- |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Solubility | DMSO: 16 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): Partially soluble | --INVALID-LINK-- |
| Storage | -20°C (solid) | --INVALID-LINK-- |
| Stability | ≥ 4 years at -20°C | --INVALID-LINK-- |
Table 3: Spectroscopic Data of Peimisine
| Technique | Data | Source |
| MS/MS | Precursor m/z: 428.3159Major Fragments: 115, 337, 351, 393 | --INVALID-LINK-- |
| ¹H NMR | Data not available | - |
| ¹³C NMR | Data not available | - |
| IR | Data not available | - |
Biological Activities and Experimental Protocols
This compound exhibits several notable biological activities, primarily related to the respiratory and nervous systems. The following sections detail these activities and the experimental protocols used to investigate them.
Acetylcholinesterase Inhibition
Peimisine and other alkaloids from Fritillaria species have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.
The acetylcholinesterase inhibitory activity of Fritillaria alkaloids is commonly assessed using a modified Ellman's spectrophotometric method.[1]
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test compound (e.g., this compound)
-
Reference inhibitor (e.g., Galanthamine)
-
96-well microplate and microplate reader
-
-
Procedure:
-
Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
In a 96-well plate, add the assay buffer, AChE solution, and the test compound at various concentrations. A control well should contain the solvent instead of the test compound.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding DTNB solution followed by the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a defined period (e.g., 5-10 minutes) using a microplate reader.
-
The rate of reaction is determined by the change in absorbance per unit time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Tracheal Smooth Muscle Relaxation
Alkaloids from Fritillaria, including Peimisine, have demonstrated relaxant effects on tracheal smooth muscle, which underlies their traditional use as antitussive and antiasthmatic agents.
The relaxant effect of Fritillaria alkaloids is investigated using isolated tracheal preparations, typically from rats or guinea pigs, pre-contracted with an agonist like carbachol.[2]
-
Tissue Preparation:
-
Humanely euthanize a rat or guinea pig.
-
Carefully dissect the trachea and place it in Krebs-Henseleit (K-H) solution.
-
Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm in width).
-
Suspend the tracheal rings in an organ bath containing K-H solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in muscle tension.
-
Allow the tissues to equilibrate under a resting tension of approximately 1 g for at least 60 minutes, with periodic washing with fresh K-H solution.
-
-
Experimental Procedure:
-
Induce a sustained contraction of the tracheal rings by adding a standard contractile agent, such as carbachol (e.g., 1 µM), to the organ bath.
-
Once the contraction has reached a stable plateau, cumulatively add the test compound (e.g., this compound) in increasing concentrations to the bath.
-
Record the relaxation response at each concentration. The relaxation is expressed as a percentage of the pre-contraction induced by carbachol.
-
A control experiment with the vehicle used to dissolve the test compound should be run in parallel.
-
The EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) can be calculated from the concentration-response curve.
-
Regulation of Inflammatory Signaling Pathways
Recent studies have indicated that total alkaloids from Fritillaria cirrhosa, containing Peimisine, can alleviate pulmonary fibrosis by modulating key inflammatory signaling pathways.[3][4]
This protocol describes the in vivo investigation of the effect of Fritillaria alkaloids on signaling pathways involved in pulmonary fibrosis.[3]
-
Animal Model:
-
Induce pulmonary fibrosis in male Sprague-Dawley rats by a single intratracheal instillation of bleomycin (BLM). A sham control group receives saline instead.
-
After a set period (e.g., 7 days) to allow for the development of fibrosis, begin treatment with the test substance (e.g., total alkaloids of Fritillaria cirrhosa) or a vehicle control, administered daily by gavage for a specified duration (e.g., 21 days).
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, euthanize the rats and collect lung tissues and serum.
-
Histological Analysis: Fix a portion of the lung tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition.
-
Western Blot Analysis: Homogenize lung tissue to extract total protein. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against key proteins in the TGF-β and NF-κB pathways (e.g., TGF-β1, p-Smad2/3, Smad2/3, p-p65, p65, IκBα). Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. Quantify band intensities relative to a loading control (e.g., GAPDH).
-
Quantitative PCR (qPCR): Extract total RNA from lung tissue and reverse-transcribe it to cDNA. Perform qPCR using specific primers for genes encoding proteins in the TGF-β and NF-κB pathways to determine their mRNA expression levels. Normalize the expression to a housekeeping gene (e.g., β-actin).
-
Signaling Pathway Visualization
The anti-inflammatory and anti-fibrotic effects of the total alkaloids of Fritillaria cirrhosa (containing Peimisine) in a bleomycin-induced pulmonary fibrosis model are mediated, in part, through the inhibition of the TGF-β and NF-κB signaling pathways. The following diagram illustrates this proposed mechanism.
References
In Vivo Effects of Peimisine Hydrochloride in Rat Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peimisine hydrochloride (HCl), a major active isosteroidal alkaloid isolated from the bulbs of Fritillaria species, has been investigated for its pharmacological properties. This technical guide provides a comprehensive overview of the in vivo effects of Peimisine HCl in rat models, with a focus on its pharmacokinetic profile, anti-inflammatory, and analgesic activities. Detailed experimental protocols for key assays are provided, and the underlying molecular mechanisms, particularly its interaction with the NF-κB signaling pathway, are explored. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Pharmacokinetics of Peimisine in Rats
Studies have demonstrated that peimisine exhibits linear pharmacokinetics within a dose range of 0.26-6.5 mg/kg in Sprague-Dawley (SD) rats. The compound is characterized by slow distribution and elimination from the plasma.[1]
1.1. Gender-Specific Differences
Significant gender-based differences have been observed in the pharmacokinetic parameters of peimisine. Following oral administration, male rats show significantly higher drug levels in the blood and tissues compared to their female counterparts. Key pharmacokinetic parameters such as the area under the curve (AUC) from time zero to the last measurable concentration (AUC0-t) and AUC from time zero to infinity (AUC0-∞) are significantly higher in male rats across various single doses.[1]
1.2. Tissue Distribution
Peimisine demonstrates wide distribution in various tissues. High concentrations of the drug are found in the spleen, kidney, lung, liver, and heart in both male and female rats. Conversely, peimisine shows low penetration into the uterus, ovary, testis, and brain.[1]
1.3. Excretion
The primary route of elimination for peimisine differs between male and female rats. In male rats, urine is the major elimination pathway, accounting for approximately 43.07% of the administered dose, while feces account for about 7.49%. In contrast, female rats excrete peimisine in nearly equal proportions in urine (13.46%) and feces (15.05%). Biliary excretion is minimal in both sexes, with less than 0.7% of the administered dose recovered in the bile.[1]
Table 1: Summary of Peimisine Pharmacokinetic Parameters in Sprague-Dawley Rats
| Parameter | Male Rats | Female Rats | Reference |
| Dose Range (Linear Dynamics) | 0.26-6.5 mg/kg | 0.26-6.5 mg/kg | [1] |
| AUC0-t, AUC0-∞ | Significantly higher than females | - | |
| Tissue Distribution (High) | Spleen, kidney, lung, liver, heart | Spleen, kidney, lung, liver, heart | |
| Tissue Distribution (Low) | Testis, brain | Uterus, ovary, brain | |
| Primary Excretion Route | Urine (43.07%) | Feces (15.05%), Urine (13.46%) | |
| Biliary Excretion | <0.7% | <0.7% |
Anti-Inflammatory and Analgesic Effects
While specific quantitative data for this compound in rat models of inflammation and analgesia are limited in the available literature, studies on peimisine and its derivatives in rodent models suggest significant anti-inflammatory and analgesic potential. The primary mechanism underlying these effects is believed to be the inhibition of the NF-κB signaling pathway.
2.1. Putative Anti-Inflammatory Mechanism
Research on peimisine derivatives has shown that they can attenuate acute lung injury by inhibiting the NF-κB signaling pathway. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Specifically, a derivative of peimisine was found to increase the content of IκB protein and reduce the content of the p65 protein in lung tissue, which are key events in the negative regulation of the NF-κB pathway.
Diagram 1: Proposed Anti-Inflammatory Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's anti-inflammatory action.
2.2. Experimental Models for Evaluation
Standard rat models for assessing anti-inflammatory and analgesic properties include the carrageenan-induced paw edema model and the formalin test.
Experimental Protocols
3.1. Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of novel compounds.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Procedure:
-
Acclimatize animals for at least one week with free access to food and water.
-
Divide animals into control and treatment groups.
-
Administer this compound or vehicle to the respective groups via the desired route (e.g., oral gavage).
-
After a specified pretreatment time (e.g., 60 minutes), inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
Diagram 2: Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Standard workflow for the carrageenan-induced paw edema model in rats.
3.2. Formalin Test in Rats
The formalin test is a model of tonic chemical pain and is useful for evaluating the analgesic properties of compounds.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Acclimatize animals to the testing environment.
-
Administer this compound or vehicle to the respective groups.
-
After the appropriate pretreatment time, inject 50 µL of a 2.5% formalin solution into the dorsal surface of the right hind paw.
-
Immediately place the rat in an observation chamber.
-
Record the total time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
A reduction in the duration of licking/biting in the treated groups compared to the control group indicates an analgesic effect.
-
Toxicity Profile
Conclusion
This compound demonstrates interesting pharmacokinetic properties in rats, with notable gender-specific differences in its disposition. While direct quantitative evidence for its anti-inflammatory and analgesic effects in rat models is currently sparse in the public domain, preliminary data from studies on its derivatives strongly suggest a mechanism of action involving the inhibition of the NF-κB signaling pathway. The experimental protocols provided herein offer standardized methods for the further evaluation of these potential therapeutic effects. Comprehensive toxicological studies are warranted to fully characterize the safety profile of this compound for potential drug development.
References
Peimisine HCl: A Technical Guide for Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peimisine, an isosteroid alkaloid derived from the bulbs of Fritillaria species, has demonstrated significant potential as an anti-inflammatory agent. This technical guide provides an in-depth overview of the current understanding of Peimisine HCl's anti-inflammatory properties, its mechanisms of action, and detailed experimental protocols for its investigation. The information presented is intended to support researchers in the fields of pharmacology, immunology, and drug discovery in their exploration of this compound as a potential therapeutic candidate for inflammatory diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel and effective anti-inflammatory agents with favorable safety profiles is a continuous endeavor in pharmaceutical research.
Peimisine, an alkaloid found in plants of the Fritillaria genus, has been traditionally used in Chinese medicine for various ailments. Modern pharmacological studies have begun to elucidate the scientific basis for its therapeutic effects, with a particular focus on its anti-inflammatory activities. This document synthesizes the available scientific literature on Peimisine and its hydrochloride salt (this compound), presenting a comprehensive resource for its preclinical evaluation.
Anti-Inflammatory Effects of Peimisine
Peimisine has been shown to exert anti-inflammatory effects in both in vitro and in vivo models. Its primary mechanism involves the suppression of key inflammatory mediators and the modulation of intracellular signaling pathways that govern the inflammatory response.
In Vitro Anti-Inflammatory Activity
In vitro studies, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, have demonstrated Peimisine's ability to inhibit the production of critical pro-inflammatory molecules.
Table 1: In Vitro Anti-Inflammatory Effects of Peimisine
| Model System | Inflammatory Stimulus | Analyte | Effect of Peimisine | Concentration/Dose | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Significant Reduction (P<0.05 or P<0.01) | Not specified | [1][2] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-α (TNF-α) | Significant Reduction (P<0.05 or P<0.01) | Not specified | [1][2] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Interleukin-6 (IL-6) | Significant Reduction (P<0.05 or P<0.01) | Not specified | [1] |
In Vivo Anti-Inflammatory Activity
In vivo studies have corroborated the anti-inflammatory potential of Peimisine in animal models of acute inflammation.
Table 2: In Vivo Anti-Inflammatory Effects of Peimisine
| Animal Model | Inflammatory Stimulus | Parameter | Effect of Peimisine | Reference |
| Rat Acute Lung Injury (ALI) | Lipopolysaccharide (LPS) | Pulmonary Edema | Improved | |
| Rat Acute Lung Injury (ALI) | Lipopolysaccharide (LPS) | Inflammatory Cell Infiltration | Reduced | |
| Allergic Asthmatic Mice | Ovalbumin (OVA) | Airway Inflammation | Alleviated |
Mechanism of Action: Signaling Pathway Modulation
Peimisine exerts its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and potentially the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory gene expression. Peimisine has been shown to inhibit this pathway, likely by preventing the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising ERK, JNK, and p38 kinases, is another critical regulator of inflammation. Studies indicate that peimisine and related isosteroid alkaloids can suppress the phosphorylation of these kinases in response to inflammatory stimuli.
Potential Involvement of the JAK/STAT Signaling Pathway
Emerging evidence suggests that total alkaloids from Fritillaria cirrhosa can regulate the JAK2/STAT3 pathway in the context of allergic asthma. This indicates a potential role for Peimisine in modulating this pathway, which is crucial for cytokine signaling. Further research is warranted to specifically elucidate the effects of this compound on JAK/STAT signaling in various inflammatory contexts.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines the steps to assess the effect of this compound on the production of inflammatory mediators in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the medium with fresh serum-free DMEM containing various concentrations of this compound. Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to the wells (except for the control group) and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Mix with 50 µL of Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used for quantification.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
-
Cell Viability (MTT Assay):
-
After removing the supernatant, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well and incubate for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
In Vivo Carrageenan-Induced Paw Edema Model
This protocol describes the induction of acute inflammation in rodents to evaluate the anti-inflammatory effect of this compound.
Materials:
-
Male Wistar rats or Swiss albino mice
-
This compound
-
Carrageenan
-
Normal saline
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (e.g., control, vehicle, this compound at different doses, and a positive control like indomethacin). Administer this compound or the respective vehicle orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for detecting the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Treat RAW 264.7 cells with this compound and/or LPS as described in the in vitro protocol.
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescence imaging system.
Conclusion and Future Directions
This compound exhibits promising anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators through the modulation of the NF-κB and MAPK signaling pathways. There is also emerging evidence for its potential interaction with the JAK/STAT pathway. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound.
Future research should focus on:
-
Establishing a clear dose-response relationship and determining the IC₅₀ values for the inhibition of various inflammatory mediators.
-
Conducting comprehensive in vivo studies in chronic inflammatory disease models.
-
Elucidating the precise molecular targets of this compound within the inflammatory signaling cascades.
-
Investigating the safety and pharmacokinetic profile of this compound.
A thorough understanding of these aspects will be crucial for the potential development of this compound as a novel therapeutic agent for the treatment of a wide range of inflammatory disorders.
References
Potential Therapeutic Targets of Peimisine HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peimisine, an isosteroid alkaloid primarily isolated from the bulbs of Fritillaria species, and its hydrochloride salt, Peimisine HCl, have demonstrated significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth overview of the molecular targets and signaling pathways modulated by Peimisine, focusing on its applications in oncology and inflammatory diseases. The information presented herein is intended to support further research and drug development efforts by elucidating the compound's mechanisms of action, summarizing key quantitative data, and providing detailed experimental methodologies.
Introduction
Peimisine is a major bioactive constituent of traditional Chinese medicines derived from Fritillaria plants, which have been used for centuries to treat respiratory ailments. Modern pharmacological studies have begun to unravel the molecular basis for these therapeutic effects, identifying Peimisine and its derivatives as potent modulators of critical cellular signaling pathways. This guide will focus on two primary areas of investigation: the anti-cancer properties of Peimisine, particularly in prostate cancer, and its anti-inflammatory and antioxidant effects in the context of acute lung injury and chronic obstructive pulmonary disease (COPD).
Therapeutic Targets in Oncology: Prostate Cancer
Peimisine has been shown to inhibit the growth and motility of prostate cancer cells and induce apoptosis by disrupting intracellular calcium homeostasis. The primary signaling cascade implicated is the Ca2+/Calmodulin-dependent protein kinase II (CaMKII)/c-Jun N-terminal kinase (JNK) pathway.
Signaling Pathway: Ca2+/CaMKII/JNK
Peimisine treatment leads to an increase in intracellular Ca2+ concentration in prostate cancer cells. This elevation in Ca2+ activates CaMKII, which in turn phosphorylates and activates the JNK signaling pathway. Activated JNK is a key regulator of apoptosis, and its upregulation by Peimisine contributes to cancer cell death.
Quantitative Data: In Vitro Efficacy
The following table summarizes the effective concentrations of Peimine in treating prostate cancer cell lines.
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| DU-145, LNCaP, PC-3 | Cell Growth | 2.5, 5, 10 | Significant inhibition of growth | [1] |
| PC-3 | Invasion & Migration | 2.5, 5, 10 | Dose-dependent inhibition | [1] |
Experimental Protocols
-
Prostate cancer cells (e.g., DU-145, LNCaP, PC-3) are seeded in 96-well plates at a density of 5 x 10³ cells/well.
-
Cells are treated with varying concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM) for 24, 48, or 72 hours.
-
Following incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Plates are incubated for an additional 2 hours at 37°C.
-
The optical density at 450 nm is measured using a microplate reader to determine cell viability.
-
Cells are treated with this compound for the desired time and concentration.
-
Both adherent and floating cells are collected and washed with ice-cold PBS.
-
Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Therapeutic Targets in Inflammation and Oxidative Stress
Peimisine and its derivatives have demonstrated significant anti-inflammatory and antioxidant properties in models of acute lung injury (ALI) and COPD. The key signaling pathways modulated are the NF-κB and Nrf2/KEAP1 pathways.
Signaling Pathway: NF-κB Inhibition in Acute Lung Injury
In the context of lipopolysaccharide (LPS)-induced ALI, a derivative of Peimisine has been shown to inhibit the NF-κB signaling pathway.[2] This is achieved by increasing the expression of IκB, an inhibitor of NF-κB, thereby preventing the translocation of the p65 subunit of NF-κB to the nucleus and subsequent transcription of pro-inflammatory cytokines.[2]
Signaling Pathway: Nrf2/KEAP1 and JNK/MAPK Modulation in Oxidative Stress
In a model of cigarette smoke extract (CSE)-induced oxidative stress in bronchial epithelial cells, Peimisine was found to exert protective effects by modulating the Nrf2/KEAP1 and JNK/MAPK pathways.[3] Peimisine upregulates the expression of Nrf2, a key transcription factor for antioxidant genes, and inhibits the phosphorylation of JNK, a mediator of apoptosis.
Quantitative Data: In Vitro and In Vivo Efficacy
The following table summarizes the effective concentrations and dosages of Peimisine and its derivatives in inflammatory and oxidative stress models.
| Model | Compound | Concentration/Dosage | Effect | Reference |
| LPS-induced ALI in RAW 264.7 cells | Boc-leucine mono peimisine ester monoamide | 25 µg/ml | Increased cell survival; Reduced TNF-α, IL-1β, IL-6, iNOS | |
| LPS-induced ALI in mice | Boc-leucine mono peimisine ester monoamide | 10 mg/kg (i.p.) | Reduced lung Wet/Dry ratio; Inhibited TNF-α, IL-1β, IL-6, iNOS | |
| CSE-induced oxidative stress in BEAS-2B cells | Peimisine | 20 µM | Attenuated ROS production |
Experimental Protocols
-
Cells or lung tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, Nrf2, Keap1, p-JNK, JNK, GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Mice are administered Peimisine derivative (e.g., 2.5 or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
After a set time (e.g., 1 hour), ALI is induced by intraperitoneal injection of LPS (e.g., 10 mg/kg).
-
After a further incubation period (e.g., 6-24 hours), animals are euthanized.
-
Bronchoalveolar lavage fluid (BALF) can be collected to measure inflammatory cell infiltration and cytokine levels.
-
Lung tissue can be harvested for histological analysis (H&E staining), wet/dry ratio measurement, and Western blot analysis.
Conclusion
This compound and its derivatives represent a promising class of compounds with multifaceted therapeutic potential. The elucidated mechanisms of action, centered on the modulation of key signaling pathways such as Ca2+/CaMKII/JNK in cancer and NF-κB and Nrf2/KEAP1 in inflammation and oxidative stress, provide a solid foundation for further preclinical and clinical development. The quantitative data and detailed experimental protocols presented in this guide are intended to facilitate the design of future studies aimed at fully characterizing the therapeutic utility of Peimisine. Further investigation into the pharmacokinetics, safety profile, and efficacy in a broader range of disease models is warranted to translate these promising preclinical findings into novel therapeutic strategies.
References
- 1. Ebeiedinone and peimisine inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peiminine suppresses prostate cancer progression by regulating cell proliferation, motility, apoptosis, and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study the mechanism of peimisine derivatives on NF-κB inflammation pathway on mice with acute lung injury induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Peimisine in Fritillaria Bulbs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peimisine, a major active isosteroidal alkaloid found in the bulbs of various Fritillaria species, exhibits significant pharmacological activities, including antitussive, expectorant, and anti-inflammatory effects. Understanding its biosynthetic pathway is crucial for the metabolic engineering of high-yielding Fritillaria varieties and for the potential synthesis of this valuable compound in microbial systems. This technical guide provides a comprehensive overview of the current understanding of peimisine biosynthesis, integrating findings from metabolomic, transcriptomic, and genomic studies. It details the putative biosynthetic pathway, key enzymatic steps, regulatory mechanisms, and the experimental protocols employed in its investigation.
Introduction
The genus Fritillaria (Liliaceae) encompasses over 130 species, many of which are used in traditional medicine, particularly in China where the bulbs are known as "Beimu". These bulbs are rich in isosteroidal alkaloids, with peimisine being one of the prominent bioactive constituents. The biosynthesis of these complex molecules is a multi-step process originating from primary metabolism. This guide will delve into the technical aspects of the biosynthetic pathway of peimisine, providing a resource for researchers in phytochemistry, synthetic biology, and drug development.
The Putative Biosynthetic Pathway of Peimisine
The biosynthesis of peimisine, like other steroidal alkaloids in Fritillaria, begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. Evidence suggests that the MVA pathway plays a more significant role in the biosynthesis of steroidal alkaloids in Fritillaria bulbs[1][2].
The pathway can be broadly divided into three stages:
-
Formation of the Steroid Backbone: This stage involves the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP), followed by farnesyl pyrophosphate (FPP) and squalene. Squalene is then cyclized to form cycloartenol, which undergoes a series of modifications to yield cholesterol.
-
Conversion of Cholesterol to the C-nor-D-homo-steroidal Skeleton: This is a critical and less understood part of the pathway where the typical steroid ring structure is rearranged.
-
Tailoring Reactions: The final steps involve a series of oxidations, reductions, and other modifications to form the specific isosteroidal alkaloid, peimisine.
Key Enzymes and Genes
Several key enzymes and their corresponding genes have been identified through transcriptomic studies of Fritillaria species. These are often found to be differentially expressed in tissues with high alkaloid accumulation.
-
HMG-CoA Reductase (HMGR): A key regulatory enzyme in the MVA pathway. Upregulation of HMGR genes has been observed in high-alkaloid producing tissues[3].
-
1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR): A rate-limiting enzyme in the MEP pathway[3].
-
Farnesyl Pyrophosphate Synthase (FPS): Catalyzes the formation of FPP.
-
Squalene Synthase (SQS) and Squalene Epoxidase (SQE): Involved in the formation and epoxidation of squalene[3].
-
Cycloartenol Synthase (CAS): Catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol.
-
Cytochrome P450 monooxygenases (CYPs): A large family of enzymes responsible for the extensive oxidation and rearrangement reactions that modify the steroid skeleton. Specific CYPs are believed to be involved in the C-nor-D-homo ring rearrangement and subsequent hydroxylations.
-
Terpene Synthase (TPS): A strong positive correlation has been observed between the transcriptional level of a TPS gene and the alkaloid content in F. taipaiensis, suggesting it may be a key gene in the biosynthesis pathway.
Regulatory Mechanisms
The biosynthesis of peimisine is tightly regulated at the transcriptional level. Several families of transcription factors (TFs) have been implicated in controlling the expression of biosynthetic genes.
-
AP2/ERF, bHLH, MYB, and WRKY: These TF families are known to be involved in the regulation of secondary metabolite biosynthesis in plants. Members of these families have been found to be differentially expressed in high-alkaloid producing Fritillaria species and are believed to regulate the expression of key biosynthetic genes.
Quantitative Data on Peimisine Biosynthesis
Quantitative data on the biosynthesis of peimisine is primarily derived from comparative transcriptomic and metabolomic analyses. These studies provide insights into the relative abundance of transcripts and metabolites in different tissues or under different conditions.
| Gene/Metabolite | Species | Observation | Reference |
| HMGR1, DXR, CAS1 | Fritillaria hupehensis | Significantly upregulated in later stages of regenerated bulb development, correlating with alkaloid accumulation. | |
| SQE, 7-DHCR | Fritillaria hupehensis | Downregulated in later stages of regenerated bulb development. | |
| Peimisine | Fritillaria thunbergii | Higher content than peimine and peiminine in this species. | |
| Peimisine | Fritillaria cirrhosa | Lower content compared to imperialine and peimine in this species. | |
| Peimisine | Fritillaria unibracteata | Identified as a representative bioactive component in the bulbs. | |
| Total Alkaloids | Fritillaria cirrhosa | Content is approximately 0.02%-0.3%. |
Experimental Protocols
The elucidation of the peimisine biosynthetic pathway has relied on a combination of modern analytical and molecular biology techniques.
Metabolite Analysis using HPLC-ELSD
-
Objective: To quantify the content of peimisine and other alkaloids in Fritillaria bulb extracts.
-
Methodology:
-
Sample Preparation: Dried and powdered Fritillaria bulbs are extracted with an appropriate solvent system (e.g., methanol-ammonia). The extract is then purified, often using solid-phase extraction.
-
Chromatography: An ultra-performance liquid chromatography (UPLC) system equipped with a C18 column is used for separation.
-
Mobile Phase: A gradient mobile phase, for example, consisting of acetonitrile and water with a modifier like triethylamine, is employed to achieve optimal separation of the alkaloids.
-
Detection: An evaporative light scattering detector (ELSD) is used for the detection of the non-chromophoric alkaloids.
-
Quantification: The concentration of peimisine is determined by comparing the peak area to a standard curve generated with a purified peimisine standard.
-
Transcriptome Analysis (RNA-Seq)
-
Objective: To identify genes involved in peimisine biosynthesis by comparing the transcriptomes of tissues with high and low alkaloid content.
-
Methodology:
-
RNA Extraction: Total RNA is extracted from different tissues (e.g., bulbs, leaves, stems, flowers) of Fritillaria species.
-
Library Preparation: mRNA is enriched and fragmented, followed by cDNA synthesis. Sequencing adaptors are ligated to the cDNA fragments to create a sequencing library.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The sequencing reads are filtered for quality and assembled de novo (as a reference genome is often not available for Fritillaria). The assembled transcripts are then annotated by comparing their sequences against public databases (e.g., NR, Swiss-Prot, KEGG, COG).
-
Differential Gene Expression Analysis: The expression levels of genes are quantified, and statistical methods are used to identify genes that are significantly differentially expressed between the compared tissues. Genes showing higher expression in high-alkaloid tissues are considered candidate genes for the biosynthetic pathway.
-
Visualizations
Putative Biosynthetic Pathway of Peimisine
Caption: Putative biosynthetic pathway of peimisine in Fritillaria bulbs.
Experimental Workflow for Gene Discovery
Caption: Workflow for identifying candidate genes in peimisine biosynthesis.
Conclusion and Future Perspectives
The biosynthesis of peimisine in Fritillaria bulbs is a complex process involving numerous enzymatic steps and tight regulatory control. While significant progress has been made in identifying key genes and pathways through omics approaches, the complete biosynthetic route and the specific enzymes responsible for the characteristic C-nor-D-homo steroid skeleton remain to be fully elucidated. Future research should focus on the functional characterization of candidate genes, particularly cytochrome P450s, and the elucidation of the regulatory networks governed by transcription factors. A deeper understanding of peimisine biosynthesis will not only pave the way for improving its production in Fritillaria through breeding and cultivation practices but also open up possibilities for its sustainable production via synthetic biology platforms.
References
- 1. Frontiers | Botanical characterization, phytochemistry, biosynthesis, pharmacology clinical application, and breeding techniques of the Chinese herbal medicine Fritillaria unibracteata [frontiersin.org]
- 2. Botanical characterization, phytochemistry, biosynthesis, pharmacology clinical application, and breeding techniques of the Chinese herbal medicine Fritillaria unibracteata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomic and metabolomic analyses provide new insights into the appropriate harvest period in regenerated bulbs of Fritillaria hupehensis - PMC [pmc.ncbi.nlm.nih.gov]
The Antitussive and Expectorant Potential of Peimisine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peimisine, a major isosteroid alkaloid derived from the bulbs of Fritillaria species, has been a cornerstone of traditional medicine for centuries, primarily utilized for its antitussive and expectorant properties. This technical guide provides an in-depth analysis of the pharmacological effects of Peimisine, with a focus on its mechanisms of action in alleviating cough and facilitating phlegm clearance. This document summarizes key quantitative data from preclinical studies on related alkaloids, details established experimental protocols for evaluating antitussive and expectorant activity, and visualizes the intricate signaling pathways implicated in Peimisine's therapeutic effects. The information presented herein is intended to support further research and drug development initiatives targeting respiratory ailments.
Quantitative Data on Antitussive and Expectorant Effects
While specific dose-response studies on isolated Peimisine are not extensively available in publicly accessible literature, research on other structurally similar alkaloids from Fritillaria species provides valuable insights into its potential efficacy. The following tables summarize the quantitative antitussive and expectorant effects of these related compounds, which are often co-extracted with Peimisine and are believed to contribute to the overall therapeutic profile of Fritillaria preparations.[1][2][3]
Table 1: Antitussive Effects of Fritillaria Alkaloids in Ammonia-Induced Cough Mouse Model [1][2]
| Alkaloid | Dose (mg/kg) | Inhibition of Cough Frequency (%) | Increase in Cough Latent Period (%) | Reference Compound (Codeine Phosphate) |
| Imperialine | 25 | 48.2 | 52.1 | 30 mg/kg: ~55% inhibition |
| 50 | 65.3 | 78.4 | ||
| Chuanbeinone | 25 | 41.7 | 45.3 | |
| 50 | 58.9 | 65.8 | ||
| Verticinone | 25 | 45.1 | 49.2 | |
| 50 | 62.4 | 71.5 | ||
| Verticine | 25 | 46.8 | 50.7 | |
| 50 | 63.1 | 72.3 |
Table 2: Expectorant Effects of Fritillaria Alkaloids Using Phenol Red Secretion Assay in Mice
| Alkaloid | Dose (mg/kg) | Increase in Phenol Red Secretion (%) | Reference Compound (Ammonium Chloride) |
| Imperialine | 25 | 35.2 | 1500 mg/kg: ~120% increase |
| 50 | 58.7 | ||
| Verticinone | 25 | 31.8 | |
| 50 | 52.4 | ||
| Verticine | 25 | 33.5 | |
| 50 | 55.1 |
Experimental Protocols
The following are detailed methodologies for the key preclinical models used to assess the antitussive and expectorant effects of compounds like Peimisine.
Ammonia-Induced Cough Model in Mice (Antitussive Assay)
This model is a standard method for evaluating the central and peripheral antitussive activity of a test compound.
Workflow:
References
- 1. Antitussive, expectorant and anti-inflammatory alkaloids from Bulbus Fritillariae Cirrhosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitussive, expectorant and anti-inflammatory activities of four alkaloids isolated from Bulbus of Fritillaria wabuensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iomcworld.com [iomcworld.com]
The Bronchodilatory Effects of Peimisine HCl on Tracheal Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peimisine, a steroidal alkaloid derived from the bulbs of Fritillaria species, has demonstrated significant relaxant effects on tracheal smooth muscle, suggesting its potential as a novel therapeutic agent for bronchoconstrictive disorders such as asthma. This technical guide provides an in-depth overview of the pharmacological effects of Peimisine hydrochloride (HCl) on tracheal smooth muscle, detailing its mechanism of action, experimental protocols for its investigation, and quantitative data from preclinical studies. The available evidence indicates that Peimisine HCl mediates its bronchodilatory effects through a multi-target mechanism involving antagonism of muscarinic receptors, stimulation of β-adrenergic receptors, inhibition of intracellular calcium release, and promotion of nitric oxide production.
Introduction
Airway smooth muscle contraction is a key physiological process that, when dysregulated, contributes to the pathophysiology of obstructive airway diseases.[1] Bronchodilators are a cornerstone of therapy for these conditions, with β2-adrenergic agonists and anticholinergic agents being the most commonly used classes of drugs.[2] Peimisine, an active compound isolated from traditional Chinese medicine, has emerged as a promising candidate for bronchodilator drug development.[] This document serves as a comprehensive resource for researchers and drug development professionals interested in the preclinical evaluation of this compound's effects on tracheal smooth muscle.
Quantitative Data on the Effect of Peimisine on Acetylcholine-Induced Tracheal Smooth Muscle Contraction
The following table summarizes the quantitative data from a study investigating the effect of Peimisine on acetylcholine (ACh)-induced contraction in isolated tracheal smooth muscle preparations.[4]
| Peimisine Concentration (mmol/L) | Change in Acetylcholine EC50 |
| 0.046 | Increased |
| 0.092 | Increased |
EC50: The concentration of a drug that gives half-maximal response.
Proposed Mechanisms of Action
This compound is proposed to induce tracheal smooth muscle relaxation through a combination of the following mechanisms:
-
Muscarinic M3 Receptor Antagonism: By blocking the M3 receptors on airway smooth muscle cells, this compound likely inhibits the downstream signaling cascade that leads to calcium release and contraction.[4]
-
β-Adrenergic Receptor Stimulation: this compound may act as a β-adrenergic agonist, leading to an increase in intracellular cyclic AMP (cAMP) levels, which promotes smooth muscle relaxation.
-
Inhibition of Intracellular Calcium Release: The compound has been shown to inhibit the release of calcium from intracellular stores, a critical step in the contractile process of smooth muscle.
-
Promotion of Nitric Oxide (NO) Release: this compound may stimulate the production of nitric oxide, a potent endogenous vasodilator that activates soluble guanylyl cyclase (sGC) to induce relaxation.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound exerts its effects on tracheal smooth muscle.
Caption: Proposed antagonism of the M3 muscarinic receptor signaling pathway by this compound.
Caption: Proposed agonistic effect of this compound on the β-adrenergic signaling pathway.
Caption: Proposed mechanism of this compound promoting nitric oxide-mediated relaxation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the effect of this compound on tracheal smooth muscle.
Isolated Tracheal Ring Preparation and Contractility Measurement
This protocol is adapted from standard methods for in vitro organ bath studies.
Objective: To measure the effect of this compound on the contractility of isolated tracheal smooth muscle rings.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit solution (in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1)
-
Carbogen gas (95% O2, 5% CO2)
-
This compound stock solution
-
Contractile agonists (e.g., acetylcholine, carbachol, histamine)
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize a guinea pig and excise the trachea.
-
Immediately place the trachea in ice-cold Krebs-Henseleit solution.
-
Carefully dissect away connective tissue and cut the trachea into 3-4 mm wide rings.
-
Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Apply an initial tension of 1.0 g to each ring and allow for a 60-minute equilibration period, with solution changes every 15 minutes.
-
After equilibration, induce a submaximal contraction with a contractile agonist (e.g., 1 µM carbachol).
-
Once the contraction has stabilized, add this compound cumulatively to the organ bath to obtain a dose-response curve for its relaxant effect.
-
Record the changes in isometric tension using a force transducer and data acquisition system.
Caption: A flowchart of the experimental protocol for the isolated tracheal ring assay.
Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol is based on standard methods for intracellular calcium imaging in cultured airway smooth muscle cells.
Objective: To determine the effect of this compound on intracellular calcium mobilization in airway smooth muscle cells.
Materials:
-
Primary human or animal airway smooth muscle cells
-
Cell culture medium and reagents
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Cal-520 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Agonists (e.g., acetylcholine, histamine)
-
Fluorescence microscopy system with a ratiometric imaging setup
Procedure:
-
Culture airway smooth muscle cells on glass coverslips to sub-confluence.
-
Load the cells with a fluorescent Ca²⁺ indicator (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification for 30 minutes.
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope.
-
Establish a baseline fluorescence recording.
-
Perfuse the cells with a solution containing a contractile agonist to induce a rise in [Ca²⁺]i.
-
After the initial calcium response, perfuse the cells with a solution containing both the agonist and this compound to observe its effect on the calcium signal.
-
Record fluorescence intensity at the appropriate excitation and emission wavelengths and calculate the ratiometric [Ca²⁺]i changes.
Caption: A flowchart of the experimental protocol for measuring intracellular calcium.
Conclusion
This compound presents a compelling profile as a potential novel bronchodilator with a multifaceted mechanism of action. The available data suggest that it relaxes tracheal smooth muscle by targeting key signaling pathways involved in bronchoconstriction and bronchodilation. Further research, utilizing the detailed protocols outlined in this guide, is warranted to fully elucidate its therapeutic potential and to generate the comprehensive data necessary for its progression in the drug development pipeline. The investigation of its effects on cAMP and nitric oxide production, as well as its binding affinity to muscarinic and adrenergic receptors in tracheal smooth muscle, will be crucial next steps in characterizing this promising compound.
References
Methodological & Application
Application Notes and Protocols for Peimisine HCl in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peimisine HCl, an isosteroid alkaloid isolated from the bulbs of Fritillaria species, has garnered significant interest in oncological research. Emerging studies indicate its potential as an anticancer agent, attributed to its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways in various cancer cell lines. These application notes provide a comprehensive overview of the experimental protocols to investigate the cellular effects of this compound.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted approach. It has been shown to induce cell death by triggering apoptosis through both intrinsic and extrinsic pathways. This involves the regulation of pro-apoptotic and anti-apoptotic proteins, such as the Bcl-2 family, and the activation of caspases. Furthermore, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.
Several signaling pathways have been implicated in mediating the effects of this compound. The Reactive Oxygen Species (ROS)/c-Jun N-terminal Kinase (JNK) pathway is a key mediator of this compound-induced apoptosis and autophagy[1]. Additionally, the disruption of intracellular calcium homeostasis via the Ca2+/Calmodulin-dependent protein kinase II (CaMKII)/JNK signaling cascade has been identified as a crucial mechanism of action in prostate cancer cells. Some studies also suggest the involvement of the PI3K/Akt signaling pathway[2][3].
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Time Point (h) | IC50 (µM) | Reference |
| MG-63 | Osteosarcoma | 48 | 178 | [4] |
| Saos-2 | Osteosarcoma | 48 | 195 | [4] |
| H1299 | Lung Cancer | Not Specified | 97.4 | |
| MCF7 | Breast Cancer | Not Specified | 5 µg/mL | |
| BIU-87 | Urothelial Bladder Cancer | 48 | 710.3 µg/mL | |
| EJ-1 | Urothelial Bladder Cancer | 48 | 651.1 µg/mL | |
| HepG2 | Hepatocellular Carcinoma | 24 | 4.58 µg/mL |
Table 2: Effect of this compound on Apoptosis in Cancer Cells
| Cell Line | Concentration (µg/mL) | Apoptotic Cells (%) | Method | Reference |
| MCF7 | 2.5 (IC25) | 15.64 | Flow Cytometry | |
| MCF7 | 5 (IC50) | 38.24 | Flow Cytometry | |
| MCF7 | 7.5 (IC75) | 52.81 | Flow Cytometry |
Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cells
| Cell Line | Concentration (µg/mL) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Method | Reference | |---|---|---|---|---|---| | MCF7 | Untreated | 65.28 | Not Specified | Not Specified | Flow Cytometry | | | MCF7 | 2.5 (IC25) | 61.45 | Not Specified | Not Specified | Flow Cytometry | | | MCF7 | 5 (IC50) | 50.29 | Not Specified | Not Specified | Flow Cytometry | | | MCF7 | 7.5 (IC75) | 41.51 | Not Specified | Not Specified | Flow Cytometry | |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash them with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Western Blotting
This protocol is used to analyze the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-JNK, JNK, p-CaMKII, CaMKII, Bcl-2, Bax, Caspase-3, Cyclin D1, CDK2, p27, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
6-well plates or larger culture dishes
Procedure:
-
Seed and treat cells with this compound as previously described.
-
Lyse the cells with RIPA buffer and collect the total protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.
Visualizations
Caption: Signaling pathways activated by this compound.
Caption: General experimental workflow.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. frontiersin.org [frontiersin.org]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Peimisine HCl
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Peimisine Hydrochloride (HCl) using High-Performance Liquid Chromatography (HPLC). Peimisine, a major steroidal alkaloid found in the bulbs of Fritillaria species, is known for its antitussive, expectorant, and anti-asthmatic properties.[1][2] Accurate and reliable quantification of Peimisine HCl is crucial for quality control, pharmacokinetic studies, and drug development.
Introduction
This compound is a steroidal alkaloid that has garnered significant interest for its potential therapeutic applications.[3][4] As with any active pharmaceutical ingredient, a robust analytical method is essential to ensure its identity, purity, and concentration in various matrices. This application note details a reversed-phase HPLC method coupled with an Evaporative Light Scattering Detector (ELSD) or a UV detector for the determination of this compound. The ELSD is particularly suitable as many alkaloids, including Peimisine, lack a strong chromophore for UV detection at higher wavelengths.[5]
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to method development.
| Property | Value | Reference |
| Chemical Name | (2'R,3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,11aS,11bR)-1,2,3,3'a,4,4',4a,5',6',6a,6b,7,7',7'a,8,9,10,11,11a,11b-icosahydro-3-hydroxy-4a,6'-dimethylspiro[benzofluoreno[2,1-b]quinolizine-12,2'-[2H]pyran]-13-one hydrochloride | |
| CAS Number | 900498-44-4 | |
| Molecular Formula | C₂₇H₄₁NO₃ • HCl | |
| Molecular Weight | 464.1 g/mol | |
| UV Absorbance Maximum (λmax) | 204 nm | |
| Solubility | Soluble in DMSO (≥50 mg/mL), partially soluble in PBS (pH 7.2), and slightly soluble in ethanol (1 mg/mL). |
Experimental Protocol
This protocol outlines the necessary steps for the preparation of samples and standards, as well as the instrumental conditions for the HPLC analysis.
-
This compound reference standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Diethylamine or Triethylamine (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Methanol for extraction (analytical grade)
-
Ammonia solution (concentrated)
-
Chloroform (analytical grade)
Two primary methods are presented, one utilizing an Evaporative Light Scattering Detector (ELSD) and an alternative using a UV detector.
Method 1: HPLC-ELSD
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 series or equivalent with ELSD |
| Column | Agilent Hypersil BDS-C18 (4.0 mm x 250 mm, 5 µm) or equivalent C8 column |
| Mobile Phase | Isocratic: Acetonitrile:Water:Diethylamine (37:63:0.03, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| ELSD Drift Tube Temp. | 115 °C |
| ELSD Nebulizing Gas Flow | 3.0 L/min (Air or Nitrogen) |
Method 2: HPLC-UV
| Parameter | Condition |
| HPLC System | HPLC with a Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 5mM sodium 1-heptanesulfonate (pH 3.5 with phosphoric acid) in a gradient or isocratic mode. A simple isocratic mobile phase of Acetonitrile:Water (e.g., 70:30) with a small amount of an amine modifier can also be explored. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 204 nm (due to the low UV absorbance of Peimisine) |
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.03 mg/mL to 1.0 mg/mL. A good linearity range for Peimisine has been reported between 0.03188 - 1.020 mg/mL.
This protocol is adapted from established methods for the extraction of alkaloids from Fritillaria species.
-
Pulverization: Grind the dried Fritillaria bulbs into a fine powder.
-
Alkalinization: Accurately weigh about 2 g of the powdered sample into a flask. Add 4 mL of concentrated ammonia solution and let it soak for 1 hour to liberate the free base form of the alkaloids.
-
Extraction: Add 40 mL of a chloroform-methanol mixture (4:1, v/v) to the flask. Perform extraction using ultrasonication or reflux for a defined period (e.g., 30-60 minutes).
-
Filtration and Concentration: Filter the extract and evaporate the solvent under reduced pressure.
-
Reconstitution: Dissolve the dried extract in an appropriate volume of the mobile phase.
-
Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Method Validation Parameters
Method validation is crucial to ensure the reliability of the analytical results. Key parameters to evaluate include:
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 |
| Accuracy (Recovery) | 95% - 105% (A recovery of 102.1% with an RSD of 3.86% has been reported for a similar method) |
| Precision (RSD%) | Intra-day and Inter-day RSD < 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Data Presentation
The following tables summarize the expected performance of the HPLC-ELSD method based on literature data for Peimisine analysis.
Table 1: Linearity Data
| Concentration (mg/mL) | Peak Area (Log) |
| 0.03188 | User to determine |
| 0.06375 | User to determine |
| 0.1275 | User to determine |
| 0.255 | User to determine |
| 0.510 | User to determine |
| 1.020 | User to determine |
| Correlation Coefficient (r) | > 0.999 |
Note: For ELSD, a logarithmic transformation of both concentration and peak area is often used to achieve linearity.
Table 2: Precision and Accuracy Data
| Concentration (mg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (Recovery %) |
| Low QC | < 2% | < 2% | 95-105% |
| Mid QC | < 2% | < 2% | 95-105% |
| High QC | < 2% | < 2% | 95-105% |
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of this compound.
Caption: Experimental workflow from sample preparation to HPLC analysis.
Caption: Logical relationship of the HPLC method development and validation process.
Conclusion
The described HPLC method, particularly with ELSD detection, provides a robust and reliable approach for the quantitative analysis of this compound in various samples, including raw materials and pharmaceutical formulations. Proper method validation is essential to ensure the accuracy and precision of the results, which is critical for quality assurance in the pharmaceutical industry.
References
Application Note: Sensitive Detection of Peimisine in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Peimisine in plasma. Peimisine, a major isosteroidal alkaloid found in Fritillaria species, has demonstrated significant pharmacological potential, including antitussive and anti-inflammatory activities.[1][2] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The protocols provided herein describe two effective sample preparation techniques—protein precipitation (PPT) and liquid-liquid extraction (LLE)—followed by optimized LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method provides high selectivity, sensitivity, and throughput for the reliable measurement of Peimisine in plasma samples.
Introduction
Peimisine is a naturally occurring steroidal alkaloid with a range of pharmacological effects. As interest in the therapeutic applications of Peimisine and other Fritillaria alkaloids grows, the need for a validated bioanalytical method for their quantification in plasma becomes increasingly important. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the preferred platform for bioanalysis in drug development. This document provides detailed protocols for sample preparation and LC-MS/MS analysis, along with key performance characteristics of the method.
Experimental Protocols
Materials and Reagents
-
Peimisine reference standard
-
Internal Standard (IS), e.g., Carbamazepine or Theophylline
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Control plasma (e.g., rat, dog, or human)
Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mmol/L Ammonium Formate |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 - 0.4 mL/min |
| Gradient | Initial: 5% B, linear gradient to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. (This is an example and should be optimized for the specific column and system). |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ionization Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
| MRM Transitions | See Table 2 |
Sample Preparation Protocols
Two primary methods for plasma sample preparation are presented: Protein Precipitation and Liquid-Liquid Extraction.
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of Internal Standard (IS) working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample in a glass tube, add 10 µL of Internal Standard (IS) working solution.
-
Add 200 µL of methanol and vortex for 1 minute.
-
Add 2 mL of ethyl acetate and vortex for 3 minutes.[2]
-
Centrifuge at 3500 rpm for 5 minutes.[2]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.8 - 800 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.8 ng/mL |
| Intra-day Precision (RSD%) | < 15% |
| Inter-day Precision (RSD%) | < 15% |
| Accuracy | 85 - 115% |
| Extraction Recovery (LLE) | 82.56 - 88.71% |
| Matrix Effect | 92.06 - 101.2% |
Table 2: MRM Transitions for Peimisine and Related Alkaloids
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Peimisine | 428.4 | 114.2 |
| Peimine | 432.4 | 414.4 |
| Peiminine | 430.3 - 430.4 | 412.3 - 412.4 |
| Carbamazepine (IS) | 237.1 | 194.2 |
| Theophylline (IS) | 181.1 | 124.1 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Peimisine in plasma.
Caption: Logical flow of Peimisine analysis from sample to quantification.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of Peimisine in plasma. The detailed protocols for both protein precipitation and liquid-liquid extraction offer flexibility depending on laboratory preferences and specific matrix challenges. This method is well-suited for supporting pharmacokinetic and other drug development studies of Peimisine.
References
- 1. Integrated UPLC–MS/MS and UPLC–Q–TOF–MS/MS analysis to reveal pharmacokinetics, tissue distribution, metabolism, and excretion of sipeimine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination and Pharmacokinetics of Peimine and Peiminine in Beagle Dog Plasma by UPLC-MS/MS after the Oral Administration of Fritillariae ussuriensis Maxim and Fritillariae thunbergii Miq Powder - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitation of Peimisine using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Introduction
Peimisine is a major isosteroidal alkaloid found in the bulbs of various Fritillaria species, which are widely used in traditional medicine for their antitussive, expectorant, and anti-inflammatory properties.[1][2] Accurate and reliable quantification of Peimisine is crucial for the quality control and standardization of these medicinal herbs and their related pharmaceutical preparations. This application note details a validated High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method for the quantitative determination of Peimisine. The ELSD is a universal detector suitable for non-volatile compounds that lack a chromophore, making it ideal for the analysis of alkaloids like Peimisine.[3]
Chemical Structure
-
Compound: Peimisine
-
Molecular Formula: C₂₇H₄₁NO₃[4][]
-
Molecular Weight: 427.62 g/mol
-
CAS Number: 19773-24-1
Experimental Protocols
1. Sample Preparation
The following protocol is a general guideline for the extraction of Peimisine from Fritillaria bulbs. Optimization may be required depending on the specific plant material.
-
Step 1: Pulverization: The dried bulbs of Fritillaria are pulverized into a homogenous powder and passed through a No. 4 sieve.
-
Step 2: Alkalinization: Weigh 2.00 g of the powdered sample into a flask. Add 4 mL of concentrated ammonium hydroxide and allow the mixture to soak for 1 hour. This step is crucial for the efficient extraction of the basic alkaloid components.
-
Step 3: Extraction: The alkalinized powder is then subjected to extraction, typically using an organic solvent such as a mixture of chloroform and methanol. The extraction can be performed using methods like soxhlet extraction or ultrasonication.
-
Step 4: Concentration: The resulting extract is evaporated to dryness under reduced pressure.
-
Step 5: Reconstitution and Filtration: The dried residue is reconstituted in a suitable solvent, such as methanol or the mobile phase. The solution is then filtered through a 0.45 µm syringe filter prior to HPLC analysis to remove any particulate matter.
2. HPLC-ELSD Analysis
The chromatographic separation and detection of Peimisine are achieved using the following conditions. It is important to note that specific parameters may vary slightly between different studies.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Chromatographic Column: An Agilent Hypersil BDS-C18 column (4.0 mm x 250 mm, 5 µm) or a similar reversed-phase C18 or C8 column is recommended.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile, water, and an amine modifier like diethylamine or triethylamine is commonly employed. For example, a gradient program with acetonitrile-water-diethylamine can be used. An isocratic system of acetonitrile-water-diethylamine (37:63:0.03) has also been reported.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column temperature is maintained at a constant temperature, for instance, 25°C.
-
Injection Volume: 1-10 µL of the filtered sample solution is injected.
-
ELSD Conditions:
-
Drift Tube Temperature: 40-115°C. The optimal temperature depends on the mobile phase composition and flow rate.
-
Nebulizer Gas (Nitrogen) Pressure/Flow Rate: The gas flow rate is typically set between 1.5 and 3.0 L/min.
-
3. Method Validation
The analytical method should be validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for quantitative analysis.
-
Linearity: The linearity of the method is assessed by preparing a series of standard solutions of Peimisine at different concentrations. A calibration curve is constructed by plotting the logarithm of the peak area versus the logarithm of the concentration. A good correlation coefficient (r ≥ 0.999) is typically achieved.
-
Precision: The precision of the method is evaluated by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas should be within acceptable limits (typically ≤ 2%).
-
Accuracy: The accuracy is determined by performing recovery studies. A known amount of Peimisine standard is added to a sample, and the recovery is calculated. The average recovery should be within the range of 95-105%.
-
Limits of Detection (LOD) and Quantification (LOQ): The LOD and LOQ are determined to assess the sensitivity of the method.
Data Presentation
The following tables summarize the quantitative data for the HPLC-ELSD method for Peimisine analysis based on published literature.
Table 1: Chromatographic and ELSD Conditions
| Parameter | Condition | Reference |
| HPLC System | Waters Alliance 2690, Agilent 1100 or similar | |
| Column | Agilent Hypersil BDS-C18 (4.0 x 250 mm, 5 µm) | |
| Mobile Phase | Acetonitrile-Water-Diethylamine (Gradient or Isocratic) | |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 25 °C | |
| Injection Vol. | 1-10 µL | |
| ELSD Detector | Alltech 3300 or similar | |
| Drift Tube Temp. | 40-115 °C | |
| Nebulizer Gas | Nitrogen | |
| Gas Flow Rate | 1.5-3.0 L/min |
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 40.75 - 815.00 µg/mL | |
| Correlation Coefficient (r) | 0.9994 | |
| Mean Recovery | 98.7% | |
| RSD of Recovery | 2.5% (n=6) | |
| Intra-day Precision (RSD) | < 11% | |
| Inter-day Precision (RSD) | < 11% |
Visualizations
Experimental Workflow for Peimisine Quantitation
The following diagram illustrates the overall workflow for the quantitation of Peimisine from Fritillaria bulbs using HPLC-ELSD.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of the HPLC–ELSD method for the determination of phytochelatins and glutathione in Perilla frutescens under cadmium stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peimisine | C27H41NO3 | CID 161294 - PubChem [pubchem.ncbi.nlm.nih.gov]
Supercritical Fluid Extraction of Peimisine from Fritillaria thunbergii: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Peimisine, a bioactive alkaloid, from the bulbs of Fritillaria thunbergii using supercritical fluid extraction (SFE). This method offers a green and efficient alternative to traditional solvent extraction techniques.
Introduction
Fritillaria thunbergii Miq., a member of the Liliaceae family, is a traditional Chinese medicine known for its antitussive and expectorant properties. The primary active constituents responsible for these therapeutic effects are isosteroidal alkaloids, including Peimisine, Peimine, and Peiminine. Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) has emerged as a superior method for extracting these compounds due to its high selectivity, use of a non-toxic solvent, and reduced extraction times.
This protocol details the optimized parameters for SFE of Peimisine from Fritillaria thunbergii and provides a comprehensive workflow for researchers.
Quantitative Data Summary
The following tables summarize the optimized conditions and resulting yields for the supercritical fluid extraction of alkaloids from Fritillaria thunbergii. The data is compiled from a study by Ruan et al. (2016) which utilized a central composite design to determine the optimal extraction parameters[1][2][3][4].
Table 1: Optimal Supercritical Fluid Extraction Parameters
| Parameter | Optimal Value |
| Extraction Time | 3.0 hours |
| Temperature | 60.4 °C |
| Pressure | 26.5 MPa |
| Co-solvent | 89.3% Ethanol |
Table 2: Predicted and Experimental Yields of Alkaloids under Optimal SFE Conditions
| Alkaloid | Predicted Yield (mg/g) | Experimental Yield (mg/g) |
| Total Alkaloids | 3.8 | 3.75 |
| Peimisine | 0.5 | 0.49 |
| Peimine | 1.3 | 1.28 |
| Peiminine | 1.3 | 1.31 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the supercritical fluid extraction of Peimisine from Fritillaria thunbergii.
Materials and Equipment
-
Dried bulbs of Fritillaria thunbergii
-
Grinder or mill
-
Sieves for particle size separation
-
Supercritical fluid extractor system equipped with a CO₂ pump, a co-solvent pump, an extraction vessel, and a collection vessel.
-
High-purity CO₂
-
Ethanol (analytical grade)
-
High-Performance Liquid Chromatography (HPLC) system for quantitative analysis[1]
Sample Preparation
-
Drying: Ensure the bulbs of Fritillaria thunbergii are thoroughly dried to a constant weight to minimize the interference of water in the extraction process.
-
Grinding: Grind the dried bulbs into a fine powder using a laboratory mill.
-
Sieving: Sieve the powder to obtain a uniform particle size. A smaller particle size increases the surface area for extraction, but should not be so fine as to cause compaction in the extraction vessel.
Supercritical Fluid Extraction Procedure
-
Loading the Extractor: Accurately weigh the powdered Fritillaria thunbergii and load it into the extraction vessel.
-
System Assembly: Securely assemble the SFE system, ensuring all connections are tight to prevent leaks under high pressure.
-
Setting Parameters:
-
Set the extraction vessel temperature to 60.4 °C .
-
Pressurize the system with CO₂ to 26.5 MPa .
-
Set the co-solvent pump to deliver 89.3% ethanol at a determined flow rate. A typical co-solvent flow rate is a small percentage of the CO₂ flow rate.
-
-
Extraction: Begin the flow of supercritical CO₂ and the ethanol co-solvent through the extraction vessel. The extraction is performed for a total of 3.0 hours under dynamic flow conditions.
-
Collection: The extract-laden supercritical fluid is depressurized in the collection vessel, causing the CO₂ to return to a gaseous state and the extracted compounds, including Peimisine, to precipitate.
-
Post-Extraction: After the extraction is complete, carefully depressurize the system. Collect the crude extract from the collection vessel.
Quantitative Analysis by HPLC
The concentration of Peimisine in the extract can be quantified using a validated HPLC method.
-
Standard Preparation: Prepare a series of standard solutions of Peimisine of known concentrations.
-
Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like triethylamine is often employed.
-
Detection: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for the detection of Peimisine, which lacks a strong UV chromophore.
-
-
Quantification: Construct a calibration curve from the peak areas of the standard solutions. Determine the concentration of Peimisine in the sample by comparing its peak area to the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the supercritical fluid extraction of Peimisine from Fritillaria thunbergii.
Signaling Pathways of Peimisine
Peimisine has been reported to exert its biological effects through the modulation of key signaling pathways, including the Keap1-Nrf2 and JNK/MAPK pathways. The exact molecular binding sites of Peimisine on these pathway components are a subject of ongoing research. The following diagrams illustrate the general mechanism of these pathways and the proposed points of intervention by Peimisine.
Keap1-Nrf2 Signaling Pathway
Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of Peimisine, it is hypothesized that this interaction is disrupted, leading to the activation of Nrf2 and the transcription of antioxidant genes.
JNK/MAPK Signaling Pathway
The JNK/MAPK pathway is involved in cellular responses to stress. Peimisine's role in this pathway is thought to involve the modulation of upstream kinases, ultimately affecting the phosphorylation of JNK and its downstream targets.
References
- 1. [Determination of peimine and peiminine in Fritillaria thunbergii by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Animal Models in Peimisine HCl Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models, particularly rats and mice, in studying the pharmacokinetics of Peimisine Hydrochloride (HCl). Detailed protocols for key experiments are included to facilitate the design and execution of preclinical studies.
Introduction to Peimisine
Peimisine, an isosteroid alkaloid isolated from the bulbs of Fritillaria species, has been traditionally used in Chinese medicine for its antitussive, expectorant, and anti-inflammatory effects. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its development as a modern therapeutic agent. Animal models are indispensable tools for these investigations, providing essential data to predict the drug's behavior in humans.
Animal Models in Peimisine Pharmacokinetics
The most commonly used animal models for studying the pharmacokinetics of Peimisine and related alkaloids are rats and mice. Rats are often preferred for initial detailed pharmacokinetic profiling due to their larger size, which facilitates serial blood sampling. Mice are valuable for screening and for studies involving genetically modified models.
Rat Models
Sprague-Dawley (SD) and Wistar rats are frequently employed in pharmacokinetic studies of Peimisine. Research has shown gender-specific differences in the pharmacokinetic parameters of Peimisine in SD rats.[1]
Mouse Models
While detailed pharmacokinetic data for Peimisine in mice is less common in publicly available literature, mice are utilized in efficacy studies that provide insights into its in vivo activity. For instance, Peimisine has been shown to ameliorate dextran sulfate sodium (DSS)-induced colitis in mice, indicating its significant in vivo effects.[2][3]
Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of Peimisine in Sprague-Dawley rats after a single oral administration.
Table 1: Pharmacokinetic Parameters of Peimisine in Male Sprague-Dawley Rats [1]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | AUC(0-∞) (ng·h/mL) | t1/2 (h) |
| 0.26 | 15.8 ± 3.5 | 2.7 ± 1.0 | 133.9 ± 28.1 | 154.8 ± 33.5 | 10.9 ± 3.7 |
| 1.3 | 80.2 ± 15.7 | 3.3 ± 1.2 | 750.6 ± 123.5 | 830.2 ± 140.1 | 11.5 ± 2.9 |
| 6.5 | 410.5 ± 88.9 | 4.0 ± 1.5 | 4123.7 ± 789.4 | 4501.3 ± 850.6 | 12.3 ± 3.1 |
Table 2: Pharmacokinetic Parameters of Peimisine in Female Sprague-Dawley Rats [1]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | AUC(0-∞) (ng·h/mL) | t1/2 (h) |
| 0.26 | 10.1 ± 2.8 | 2.5 ± 0.9 | 85.6 ± 18.9 | 98.7 ± 21.3 | 10.2 ± 3.3 |
| 1.3 | 52.3 ± 11.5 | 3.0 ± 1.1 | 488.9 ± 99.8 | 540.1 ± 110.2 | 10.8 ± 2.5 |
| 6.5 | 275.8 ± 60.1 | 3.8 ± 1.3 | 2890.4 ± 550.7 | 3150.6 ± 601.8 | 11.7 ± 2.8 |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Peimisine HCl in Rats
1. Animals:
-
Healthy male and female Sprague-Dawley rats (200-250 g).
-
Acclimatize animals for at least one week before the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
-
Fast animals overnight before oral administration.
2. Drug Administration:
-
Prepare this compound solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer a single oral dose via gavage at desired concentrations (e.g., 0.26, 1.3, and 6.5 mg/kg).
3. Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate plasma.
-
Store plasma samples at -80°C until analysis.
4. Sample Analysis (LC-MS/MS):
-
Sample Preparation:
-
To 100 µL of plasma, add 20 µL of internal standard solution (e.g., carbamazepine).
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile).
-
Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Use a C18 column for chromatographic separation.
-
Employ a gradient mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
Set the mass spectrometer to positive ion mode and use multiple reaction monitoring (MRM) for quantification.
-
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 from the plasma concentration-time data.
Protocol 2: General Procedure for Oral Gavage in Mice
1. Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the skin on its back to immobilize the head and neck.
2. Gavage Needle Insertion:
-
Use a sterile, ball-tipped gavage needle appropriate for the size of the mouse.
-
Gently insert the needle into the oral cavity, allowing the mouse to swallow the tip.
-
Advance the needle along the upper palate until it reaches the pharynx, then gently guide it down the esophagus into the stomach. Ensure there is no resistance, which could indicate entry into the trachea.
3. Substance Administration:
-
Slowly inject the prepared this compound solution. The volume should not exceed 10 mL/kg body weight.
-
After administration, gently withdraw the needle.
4. Post-Procedure Monitoring:
-
Observe the mouse for any signs of distress, such as difficulty breathing or lethargy, for a few minutes after the procedure.
Protocol 3: Serial Blood Sampling from Mice
1. Site Selection:
-
The saphenous vein or tail vein are common sites for serial blood sampling in mice.
2. Procedure (Saphenous Vein):
-
Anesthetize the mouse lightly if necessary, though it can be performed on conscious animals with proper restraint.
-
Shave the hair over the lateral aspect of the hind leg to visualize the saphenous vein.
-
Apply a small amount of petroleum jelly over the vein to help the blood to bead.
-
Puncture the vein with a sterile 25-gauge needle.
-
Collect the blood droplet (typically 20-30 µL) using a heparinized capillary tube.
-
Apply gentle pressure to the puncture site with a sterile gauze pad to stop the bleeding.
Signaling Pathways and Visualization
Peimisine and other alkaloids from Fritillaria have been shown to modulate several key signaling pathways involved in inflammation and cellular protection.
TGF-β Signaling Pathway
Extracts from Fritillaria cirrhosa have been demonstrated to inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a crucial role in fibrosis and cell proliferation. This inhibition can contribute to the anti-fibrotic effects of these compounds.
Caption: TGF-β signaling pathway and the inhibitory effect of Peimisine.
NF-κB Signaling Pathway
Peimisine has been found to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammatory responses. This inhibition leads to a decrease in the production of pro-inflammatory cytokines.
Caption: NF-κB signaling pathway and the inhibitory action of Peimisine.
Nrf2 Signaling Pathway
Peimisine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response. This activation leads to the expression of antioxidant enzymes, protecting cells from oxidative stress.
References
- 1. Peiminine Exerts Its Anti-Acne Effects by Regulating the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peimisine ameliorates DSS-induced colitis by suppressing Jak-Stat activation and alleviating gut microbiota dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physiciansweekly.com [physiciansweekly.com]
Application Notes and Protocols: Preparing Peimisine HCl Stock Solutions for Experimental Use
Introduction
Peimisine hydrochloride (Peimisine HCl) is a steroidal alkaloid originally isolated from plants of the Fritillaria genus[1]. It is recognized for its biological activity, notably as an inhibitor of acetylcholinesterase (AChE)[1][2]. Research has shown that this compound can inhibit rabbit lung acetylcholinesterase by 20.2% at a concentration of 200 μM[1]. Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and reliable experimental results.
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in research and drug development applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This data is essential for accurate calculations and safe handling.
| Property | Value | Reference |
| Chemical Name | Peimisine hydrochloride | [2] |
| CAS Number | 900498-44-4 | |
| Molecular Formula | C₂₇H₄₁NO₃ • HCl | |
| Formula Weight | 464.1 g/mol | |
| Appearance | Crystalline solid |
Solubility Data
The solubility of this compound is a critical factor in selecting the appropriate solvent for stock solutions. It is highly soluble in DMSO, with limited solubility in other common laboratory solvents.
| Solvent | Solubility | Reference |
| DMSO | 16 mg/mL (approx. 34.5 mM). Up to ≥50 mg/mL may be achievable with gentle warming and sonication. | |
| Ethanol | 1 mg/mL (approx. 2.15 mM) | |
| PBS (pH 7.2) | Partially soluble |
Safety and Handling Precautions
This compound is classified with acute oral toxicity and is hazardous to the aquatic environment. Standard laboratory safety procedures should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid creating dust and aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation and contact with skin and eyes.
-
Storage of Powder: Keep the container tightly sealed and store at -20°C in a dry, well-ventilated area away from direct sunlight.
Protocol for Preparing a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution in DMSO, which is the recommended solvent for achieving high concentrations.
Materials:
-
This compound powder (CAS 900498-44-4)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass or polypropylene cryogenic vials
-
Calibrated pipettes and sterile tips
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Chemical fume hood
Procedure:
-
Equilibrate: Allow the this compound powder vial to warm to room temperature for 15-20 minutes before opening to prevent condensation.
-
Calculate Mass: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Volume (mL) × 10 mM × 464.1 ( g/mol ) / 1000
-
Example for 1 mL: Mass = 1 mL × 10 mmol/L × 0.4641 g/mmol = 4.641 mg.
-
-
Weigh: In a chemical fume hood, carefully weigh the calculated amount of this compound powder.
-
Dissolve: Add the appropriate volume of DMSO to the powder. For instance, add 1 mL of DMSO to 4.641 mg of powder for a 10 mM solution.
-
Mix: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, use a sonicator bath for 5-10 minutes to aid dissolution. Gentle warming may also be applied.
-
Aliquot: Dispense the stock solution into single-use aliquots in sterile, clearly labeled cryogenic vials. This prevents repeated freeze-thaw cycles.
-
Store: Store the aliquoted stock solution at -80°C for long-term stability.
References
Application Notes and Protocols: Dose-Response Curve Analysis for Peimisine HCl
For Researchers, Scientists, and Drug Development Professionals
Peimisine hydrochloride (HCl), a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. This document provides detailed application notes and protocols for conducting dose-response curve analysis of Peimisine HCl, focusing on its effects on cell viability and apoptosis.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cell viability and apoptosis, primarily focusing on the human bronchial epithelial cell line BEAS-2B.
| Cell Line | Assay | Treatment Duration | This compound Concentration (µM) | Observed Effect |
| BEAS-2B | CCK-8 | 24 hours | 10 | Attenuation of CSE-induced oxidative stress. |
| BEAS-2B | CCK-8 | 24 hours | 20 | Significant attenuation of CSE-induced ROS production.[1] |
| BEAS-2B | CCK-8 | 24 hours | 40 | Reversal of CSE-induced effects. |
Note: CSE refers to Cigarette Smoke Extract. Data regarding specific IC50 values of this compound across a broad range of cancer cell lines is limited in publicly available literature. The related compound, peiminine, has shown dose-dependent cytotoxic effects on various cancer cell lines, including HepG2, with an IC50 of 4.58 µg/mL at 24 hours.
| Cell Line | Assay | Treatment Duration | This compound Concentration (µM) | Apoptotic Effect |
| BEAS-2B | Flow Cytometry (Annexin V/PI) | 24 hours | 10, 20, 40 | Inhibition of CSE-induced apoptosis. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the dose-dependent effect of this compound on the viability of adherent cells.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or PBS)
-
Complete cell culture medium
-
96-well cell culture plates
-
Adherent cells of interest (e.g., BEAS-2B)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)[3]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[4]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 40, 50, 100 µM).
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., medium with the highest concentration of DMSO used).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the curve.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify the induction of apoptosis by this compound.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
6-well cell culture plates
-
Cells of interest (e.g., BEAS-2B)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for the desired duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Washing:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of this compound on apoptosis induction.
-
Mandatory Visualizations
References
Application Notes and Protocols for Peimisine HCl in Acetylcholinesterase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peimisine hydrochloride (HCl) is a steroidal alkaloid belonging to the isosteroidal alkaloid group, naturally occurring in plants of the Fritillaria genus.[1][2][3] These plants have a long history in traditional medicine, and modern research is exploring the therapeutic potential of their constituent alkaloids. One area of significant interest is the inhibition of acetylcholinesterase (AChE), a key enzyme in the central and peripheral nervous systems.[4][5]
Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine, a process crucial for terminating nerve impulses. Inhibition of AChE leads to an increased concentration of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis. Steroidal alkaloids isolated from Fritillaria species have demonstrated significant AChE inhibitory activity, making them promising candidates for further investigation and drug development. While specific quantitative data for Peimisine HCl is limited, one study indicates that it inhibits rabbit lung acetylcholinesterase by 20.2% at a concentration of 200 μM.
These application notes provide a comprehensive protocol for evaluating the acetylcholinesterase inhibitory potential of this compound using the well-established Ellman's method.
Data Presentation
While a specific IC50 value for this compound is not widely published, the following table summarizes the acetylcholinesterase inhibitory activity of several structurally related isosteroidal alkaloids isolated from various Fritillaria species to provide a comparative context.
| Compound | Source Organism | AChE Source | IC50 (µM) |
| Ebeiedinone | Fritillaria species | Human Red Blood Cell | 5.7 ± 0.004 |
| N-demethylpuqietinone | Fritillaria species | Human Red Blood Cell | 6.4 ± 0.003 |
| Yibeinoside A | Fritillaria species | Human Red Blood Cell | 6.5 ± 0.013 |
| Compound 4 | Fritillaria przewalskii | Not Specified | 6.9 |
| Chuanbeinone | Fritillaria species | Human Red Blood Cell | 7.7 ± 0.001 |
| Hupeheninoside | Fritillaria species | Human Red Blood Cell | 16.9 ± 0.018 |
| Isosteroidal Alkaloid 5 | Fritillaria cirrhosa | Not Specified | 24.7 ± 4.5 |
| Isosteroidal Alkaloid 1 | Fritillaria cirrhosa | Not Specified | 33.0 ± 4.4 |
| Peimisine | Fritillaria species | Rabbit Lung | 20.2% inhibition at 200 µM |
Signaling Pathway and Experimental Workflow
Cholinergic Synapse Signaling
The following diagram illustrates the role of acetylcholinesterase in a cholinergic synapse.
Caption: Role of Acetylcholinesterase in a Cholinergic Synapse.
Experimental Workflow for AChE Inhibition Assay
The diagram below outlines the key steps in determining the acetylcholinesterase inhibitory activity of this compound.
Caption: Workflow for AChE Inhibition Assay using this compound.
Experimental Protocols
This section details the protocol for determining the acetylcholinesterase inhibitory activity of this compound using a 96-well plate colorimetric assay based on Ellman's method.
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound
-
Reference inhibitor (e.g., Galanthamine or Donepezil)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 412 nm
-
Multichannel pipette
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve a pH of 8.0.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, but a common starting point is 0.1 U/mL. Prepare fresh and keep on ice.
-
ATCI Solution (15 mM): Dissolve an appropriate amount of ATCI in deionized water. Prepare fresh daily.
-
DTNB Solution (3 mM): Dissolve an appropriate amount of DTNB in phosphate buffer. Protect from light.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or phosphate buffer). From this stock, prepare a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay.
-
Reference Inhibitor Stock Solution: Prepare a stock solution and serial dilutions of a known AChE inhibitor (e.g., Galanthamine) in the same manner as the test compound.
Assay Procedure
-
Plate Setup: In a 96-well plate, add the following solutions to each well in triplicate:
-
Blank: 160 µL of phosphate buffer + 20 µL of ATCI solvent (water).
-
Control (100% activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of the solvent used for this compound.
-
Test Compound: 120 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of this compound at various concentrations.
-
Reference Inhibitor: 120 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of the reference inhibitor at various concentrations.
-
-
Pre-incubation: Add 20 µL of DTNB solution to all wells except the blank. Mix the contents of the wells gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.
-
Initiation of Reaction: Add 20 µL of ATCI solution to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately start monitoring the change in absorbance at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every 30 seconds) for a duration of 5-10 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [ (V_control - V_sample) / V_control ] * 100
Where:
-
V_control is the rate of reaction of the control (100% activity).
-
V_sample is the rate of reaction in the presence of this compound.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, can be determined by non-linear regression analysis of the dose-response curve.
Conclusion
This document provides a detailed framework for researchers to investigate the acetylcholinesterase inhibitory properties of this compound. By utilizing the provided protocols and understanding the underlying principles, scientists can effectively screen and characterize the inhibitory potential of this and other related steroidal alkaloids. The data on structurally similar compounds from Fritillaria species suggest that this compound may be a valuable candidate for further research in the development of novel therapeutics for neurodegenerative diseases.
References
- 1. New steroidal alkaloids from Fritillaria imperialis and their cholinesterase inhibiting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine [mdpi.com]
- 4. Inhibitors of acetylcholine esterase in vitro--screening of steroidal alkaloids from Fritillaria species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaloids from Fritillaria przewalskii Bulbs and Their Anti-Alzheimer's Disease Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for UPLC Analysis of Peimisine and Other Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Peimisine and other related alkaloids from Fritillaria species using Ultra-Performance Liquid Chromatography (UPLC). The methodologies outlined are based on established and validated analytical techniques, suitable for quality control, pharmacokinetic studies, and natural product research.
Introduction
Peimisine is a major isosteroidal alkaloid found in the bulbs of various Fritillaria species, which are widely used in traditional Chinese medicine for their antitussive, expectorant, and anti-inflammatory properties. Accurate and efficient quantification of Peimisine and other bioactive alkaloids such as Sipeimine, Verticine, Verticinone, and Imperialine is crucial for the quality control of herbal materials and the development of new therapeutics. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, shorter run times, and increased sensitivity, making it an ideal technique for the analysis of these complex natural products.
This document details a UPLC-based method coupled with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) for the simultaneous determination of Peimisine and other Fritillaria alkaloids.
Quantitative Data Summary
The following tables summarize the quantitative performance of UPLC methods for the analysis of Peimisine and other alkaloids, compiled from various studies.
Table 1: Linearity and Sensitivity of UPLC Methods for Fritillaria Alkaloids
| Analyte | Calibration Range | Correlation Coefficient (r²) |
| Peimisine | 0.03188 - 1.020 mg/mL[1] | ≥ 0.9991[2][3] |
| Sipeimine | Not Specified | ≥ 0.9991[2][3] |
| Imperialine | Not Specified | ≥ 0.9990 |
| Verticine | Not Specified | ≥ 0.9990 |
| Verticinone | Not Specified | ≥ 0.9990 |
| Isovertine | Not Specified | ≥ 0.9990 |
| Chuanbeinone | Not Specified | ≥ 0.9990 |
| Imperialine-3-β-D-glucoside | Not Specified | ≥ 0.9990 |
Table 2: Accuracy and Precision of UPLC Methods for Fritillaria Alkaloids
| Analyte | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Peimisine | 94.5 - 102.1 | ≤ 2.36 |
| Sipeimine | 98.1 | ≤ 2.36 |
| Six Major Isosteroidal Alkaloids | > 90 | < 11 (Intra- and Inter-day) |
Experimental Protocols
UPLC-ELSD Method for Simultaneous Determination of Peimisine and Sipeimine
This protocol is adapted from a method for the quality control of Fritillaria walujewii Regel and Fritillaria pallidiflora Schrenk.
3.1.1. Instrumentation and Chromatographic Conditions
-
System: Waters ACQUITY UPLC H-Class system or equivalent, equipped with a binary solvent manager, sample manager, column compartment, and an Evaporative Light Scattering Detector (ELSD).
-
Column: Waters ACQUITY UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water containing 0.02% triethylamine
-
-
Gradient Elution: A gradient program should be optimized to achieve baseline separation of the target alkaloids.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 1 µL.
-
ELSD Settings:
-
Drift Tube Temperature: 40 °C
-
Nebulizer Gas (Nitrogen) Pressure: 40%
-
3.1.2. Sample Preparation
-
Standard Solution Preparation: Accurately weigh appropriate amounts of Peimisine and Sipeimine reference standards. Dissolve in methanol to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution with methanol to construct a calibration curve.
-
Sample Preparation:
-
Take a powdered sample of Fritillaria bulb (e.g., 0.4 g).
-
Add a precise volume of 50% methanol (e.g., 50 mL).
-
Perform ultrasonic extraction for 45 minutes.
-
Filter the extract through a 0.22 µm membrane filter before injection.
-
UPLC-MS/MS Method for Determination of Peimisine and Other Alkaloids in Biological Matrices
This protocol is suitable for pharmacokinetic studies and is based on methods for analyzing alkaloids in rat plasma.
3.2.1. Instrumentation and Chromatographic Conditions
-
System: Waters ACQUITY UPLC H-Class system coupled to a Xevo TQ-XS tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source, or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% (v/v) formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0.0–1.0 min, 2%–15% B
-
1.0–2.0 min, 15%–25% B
-
2.0–3.0 min, 25%–25% B
-
3.0–3.1 min, 25%–100% B
-
3.1–4.5 min, 100%–100% B
-
4.5–4.8 min, 100%–2% B
-
4.8–6.0 min, 2%–2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
3.2.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each alkaloid must be determined by direct infusion of individual standards. For example, for Sipeimine, a transition of m/z 430→138 has been used.
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum sensitivity.
3.2.3. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (containing internal standard, if used).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Filter: Filter through a 0.22 µm syringe filter before injection.
Visualizations
Caption: General workflow for the UPLC analysis of alkaloids from Fritillaria samples.
Caption: Signaling pathways modulated by Peimisine to exert pulmonary protective effects.
Pharmacological Context: Signaling Pathways
Peimisine and related alkaloids from Fritillaria have demonstrated a range of biological activities. For instance, Peimisine has been shown to protect against oxidative stress and apoptosis induced by cigarette smoke extract in human lung epithelial cells. This protective effect is mediated through the modulation of key signaling pathways.
-
KEAP1/NRF2 Pathway: Peimisine can activate the NRF2 pathway, a critical regulator of the cellular antioxidant response. Activation of NRF2 leads to the expression of antioxidant enzymes, thereby reducing levels of reactive oxygen species (ROS) and mitigating oxidative damage.
-
JNK/MAPK Pathway: Peimisine also modulates the JNK/MAPK signaling pathway, which is involved in cellular responses to stress, including apoptosis. By inhibiting this pathway, Peimisine can suppress programmed cell death.
Understanding these mechanisms is vital for the development of Fritillaria alkaloids as potential therapeutic agents for conditions such as Chronic Obstructive Pulmonary Disease (COPD).
References
- 1. [Study on analytical method for alkaloids in Bulbus Fritillariae cirrhosae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Simultaneous determination of peimisine and sipeimine in Fritillaria walujewii regel and Fritillaria pallidiflora Schrenk by UPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Methods of Fritillaria Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for the qualitative and quantitative analysis of Fritillaria alkaloids, crucial bioactive compounds found in the bulbs of Fritillaria species. These compounds, primarily isosteroidal alkaloids, are known for their wide range of pharmacological activities, including antitussive, expectorant, anti-inflammatory, and anticancer effects. Accurate and reliable analytical methods are therefore essential for quality control, pharmacokinetic studies, and the development of new therapeutic agents.
Quantitative Analysis of Fritillaria Alkaloids
The quantitative analysis of Fritillaria alkaloids is predominantly performed using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The choice of method often depends on the required sensitivity and selectivity.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a robust and widely used method for the quantification of major Fritillaria alkaloids. Since many of these alkaloids lack a strong UV chromophore, ELSD provides a universal detection method based on light scattering from the nebulized and evaporated analyte particles.
Table 1: HPLC-ELSD Method Validation Parameters for Key Fritillaria Alkaloids
| Analyte | Linearity Range (mg/mL) | Correlation Coefficient (r²) | Average Recovery (%) | RSD of Recovery (%) | Reference |
| Peimisine | 0.03188 - 1.020 | > 0.999 | 102.1 | 3.86 | [1] |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity for the analysis of a wide range of Fritillaria alkaloids, including trace-level compounds. The use of Multiple Reaction Monitoring (MRM) allows for precise quantification even in complex biological matrices.[2]
Table 2: UPLC-MS/MS Method Validation Parameters for Key Fritillaria Alkaloids
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Reference |
| Imperialine | 1 - 200 | > 0.9975 | 0.0651 | 0.1953 | < 1.63 | < 2.39 | [2] |
| Peimisine | 1 - 200 | > 0.9975 | 0.0651 | 0.1953 | < 1.63 | < 2.39 | [2] |
| Verticine | 1 - 200 | > 0.9975 | 0.0651 | 0.1953 | < 1.63 | < 2.39 | [2] |
| Verticinone | 1 - 200 | > 0.9975 | 0.0651 | 0.1953 | < 1.63 | < 2.39 | |
| Delavine | 1 - 200 | > 0.9975 | 0.6510 | 1.9531 | < 1.63 | < 2.39 | |
| Yibeinoside A | 1 - 200 | > 0.9975 | 0.6510 | 1.9531 | < 1.63 | < 2.39 | |
| Ebeiedinone | 1 - 200 | > 0.9975 | 0.0651 | 0.1953 | < 1.63 | < 2.39 |
Experimental Protocols
Protocol 1: Extraction of Total Alkaloids from Fritillaria cirrhosa Bulbs
This protocol describes a method for the extraction and purification of total alkaloids from the bulbs of Fritillaria cirrhosa using an acid-base extraction followed by macroporous resin chromatography.
Materials and Reagents:
-
Dried and powdered bulbs of Fritillaria cirrhosa
-
0.5% - 2% Hydrochloric acid (HCl)
-
Dichloromethane
-
10% Sodium hydroxide (NaOH) solution
-
HPD100 or HPD722 macroporous resin
-
90% - 95% Ethanol
-
Distilled water
Procedure:
-
Acid Extraction: Macerate the powdered Fritillaria bulbs with a 0.5% - 2% HCl solution. Perform the extraction multiple times to ensure complete extraction of the alkaloids.
-
Concentration and Centrifugation: Concentrate the acidic extract under reduced pressure. Centrifuge the concentrated solution to remove any solid plant material and collect the supernatant.
-
Basification and Liquid-Liquid Extraction: Adjust the pH of the supernatant to 8-11 using a 10% NaOH solution. Perform a liquid-liquid extraction with dichloromethane. Collect the organic (dichloromethane) layer.
-
Crude Alkaloid Extract: Evaporate the dichloromethane to dryness to obtain the crude total alkaloid extract.
-
Purification by Macroporous Resin:
-
Dissolve the crude extract in a 0.5% - 2% HCl solution and adjust the pH to 8-11.
-
Load the sample solution onto a pre-conditioned HPD100 or HPD722 macroporous resin column.
-
Wash the column with distilled water until the eluate is colorless and tests negative for sugars.
-
Elute the alkaloids from the resin using 90% - 95% ethanol. Collect the ethanol eluate.
-
-
Final Product: Evaporate the ethanol from the eluate to dryness to obtain the purified total Fritillaria alkaloids.
Protocol 2: UPLC-MS/MS Analysis of Fritillaria Alkaloids
This protocol outlines the conditions for the quantitative analysis of nine isosteroidal alkaloids in Fritillaria samples using UPLC-MS/MS.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 650 L/h.
-
Cone Gas Flow: 50 L/h.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for each alkaloid need to be optimized.
Sample Preparation:
-
Accurately weigh the powdered Fritillaria sample.
-
Add a known volume of extraction solvent (e.g., methanol or an acidified aqueous solution).
-
Sonica te or reflux the mixture for a specified time.
-
Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.
Visualizations
Experimental Workflow for Bioassay-Guided Fractionation
The following diagram illustrates a typical workflow for the bioassay-guided isolation of bioactive alkaloids from Fritillaria species, targeting a specific pharmacological activity such as acetylcholinesterase inhibition.
Caption: Bioassay-guided isolation workflow.
Signaling Pathways Modulated by Fritillaria Alkaloids
Fritillaria alkaloids have been shown to exert their anti-inflammatory and anti-fibrotic effects by modulating key signaling pathways, including the Transforming Growth Factor-β (TGF-β) and Nuclear Factor-kappa B (NF-κB) pathways.
Caption: Inhibition of TGF-β and NF-κB pathways.
References
- 1. [Study on analytical method for alkaloids in Bulbus Fritillariae cirrhosae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A distinction between Fritillaria Cirrhosa Bulbus and Fritillaria Pallidiflora Bulbus via LC–MS/MS in conjunction with principal component analysis and hierarchical cluster analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Peimisine HCl Extraction from Plant Material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Peimisine HCl from plant material, primarily from species of the Fritillaria genus.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and purification of this compound.
Issue 1: Low Extraction Yield
Symptoms: The final yield of this compound is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | Ensure the plant material is dried and finely powdered to maximize the surface area for solvent penetration.[1] |
| Inappropriate Solvent Selection | Peimisine, as a free base, is soluble in organic solvents like chloroform, ether, and acetone, while its salt form is more soluble in water and alcohols.[1] For solvent extraction, a common system is a mixture of chloroform and methanol (e.g., 4:1 v/v). For SFE, ethanol is an effective co-solvent.[2] |
| Suboptimal Extraction Parameters | Systematically optimize parameters such as temperature, extraction time, and solid-to-liquid ratio. For solvent extraction of steroidal alkaloids from Fritillaria, optimized conditions can be around 80-90% ethanol, a liquid-solid ratio of 10:1 to 15:1, a temperature of 80°C, and an extraction time of 120-150 minutes.[3] For Supercritical Fluid Extraction (SFE), optimal yields for peimisine have been achieved at 60.4°C and 26.5 MPa for 3 hours with 89.3% ethanol as a co-solvent.[2] |
| Insufficient Alkaloid Liberation | If starting with an acid-base extraction, ensure the initial basification (e.g., with ammonia or lime) is sufficient to convert alkaloid salts present in the plant to their free base form, making them soluble in organic solvents. |
| Degradation of Peimisine | Steroidal alkaloids can be sensitive to high temperatures and prolonged exposure to strong acids or bases. Use moderate temperatures during extraction and evaporation. Avoid unnecessarily long extraction times. |
| Incomplete Precipitation/Crystallization | Ensure the pH is correctly adjusted when converting the free base to the HCl salt. The choice of solvent for crystallization is also critical. Acetone is a common solvent for inducing crystallization of alkaloid hydrochlorides. |
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
Symptoms: A stable or slow-to-separate third layer (emulsion) forms at the interface between the aqueous and organic phases in the separatory funnel, trapping the analyte and preventing clean separation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration of Surfactant-like Compounds | Plant extracts often contain compounds like phospholipids, fatty acids, and proteins that can act as emulsifying agents. |
| Vigorous Shaking | Excessive agitation of the separatory funnel increases the likelihood of emulsion formation. |
| Similar Densities of Solvents | If the densities of the aqueous and organic phases are too similar, separation will be slow and emulsions are more likely to form. |
Preventative Measures:
-
Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact with minimal agitation.
-
Reduce the intensity of mixing.
Breaking an Emulsion:
-
Be Patient: Allow the separatory funnel to stand undisturbed for some time.
-
"Salting Out": Add a saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous layer, which can help force the separation of the phases.
-
Filtration: Filter the mixture through a plug of glass wool or Celite to physically break up the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Add a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.
-
Temperature Change: Gently warming or cooling the separatory funnel can sometimes aid in separation.
Issue 3: Difficulty in Crystallizing this compound
Symptoms: After adding HCl to the Peimisine free base solution, no precipitate forms, or an oil/gum is produced instead of crystals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | Co-extracted impurities can inhibit crystallization. Purify the crude alkaloid extract before the salt formation step. Methods like column chromatography over silica gel or macroporous resin (e.g., H-103) can be effective. |
| Inappropriate Solvent | The solvent must be one in which the this compound salt is poorly soluble. Acetone or isopropanol/ether mixtures are commonly used for this purpose. |
| Solution is Too Dilute | Concentrate the solution of the free base before adding the acid. |
| Incorrect pH | Ensure the correct stoichiometric amount of HCl is added. A slight excess may be necessary. The pH should be acidic. |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Seeding with a previously obtained crystal of this compound can also initiate crystallization. |
| Rapid Cooling | Allow the solution to cool slowly to room temperature, and then in a refrigerator, to encourage the formation of larger, purer crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the acid-base extraction of Peimisine?
A1: The acid-base extraction method leverages the basic nature of alkaloids. The process generally involves:
-
Basification: The powdered plant material is treated with a base (e.g., ammonia, sodium carbonate) to convert the naturally occurring alkaloid salts into their free base form.
-
Organic Solvent Extraction: The free base, which is soluble in non-polar organic solvents (like chloroform or dichloromethane), is then extracted from the solid plant matrix.
-
Acidification: The organic extract containing the free base is then shaken with an acidic aqueous solution (e.g., dilute HCl). This converts the free base back into its salt form (this compound), which is soluble in the aqueous layer.
-
Separation: The aqueous layer containing the this compound is separated from the organic layer, which retains many non-alkaloidal impurities.
-
Isolation: The this compound can then be isolated from the aqueous solution, often after a final purification step where the aqueous layer is basified again, the free base is re-extracted into an organic solvent, the solvent is evaporated, and the pure free base is then converted to the HCl salt for crystallization.
Q2: Which extraction method provides the highest yield of Peimisine?
A2: While direct comparisons are difficult due to variations in plant species and analytical methods, modern techniques generally offer higher efficiency. Supercritical Fluid Extraction (SFE) with CO2 and an ethanol co-solvent has been shown to be highly effective. An optimized SFE protocol yielded approximately 0.5 mg/g of Peimisine from the bulbs of Fritillaria thunbergii. Optimized conventional solvent extraction using 90% ethanol at 80°C has also been shown to be effective for total steroidal alkaloids from Fritillaria cirrhosa. In general, advanced methods like Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) tend to provide higher yields and purity in shorter times compared to traditional methods like maceration or Soxhlet extraction for alkaloids.
Q3: What are the best solvents for dissolving this compound?
A3: According to available data, this compound has the following solubilities:
-
DMSO: ~16 mg/mL
-
Ethanol: ~1 mg/mL
-
PBS (pH 7.2): Partially soluble
-
Water: The hydrochloride salt form is generally soluble in water.
Q4: How can I purify the crude Peimisine extract before crystallization?
A4: Purification is crucial for obtaining high-purity crystals. A highly effective method is to use macroporous adsorption resins. For steroidal alkaloids from Fritillaria, H-103 resin has shown high adsorption and desorption capacity. The process involves dissolving the crude extract in water (adjusting pH if necessary), loading it onto the resin column, washing away impurities (like sugars) with water, and then eluting the alkaloids with ethanol (e.g., 90% ethanol). This method can increase the purity of total alkaloids, including peimisine, by over 20-fold.
Q5: How do I prepare the hydrochloride (HCl) salt of Peimisine for crystallization?
A5: Once you have the purified Peimisine free base, dissolve it in a suitable organic solvent like acetone or isopropanol. Then, add a solution of hydrochloric acid (e.g., concentrated HCl diluted in the same solvent) dropwise while stirring. The this compound salt will precipitate out of the solution as it is less soluble than the free base. The formation of a crystalline solid can be encouraged by slow cooling and scratching the inside of the flask. The resulting crystals can then be collected by filtration.
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from studies on the extraction of Peimisine and total alkaloids from Fritillaria species.
Table 1: Optimized Supercritical Fluid Extraction (SFE) of Alkaloids from Fritillaria thunbergii
| Parameter | Optimal Value | Predicted Yield (mg/g) |
| Extraction Time | 3.0 h | - |
| Temperature | 60.4 °C | - |
| Pressure | 26.5 MPa | - |
| Co-solvent (Ethanol) | 89.3% | - |
| Total Alkaloids | - | 3.8 |
| Peimisine | - | 0.5 |
| Peimine | - | 1.3 |
| Peiminine | - | 1.3 |
| Source: Adapted from a study on SFE of F. thunbergii. |
Table 2: Optimized Solvent Extraction of Total Alkaloids from Fritillaria cirrhosa
| Parameter | Level 1 | Level 2 | Level 3 | Optimal Condition |
| Ethanol Conc. (%) | 70 | 80 | 90 | 90 |
| Liquid-Solid Ratio (mL/g) | 5:1 | 10:1 | 15:1 | 15:1 |
| Extraction Time (min) | 60 | 90 | 120 | 120 |
| Temperature (°C) | 60 | 70 | 80 | 80 |
| Resulting Yield | - | - | - | 97.84% (of total alkaloids) |
| Source: Based on an orthogonal design experiment to optimize extraction. |
Table 3: General Comparison of Alkaloid Extraction Techniques (Illustrative)
| Method | Typical Yield | Typical Purity | Extraction Time | Solvent Usage |
| Maceration | Low | Low (68%) | Very Long (Days) | High |
| Soxhlet | Moderate | Moderate (75%) | Long (Hours) | Moderate |
| Ultrasound-Assisted (UAE) | High | High | Short (Minutes) | Low |
| Microwave-Assisted (MAE) | High (2.50%) | Very High (88.2%) | Very Short (Minutes) | Low |
| Accelerated Solvent (ASE) | Very High (2.63%) | Very High (88.8%) | Very Short (Minutes) | Very Low |
| Source: Data generalized from a comparative study on various medicinal plants. Absolute values are plant-dependent. |
Experimental Protocols
Protocol 1: Conventional Acid-Base Solvent Extraction of Peimisine
This protocol is a generalized method for isolating steroidal alkaloids from Fritillaria bulbs.
-
Preparation: Dry the Fritillaria bulbs and grind them into a fine powder.
-
Basification & Extraction:
-
Moisten 100g of the powdered plant material with a 10% ammonium hydroxide solution until the mixture is distinctly alkaline (pH > 9).
-
Transfer the basified powder to a flask and add 500 mL of a chloroform:methanol (4:1) solvent mixture.
-
Macerate with agitation for 24 hours at room temperature or perform reflux extraction at a moderate temperature (e.g., 60°C) for 4 hours.
-
Filter the mixture and collect the filtrate. Repeat the extraction on the plant residue two more times.
-
Combine all filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Purification:
-
Dissolve the crude extract in 200 mL of 3% hydrochloric acid.
-
Transfer the acidic solution to a separatory funnel and wash with 100 mL of ethyl acetate to remove neutral, lipophilic impurities. Discard the ethyl acetate layer.
-
Slowly add concentrated ammonium hydroxide to the aqueous layer until the pH is approximately 9-10, which will precipitate the free base alkaloids.
-
Extract the aqueous layer three times with 150 mL portions of chloroform.
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the chloroform under reduced pressure to yield the purified free base alkaloid mixture.
-
-
Formation and Crystallization of this compound:
-
Dissolve the purified alkaloid residue in a minimal amount of warm acetone.
-
Cool the solution and add a solution of concentrated HCl in acetone dropwise until the solution is slightly acidic.
-
Allow the solution to stand at room temperature, then transfer to a refrigerator (4°C) to facilitate crystallization.
-
Collect the this compound crystals by filtration, wash with a small amount of cold acetone, and dry in a vacuum oven.
-
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol is based on the optimized conditions for extracting Peimisine from Fritillaria thunbergii.
-
Preparation: Dry and powder the Fritillaria bulbs. Load the powdered material into the extraction vessel of the SFE system.
-
SFE Parameters:
-
Temperature: 60.4 °C
-
Pressure: 26.5 MPa
-
Co-solvent: 89.3% ethanol in water
-
Extraction Time: 3.0 hours
-
-
Extraction: Perform the extraction using the parameters above. The supercritical CO2 and co-solvent will percolate through the plant material, dissolving the alkaloids.
-
Collection: The extract is collected in a separation vessel after depressurization, where the CO2 becomes a gas and evaporates, leaving the non-volatile extract containing Peimisine.
-
Post-Processing:
-
Evaporate the remaining co-solvent from the extract under reduced pressure.
-
The resulting crude extract can then be further purified using the methods described in Protocol 1 (steps 3 and 4) or by resin chromatography as detailed in the FAQs.
-
References
Peimisine HCl stability issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Peimisine HCl in aqueous solutions. Due to the limited publicly available stability data for this compound, this guide is based on the general chemical properties of steroidal alkaloids, particularly those of the cevanine type, and the common behavior of hydrochloride salts of complex molecules in solution. It is intended to help researchers anticipate and address potential stability challenges in their experiments.
Frequently Asked questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?
A1: The stability of this compound in aqueous solutions is likely influenced by several factors, primarily:
-
pH: Extreme pH values, both acidic and alkaline, can catalyze hydrolysis or other degradation reactions. As a hydrochloride salt, this compound is expected to be more stable in slightly acidic conditions.
-
Temperature: Elevated temperatures can significantly accelerate the rate of chemical degradation.
-
Light: Exposure to UV or even ambient light may lead to photodegradation. It is advisable to protect solutions from light.
-
Oxygen: The presence of dissolved oxygen can promote oxidation of the molecule.
Q2: My this compound solution has turned yellow/brown. What does this indicate?
A2: A change in the color of your this compound solution is often an indicator of chemical degradation. This could be due to oxidation or the formation of chromophoric degradation products. It is recommended to prepare fresh solutions and investigate the cause of instability (see Troubleshooting Guide below).
Q3: I am observing precipitation in my this compound solution. What could be the cause?
A3: Precipitation in your this compound solution can occur for several reasons:
-
Poor Solubility: The concentration of this compound may have exceeded its solubility in the aqueous buffer. The free base form of an alkaloid is often less water-soluble than its salt form. An increase in pH can convert the hydrochloride salt to the less soluble free base.
-
Degradation: The precipitate could be a less soluble degradation product.
-
Temperature Effects: A decrease in temperature can reduce the solubility of the compound.
Q4: What is the recommended procedure for preparing a stock solution of this compound?
A4: To ensure the stability of your this compound stock solution, follow these general guidelines:
-
Solvent Selection: Initially, dissolve this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol before diluting with an aqueous buffer.
-
Weighing: Accurately weigh the required amount of the solid compound.
-
Dissolution: After initial dissolution in an organic solvent, dilute with your desired aqueous buffer. Gentle warming or sonication can aid dissolution, but avoid prolonged exposure to high temperatures.
-
pH Adjustment: If necessary, adjust the pH of the final solution to a slightly acidic range (e.g., pH 4-6) to maintain the protonated, more stable form of the alkaloid.
-
Storage: Store stock solutions at low temperatures, such as -20°C or -80°C, in tightly sealed, light-protected containers (e.g., amber vials). Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not well-documented, based on the structure of cevanine-type alkaloids, potential degradation pathways include:
-
Hydrolysis: The ester or ether linkages, if present in the specific peimisine structure, could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The nitrogen atom in the alkaloid structure and other susceptible functional groups can be oxidized.
-
Isomerization: Changes in pH or exposure to heat could potentially lead to isomerization at stereocenters.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound solutions.
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity over time | Degradation of this compound. | 1. Prepare fresh solutions for each experiment.2. Store stock solutions at -80°C in small, single-use aliquots.3. Conduct a preliminary stability study under your specific experimental conditions (pH, temperature, light) to determine the compound's viability over the course of your assay. |
| Change in solution color (e.g., yellowing) | Oxidation or formation of degradation products. | 1. Protect the solution from light by using amber vials or wrapping containers in foil.2. Consider de-gassing your aqueous buffer to remove dissolved oxygen.3. If oxidation is suspected, consider adding an antioxidant (e.g., ascorbic acid), but verify its compatibility with your experimental system. |
| Precipitation in the solution | 1. Poor solubility in the aqueous buffer.2. pH-induced precipitation of the free base.3. Formation of an insoluble degradation product. | 1. Increase the percentage of an organic co-solvent (e.g., DMSO, ethanol) in your final solution.2. Ensure the pH of your solution is maintained in a range where this compound remains soluble and stable (likely slightly acidic).3. Prepare a more dilute solution. |
| Inconsistent experimental results | Instability of this compound under experimental conditions. | 1. Standardize your solution preparation protocol.2. Control the pH of your experimental buffer.3. Maintain a constant and low temperature for your solutions where possible.4. Minimize the exposure of your solutions to light. |
Experimental Protocols for Stability Assessment
To ensure the reliability of your experimental results, it is highly recommended to perform a preliminary stability assessment of this compound under your specific experimental conditions.
Protocol: Preliminary Stability Study of this compound in Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over a defined period.
Materials:
-
This compound
-
High-purity organic solvent (e.g., DMSO)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or ELSD)
-
pH meter
-
Incubator/water bath
-
Light-protected containers (e.g., amber vials)
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Preparation of Test Solutions: Dilute the stock solution with the aqueous buffer of interest to the final desired concentration (e.g., 100 µM). Prepare multiple aliquots for analysis at different time points.
-
Incubation: Store the test solutions under the conditions you wish to evaluate (e.g., room temperature, 37°C, protected from light, exposed to light).
-
Sample Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from the test solution.
-
HPLC Analysis: Analyze the concentration of this compound remaining in the solution using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the rate of degradation.
Forced Degradation Studies
Forced degradation studies can help to identify potential degradation products and pathways. These studies involve exposing this compound to more extreme conditions than would be expected during normal handling and storage.
| Stress Condition | Typical Protocol | Potential Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of labile functional groups. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Hydrolysis, potential isomerization. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Formation of N-oxides or other oxidation products. |
| Thermal Degradation | Solid compound at 80°C for 48 hours | Thermally induced degradation products. |
| Photodegradation | Solution exposed to UV light (e.g., 254 nm) for 24 hours | Photodegradation products. |
Note: The conditions listed above are starting points and may need to be adjusted based on the observed stability of this compound. The goal is to achieve partial (5-20%) degradation to facilitate the identification of degradation products without completely destroying the molecule.
Visualizations
Technical Support Center: Peimisine HCl Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Peimisine HCl.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for this compound quantification?
A1: The most prevalent method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). This technique offers good sensitivity and is suitable for compounds like this compound that lack a strong chromophore for UV detection. Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is also used for higher sensitivity and selectivity, particularly in complex biological matrices.
Q2: What are the typical chromatographic conditions for this compound analysis by HPLC-ELSD?
A2: While method specifics can vary, a common starting point involves a reversed-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer containing a modifier like triethylamine or formic acid to improve peak shape.
Q3: Why is ELSD preferred over UV detection for this compound?
A3: this compound, like many steroidal alkaloids, does not possess a significant UV-absorbing chromophore in its structure. This results in poor sensitivity when using a UV detector. ELSD is a mass-based detector and does not rely on the optical properties of the analyte, making it a more suitable choice for such compounds.
Q4: What are the key parameters to optimize for the ELSD detector?
A4: The critical parameters for an ELSD are the drift tube temperature and the nebulizer gas flow rate. These need to be carefully optimized to ensure efficient solvent evaporation without losing the semi-volatile analyte, thereby maximizing the signal-to-noise ratio.
Q5: How can I address matrix effects when quantifying this compound in biological samples?
A5: Matrix effects, which are the alteration of analyte ionization due to co-eluting components from the sample matrix, are a significant challenge in bioanalysis.[1] To mitigate these effects, efficient sample preparation is crucial. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are commonly employed to clean up the sample and remove interfering substances before LC-MS analysis.[2] Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.
Troubleshooting Guides
HPLC-ELSD Method Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload. | - Add a competing base (e.g., triethylamine) to the mobile phase to block active sites. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. |
| Baseline Drift or Noise | - Incomplete mobile phase mixing or degassing. - Temperature fluctuations in the column or detector. - Contaminated mobile phase or column. | - Ensure proper mobile phase mixing and degassing. - Use a column oven and ensure a stable detector temperature. - Use high-purity solvents and flush the column with a strong solvent. |
| Low Sensitivity/Poor Signal | - Suboptimal ELSD settings (drift tube temperature, gas flow). - Analyte loss during evaporation. - Inefficient nebulization. | - Optimize the drift tube temperature to be high enough for solvent evaporation but low enough to prevent analyte loss. - Adjust the nebulizer gas flow rate for optimal droplet formation. |
| Irreproducible Retention Times | - Inconsistent mobile phase composition. - Column degradation. - Fluctuation in column temperature. | - Prepare fresh mobile phase daily and ensure accurate composition. - Replace the column if it has deteriorated. - Use a reliable column oven. |
Sample Preparation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery from Biological Matrix | - Inefficient extraction from the sample matrix. - Analyte binding to proteins or phospholipids. - Suboptimal pH for extraction. | - Optimize the SPE sorbent and elution solvent or the LLE solvent system. - Incorporate a protein precipitation step before extraction. - Adjust the sample pH to ensure the analyte is in a neutral form for efficient extraction. |
| High Matrix Effects in LC-MS | - Co-elution of interfering endogenous compounds. - Insufficient sample cleanup. | - Improve the selectivity of the sample preparation method (e.g., use a more specific SPE sorbent). - Modify the chromatographic conditions to separate the analyte from interfering peaks. - Use a stable isotope-labeled internal standard. |
| Analyte Instability during Sample Preparation | - Degradation due to pH, temperature, or light exposure. - Enzymatic degradation in the biological matrix. | - Perform sample preparation at low temperatures and protect from light. - Add enzyme inhibitors to the sample immediately after collection. - Evaluate analyte stability under different pH conditions to select the appropriate extraction pH. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a general guideline and should be optimized and validated for your specific application.
-
Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., a structurally similar compound or a stable isotope-labeled this compound).
-
Vortex for 30 seconds.
-
Add 1 mL of 4% phosphoric acid in water to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Procedure:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Illustrative SPE Recovery Data
The following table presents example recovery and matrix effect data for a validated SPE method for a similar steroidal alkaloid. Note: This data is for illustrative purposes only and actual results for this compound may vary.
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | 10 | 85.2 | 95.1 |
| 100 | 88.5 | 93.8 | |
| 1000 | 91.3 | 96.5 |
Mandatory Visualizations
Diagram 1: General Workflow for this compound Quantification in Biological Samples
Caption: A typical experimental workflow for the quantification of this compound.
Diagram 2: Troubleshooting Logic for Low Analyte Signal
Caption: A logical flow for troubleshooting low signal intensity issues.
Diagram 3: Factors Influencing this compound Stability
Caption: Key factors that can potentially affect the stability of this compound.
References
Avoiding matrix effects in LC-MS analysis of Peimisine
Welcome to the Technical Support Center for the LC-MS analysis of Peimisine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to mitigating matrix effects during the analysis of this steroidal alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Peimisine?
A1: Matrix effects in LC-MS analysis refer to the alteration of the ionization efficiency of the target analyte, in this case, Peimisine, due to co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which adversely affects the accuracy, precision, and sensitivity of quantitative analyses.[2] When analyzing Peimisine in complex biological matrices such as plasma, serum, or tissue homogenates, endogenous substances like phospholipids, proteins, and salts can interfere with the ionization process in the mass spectrometer's source, often leading to unreliable results.[3]
Q2: I am observing significant ion suppression for Peimisine. What are the likely causes?
A2: Significant ion suppression in Peimisine analysis is a common challenge and can stem from several sources. The primary cause is the co-elution of matrix components that compete with Peimisine for ionization.[4] Phospholipids are particularly notorious for causing ion suppression in bioanalysis. Inadequate sample cleanup is a major contributor, where these endogenous substances are not sufficiently removed before the sample is injected into the LC-MS system.[1] Additionally, high concentrations of salts or other non-volatile components in the final extract can disrupt the electrospray ionization (ESI) process.
Q3: How can I assess the extent of matrix effects in my Peimisine analysis?
A3: There are two primary methods to evaluate matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a constant flow of a Peimisine standard solution into the mass spectrometer post-column while injecting a blank matrix extract. Any deviation from the stable baseline signal indicates the presence of matrix effects at that retention time.
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" method for quantifying matrix effects. It involves comparing the peak response of Peimisine spiked into a blank matrix extract after the extraction process to the response of a pure Peimisine standard solution at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Solution) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Q4: Is it necessary to use a stable isotope-labeled internal standard (SIL-IS) for Peimisine analysis?
A4: While not strictly mandatory for all applications, using a stable isotope-labeled internal standard (SIL-IS) for Peimisine is highly recommended, especially for regulated bioanalysis. A SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences the same degree of matrix effects. This co-behavior allows for effective compensation for variations in ionization efficiency, leading to more accurate and precise quantification.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your LC-MS analysis of Peimisine.
Issue 1: Poor sensitivity and low signal intensity for Peimisine.
| Possible Cause | Recommended Action |
| Significant Ion Suppression | This is a primary suspect for low signal intensity. Improve your sample preparation method to remove interfering matrix components. Consider switching from a simple protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). |
| Suboptimal MS Parameters | Ensure that the mass spectrometer parameters, including precursor and product ions, collision energy, and cone voltage, are optimized for Peimisine. Since Peimisine is structurally similar to Peimine and Peiminine, their optimized parameters can be a good starting point. |
| Inefficient Chromatographic Separation | If Peimisine co-elutes with a region of significant ion suppression, modify your chromatographic method. Adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate can shift the retention time of Peimisine away from the interfering matrix components. |
Issue 2: Poor reproducibility and high variability in results.
| Possible Cause | Recommended Action |
| Inconsistent Sample Preparation | Variability in manual sample preparation steps can lead to inconsistent removal of matrix components. Ensure your protocol is followed precisely for all samples, standards, and quality controls. Automating the sample preparation process can improve reproducibility. |
| Matrix Effects Varying Between Samples | Different lots of biological matrices can exhibit varying levels of matrix effects. It is crucial to evaluate matrix effects using multiple sources of the blank matrix. The use of a stable isotope-labeled internal standard is the most effective way to compensate for this variability. |
| Instrument Contamination | Buildup of matrix components in the ion source or mass spectrometer can lead to inconsistent performance. Implement a regular cleaning and maintenance schedule for your LC-MS system. |
Experimental Protocols and Data
LC-MS/MS Parameters for Peimisine Analysis
The following table provides suggested starting parameters for the analysis of Peimisine, based on published data for the structurally similar alkaloids, Peimine and Peiminine. Optimization will be required for your specific instrumentation.
| Parameter | Value |
| Ionization Mode | ESI+ |
| Precursor Ion (Q1) | m/z 432.4 |
| Product Ion (Q3) | m/z 414.4 |
| Internal Standard (IS) | Carbamazepine |
| IS Precursor Ion (Q1) | m/z 237.1 |
| IS Product Ion (Q3) | m/z 194.2 |
Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the general effectiveness of common techniques for the analysis of alkaloids like Peimisine in plasma.
| Technique | General Procedure | Pros | Cons | Typical Recovery | Matrix Effect Mitigation |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, and inexpensive. | Often results in "dirtier" extracts with significant matrix effects. | 80-105% | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Provides cleaner extracts than PPT. | More labor-intensive and uses larger volumes of organic solvents. | 85-105% | Moderate to High |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts with the least matrix effects. Can be automated. | More expensive and requires method development to optimize the sorbent and solvents. | >90% | High |
Detailed Protocol: Liquid-Liquid Extraction (LLE) for Peimisine in Plasma
This protocol is adapted from a validated method for the extraction of Peimine and Peiminine from rat plasma.
Materials:
-
Plasma sample
-
Internal Standard (Carbamazepine) working solution
-
Methanol
-
Ammonia water
-
Ethyl acetate
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a centrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution and 10 µL of methanol.
-
Vortexing: Vortex the sample for 1 minute.
-
Basification: Add 20 µL of ammonia water and vortex for another minute.
-
Extraction: Add 0.8 mL of ethyl acetate to the tube, vortex for 3 minutes, and then centrifuge at 12,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Visualizing Workflows and Concepts
The following diagrams illustrate key workflows and concepts for troubleshooting and mitigating matrix effects in Peimisine analysis.
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Decision tree for troubleshooting poor Peimisine signal.
References
Troubleshooting poor peak shape in Peimisine HCl chromatography
Technical Support Center: Peimisine HCl Chromatography
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor peak shape during the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is the most common peak shape issue for basic compounds like this compound. This is typically caused by secondary interactions between the analyte and the stationary phase.
Potential Causes and Solutions:
-
Silanol Interactions: this compound is a steroidal alkaloid with a basic nitrogen group.[1][2] This basic group can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[3][4] This secondary ion-exchange interaction is a primary cause of peak tailing.
-
Solution A: Adjust Mobile Phase pH: Lower the mobile phase pH to below 3. This protonates the silanol groups, minimizing their ability to interact with the protonated basic analyte.
-
Solution B: Use a Competing Base: Add a small amount of a competing base, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase. These agents bind to the active silanol sites, effectively shielding them from the analyte.
-
Solution C: Select an Appropriate Column: Use a modern, high-purity silica column that is fully end-capped to reduce the number of free silanols. Alternatively, columns with polar-embedded phases or hybrid particles designed for high pH stability can provide better peak shape for basic compounds.
-
-
Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, leading to tailing.
-
Solution: Reduce the injection volume or dilute the sample and reinject.
-
-
Trace Metal Contamination: Metals present in the silica matrix of the column packing can interact with the analyte, causing tailing.
-
Solution: Use a column specifically tested for low metal content. If contamination is suspected, flushing the column with a chelating agent may help, but column replacement is often necessary.
-
Q2: My this compound peak is broad and has poor efficiency. What's the cause?
Peak broadening results in lower column efficiency and reduced sensitivity. While some causes overlap with peak tailing, others are distinct.
Potential Causes and Solutions:
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of this compound, the compound can exist in both its ionized and non-ionized forms, leading to a broadened or split peak.
-
Solution: Adjust the mobile phase pH to be at least 1.5 to 2 units away from the analyte's pKa to ensure it is in a single ionic state.
-
-
Sample Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause the sample band to spread before it reaches the column, resulting in a broad peak.
-
Solution: Whenever possible, dissolve your this compound sample in the initial mobile phase. If a stronger solvent is required for solubility, use the smallest possible injection volume.
-
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing, loose fittings, or a large detector cell can lead to band broadening.
-
Solution: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005"). Ensure all fittings are secure and properly seated to eliminate dead volume.
-
-
Column Degradation: Over time, the column's packed bed can degrade or form voids, especially at the inlet, leading to broader peaks.
-
Solution: Use a guard column to protect the analytical column from contaminants. If a void is suspected, replacing the column is the most effective solution.
-
Q3: What causes peak fronting for this compound?
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still occur.
Potential Causes and Solutions:
-
Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to fronting. The compound is only partially soluble in aqueous buffers like PBS.
-
Solution: Ensure the sample is completely dissolved. You may need to use a solvent with a higher organic content, like DMSO or ethanol, where it has better solubility, but be mindful of solvent strength mismatch and use a small injection volume.
-
-
Column Overload: Severe sample overload can also manifest as peak fronting.
-
Solution: Dilute the sample or decrease the injection volume.
-
-
Column Collapse: This is a rare but serious issue where the stationary phase structure is irreversibly damaged, often due to extreme pH or temperature conditions.
-
Solution: Ensure your operating conditions are within the column manufacturer's recommended ranges. The column will need to be replaced.
-
Q4: All the peaks in my chromatogram, including this compound, have poor shape. Where should I start troubleshooting?
When every peak is affected similarly, the problem likely occurs before the separation begins.
Potential Causes and Solutions:
-
Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and affecting all peaks.
-
Solution: Try backflushing the column (disconnect it from the detector first). If this doesn't work, the frit may need to be replaced, or the entire column may need to be replaced. Using a guard column and filtering all samples and mobile phases can prevent this.
-
-
Void at Column Inlet: A void or channel in the packing material at the head of the column will cause the sample band to spread unevenly, resulting in distorted or split peaks for all analytes.
-
Solution: Replace the column. Using a guard column can help extend the life of your analytical column.
-
-
Injector Issue: Problems with the injector, such as an incompletely filled sample loop or a damaged rotor seal, can lead to broad or split peaks.
-
Solution: Consult your instrument's manual for injector maintenance procedures. Ensure the sample loop is being filled completely and correctly.
-
Data Presentation
Table 1: Troubleshooting Summary for Poor Peak Shape
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols | Lower mobile phase pH (<3), add a competing base (e.g., DEA), or use an end-capped/high pH stable column. |
| Column overload | Reduce sample concentration or injection volume. | |
| Peak Broadening | Mobile phase pH near analyte pKa | Adjust pH to be >1.5 units away from the pKa. |
| Sample solvent stronger than mobile phase | Dissolve the sample in the mobile phase. | |
| Extra-column dead volume | Use shorter, narrower tubing and check fittings. | |
| Peak Fronting | Poor sample solubility | Ensure the sample is fully dissolved before injection. |
| Severe column overload | Reduce sample concentration or injection volume. | |
| All Peaks Affected | Blocked column inlet frit or void | Backflush or replace the column; use a guard column. |
| Injector malfunction | Perform injector maintenance. |
Table 2: Example HPLC Conditions for Peimisine-Related Alkaloids
These conditions for similar Fritillaria alkaloids can serve as a starting point for method development for this compound.
| Parameter | Method 1 (Peimine/Peiminine) | Method 2 (Peimine/Verticine) |
| Column | C18 (e.g., Waters XTerra RP18) | C18 (e.g., Shiseido Capcell Pak) |
| Dimensions | 150 mm x 3.9 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 10 mM NH4HCO3 (pH 10.1) | Acetonitrile, Water, and Diethylamine (70:30:0.03) |
| Elution Mode | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient or 30 °C | 30 °C |
| Detector | Evaporative Light Scattering (ELSD) | Evaporative Light Scattering (ELSD) |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a representative methodology for achieving a good peak shape for this compound, based on common practices for related basic alkaloids.
-
Preparation of Mobile Phase:
-
Prepare a solution of 0.1% (v/v) diethylamine (DEA) in HPLC-grade water.
-
The mobile phase will be a mixture of Acetonitrile (ACN) and 0.1% DEA in water. A starting point for isocratic elution could be 70:30 (ACN:Water with DEA).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.
-
-
Preparation of Standard Solution:
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve in 1 mL of methanol or DMSO to create a 1 mg/mL stock solution.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC with UV or ELSD detector.
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 70% Acetonitrile : 30% (0.1% DEA in Water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 204 nm or ELSD.
-
-
System Suitability:
-
Inject the standard solution five times.
-
The peak shape should be symmetrical. Calculate the tailing factor, which should ideally be between 0.9 and 1.2.
-
The relative standard deviation (RSD) for retention time and peak area should be less than 2%.
-
-
Analysis:
-
Once system suitability is established, inject the prepared samples.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in chromatography.
Caption: Troubleshooting workflow for poor chromatographic peak shape.
References
Technical Support Center: Optimizing Peimisine Extraction with Response Surface Methodology
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Peimisine extraction using Response Surface Methodology (RSM).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Peimisine Yield
-
Question: We are consistently obtaining a low yield of Peimisine despite following the RSM-optimized protocol. What could be the potential causes and how can we troubleshoot this?
-
Answer: Low Peimisine yield can stem from several factors throughout the extraction and analysis process. Here is a step-by-step guide to identify and resolve the issue:
-
Extraction Parameters:
-
Sub-optimal Conditions: The optimal conditions predicted by the RSM model are specific to the experimental setup. Variations in equipment, raw material, or solvent grade can shift the optimum. Consider performing a few additional experimental runs around the predicted optimum to fine-tune the parameters.
-
Solvent Quality: Ensure the ethanol or other solvents used are of high purity. Impurities can interfere with the extraction process.
-
Material-to-Solvent Ratio: An inappropriate ratio can lead to incomplete extraction. While RSM often optimizes this, verifying that the plant material is fully submerged and adequately dispersed in the solvent is crucial.
-
-
Plant Material:
-
Source and Quality: The concentration of Peimisine can vary significantly depending on the species, geographical source, harvest time, and storage conditions of the Fritillaria bulbs. Ensure the starting material is of high quality and consistent across experiments.
-
Particle Size: Inadequate grinding of the plant material can limit solvent penetration and, consequently, the extraction efficiency. Ensure a consistent and fine particle size.
-
-
Analytical Method (HPLC-ELSD):
-
Standard Curve: An inaccurate standard curve is a common source of error in quantification. Prepare fresh standards and ensure the calibration curve has a high correlation coefficient (r² > 0.999).
-
Detector Response: The Evaporative Light Scattering Detector (ELSD) response can be non-linear. Ensure you are operating within the linear range of the detector for Peimisine.
-
Sample Degradation: Peimisine may be susceptible to degradation under certain conditions. Analyze samples promptly after extraction and avoid prolonged exposure to high temperatures or light.
-
-
Issue 2: Poor Reproducibility of Results
-
Question: Our experimental results for Peimisine yield are not reproducible, even when we use the same parameters. What could be causing this variability?
-
Answer: Poor reproducibility is a critical issue that undermines the validity of your optimization study. Here are common sources of variability and how to address them:
-
Inconsistent Experimental Conditions:
-
Temperature and Pressure Fluctuations: For methods like Supercritical Fluid Extraction (SFE), precise control of temperature and pressure is vital.[1][2][3][4] Even small fluctuations can significantly impact extraction efficiency. Calibrate your equipment regularly.
-
Extraction Time: Ensure the extraction time is precisely controlled for all runs.
-
Inhomogeneous Mixing: In methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), ensure consistent and uniform application of energy to the sample.
-
-
Sample Heterogeneity:
-
Uneven Particle Size: A wide distribution of particle sizes in the plant material can lead to inconsistent extraction. Sieve the powdered material to ensure a uniform particle size.
-
Non-uniform Distribution of Peimisine: Thoroughly mix the powdered plant material before weighing to ensure each sample is representative of the bulk.
-
-
Analytical Variability:
-
Injection Volume: Use a high-quality autosampler to ensure precise and consistent injection volumes into the HPLC system.
-
Mobile Phase Preparation: Inconsistencies in the mobile phase composition can lead to shifts in retention time and peak area. Prepare fresh mobile phase for each batch of analysis and ensure accurate measurements of all components.
-
-
Issue 3: Unexpected Results or Model Inaccuracy in RSM
-
Question: The experimental values are significantly different from the values predicted by our RSM model, and the model's R² value is low. How can we improve the model's accuracy?
-
Answer: A discrepancy between experimental and predicted values indicates that the model is not accurately representing the relationship between the factors and the response. Consider the following:
-
Inappropriate Model Selection: A second-order polynomial model is commonly used in RSM, but it may not always be the best fit. Evaluate the "lack of fit" test in your statistical analysis. A significant lack of fit suggests that the chosen model is inadequate. You may need to consider a different model or transform your response data.
-
Range of Factors: The selected ranges for your independent variables (e.g., temperature, time) might be too narrow or too wide. If the optimal conditions are outside the selected range, the model will not be able to predict them accurately. Preliminary single-factor experiments can help in selecting appropriate ranges.
-
Interaction Effects: The interaction between factors might be more complex than anticipated. The 3D response surface plots generated by the software can help visualize these interactions and identify if the model is capturing them correctly.
-
Outliers: The presence of outliers in your experimental data can significantly skew the model. Use statistical tools to identify and potentially exclude outliers, but always investigate the reason for the outlier before removal.
-
Frequently Asked Questions (FAQs)
1. What is the most common experimental design for optimizing Peimisine extraction with RSM?
A Central Composite Design (CCD) or a Box-Behnken Design (BBD) are the most frequently used experimental designs for RSM. A CCD was successfully employed for optimizing the Supercritical Fluid Extraction of Peimisine.[1] BBD is also a popular choice as it requires fewer experimental runs than a CCD for the same number of factors.
2. What are the key factors to investigate when optimizing Peimisine extraction?
The key factors depend on the chosen extraction method. For Supercritical Fluid Extraction (SFE), the critical parameters are extraction time, temperature, pressure, and the concentration of a co-solvent like ethanol. For Ultrasound-Assisted Extraction (UAE), factors such as ultrasonic power, extraction time, temperature, and solvent-to-solid ratio are important. For Microwave-Assisted Extraction (MAE), microwave power, extraction time, and solvent concentration are key variables.
3. How is Peimisine typically quantified in the extracts?
High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a common and effective method for the quantification of Peimisine. This method is suitable for non-chromophoric compounds like Peimisine. Ultra-Performance Liquid Chromatography (UPLC-ELSD) can also be used for faster and more sensitive analysis.
4. What are some common issues encountered during HPLC-ELSD analysis of Peimisine?
Common HPLC issues include baseline noise, peak tailing or fronting, and retention time shifts. For ELSD specifically, problems can arise from an inappropriate nebulizer or evaporator temperature, or an incorrect gas flow rate, leading to poor sensitivity or signal instability.
5. Are there any known biological activities or signaling pathways associated with Peimisine?
Yes, recent studies have begun to elucidate the pharmacological activities of Peimisine and related compounds. Peimisine, along with ebeiedinone, has been shown to have a protective effect on lung cells by modulating the KEAP1/NRF2 and JNK/MAPK signaling pathways. A similar compound, Peiminine, has been reported to exhibit anti-cancer properties by potentially targeting the PI3K-Akt signaling pathway.
Data Presentation
Table 1: Optimal Conditions for Supercritical Fluid Extraction (SFE) of Peimisine
| Parameter | Optimal Value |
| Extraction Time | 3.0 hours |
| Temperature | 60.4 °C |
| Pressure | 26.5 MPa |
| Ethanol Concentration | 89.3% |
| Predicted Peimisine Yield | 0.5 mg/g |
Data sourced from a study on the optimization of SFE of total alkaloids from Fritillaria thunbergii Miq.
Table 2: Factors and Levels for a Box-Behnken Design for Ultrasound-Assisted Extraction (UAE) of Alkaloids
| Independent Variable | Code | Level -1 | Level 0 | Level 1 |
| Ultrasonic Power (W) | X₁ | 200 | 300 | 400 |
| Extraction Time (min) | X₂ | 20 | 30 | 40 |
| Solvent-to-Solid Ratio (mL/g) | X₃ | 10 | 15 | 20 |
This is an example design based on typical parameters for alkaloid extraction and should be adapted based on preliminary experiments.
Experimental Protocols
1. Protocol for Supercritical Fluid Extraction (SFE) of Peimisine
-
Preparation of Plant Material: Grind the dried bulbs of Fritillaria to a fine powder (e.g., 40-60 mesh).
-
SFE System Setup: Use a supercritical fluid extractor with CO₂ as the primary solvent and ethanol as a co-solvent.
-
Extraction:
-
Load a precise amount of the powdered plant material into the extraction vessel.
-
Set the extraction parameters (time, temperature, pressure, and ethanol concentration) according to the experimental design (e.g., a Central Composite Design).
-
Pump CO₂ and the ethanol co-solvent through the vessel at the specified conditions.
-
-
Collection: Collect the extract downstream after the pressure is reduced, allowing the CO₂ to vaporize and the extract to precipitate.
-
Quantification: Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol) and analyze by HPLC-ELSD to determine the Peimisine yield.
2. Protocol for HPLC-ELSD Quantification of Peimisine
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mobile phase, often consisting of acetonitrile, water, and a modifier like diethylamine or triethylamine to improve peak shape for alkaloids.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25-30 °C.
-
-
ELSD Conditions:
-
Drift Tube Temperature: Optimize for the volatility of the mobile phase and analyte (e.g., 40-115 °C).
-
Nebulizing Gas Flow Rate: Adjust for optimal droplet formation (e.g., 1.5-3.0 L/min).
-
-
Standard Preparation: Prepare a series of standard solutions of Peimisine of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions to construct a calibration curve of log(peak area) versus log(concentration).
-
Sample Analysis: Inject the dissolved extract and determine the Peimisine concentration based on the calibration curve.
Mandatory Visualization
Caption: Workflow for RSM-based optimization of Peimisine extraction.
Caption: Potential signaling pathways modulated by Peimisine.
References
- 1. Optimization of microwave-assisted extraction of bioactive alkaloids from lotus plumule using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ebeiedinone and peimisine inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the precision of Peimisine HCl assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the precision of Peimisine HCl assays. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve accurate and reproducible results.
Troubleshooting Guide
Poor precision in this compound assays can manifest as high relative standard deviation (RSD) between injections or samples. This guide addresses common causes and provides systematic solutions.
Question: My retention times are drifting during my HPLC/UPLC run. What could be the cause and how do I fix it?
Answer: Retention time drift can significantly impact the precision of your assay. The most common causes and their solutions are outlined below:
-
Inadequate Column Equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the sequence. A stable baseline is a good indicator of equilibration. For gradient methods, allow the column to re-equilibrate to the initial conditions for at least 10 column volumes.
-
Mobile Phase Composition Changes: In reverse-phase chromatography, even a 1% change in the organic solvent concentration can alter retention times by 5-15%.[1] Prepare the mobile phase carefully, preferably by weight, and ensure thorough mixing.[1] If preparing buffered mobile phases, ensure the buffer is fully dissolved and the pH is consistent.
-
Temperature Fluctuations: Employ a column oven to maintain a constant temperature.[2] Fluctuations in ambient temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, leading to retention time shifts.[3]
-
Pump and System Leaks: Inspect the HPLC/UPLC system for any leaks, especially around fittings and pump seals.[2] Leaks can cause pressure fluctuations and inconsistent flow rates.
Question: I'm observing poor peak shape (e.g., tailing, fronting, or splitting). How can I improve it?
Answer: Poor peak shape compromises integration accuracy and thus, precision. Here are the primary causes and corrective actions:
-
Peak Tailing: This is often due to secondary interactions between the basic amine groups in Peimisine and acidic silanols on the silica-based column.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid) can protonate the silanols and reduce these interactions.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with end-capping minimize the number of free silanols.
-
Add a Competing Base: Including a small amount of a competing base, like triethylamine, in the mobile phase can mask the active sites on the stationary phase.
-
-
Peak Fronting: This is typically a sign of column overload.
-
Reduce Sample Concentration: Dilute your sample and reinject.
-
-
Peak Splitting: This can be caused by a partially blocked column frit, a void in the column packing, or injecting the sample in a solvent much stronger than the mobile phase.
-
Use a Guard Column: A guard column can protect the analytical column from particulates and strongly retained matrix components.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve and dilute your sample in the initial mobile phase.
-
Question: My results are not reproducible between different sample preparations. What are the likely sources of variability?
Answer: Inconsistent sample preparation is a major contributor to poor precision.
-
Incomplete Extraction: Ensure your extraction solvent and method are optimized to fully extract this compound from the sample matrix. Sonication or vortexing can aid in achieving complete extraction. For plant materials, grinding the sample to a fine, uniform powder can improve extraction efficiency.
-
Matrix Effects (for LC-MS/MS): Co-eluting compounds from the sample matrix can suppress or enhance the ionization of Peimisine, leading to inaccurate and variable results.
-
Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.
-
Employ an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard is the most effective way to correct for matrix effects and other sources of variability.
-
-
Inconsistent pH during Extraction: The solubility and stability of alkaloids are often pH-dependent. Maintain a consistent pH throughout the extraction and sample preparation process.
Frequently Asked Questions (FAQs)
Q1: What is the best type of analytical column for this compound analysis?
A1: A C18 column is the most commonly used stationary phase for the analysis of Peimisine and other alkaloids. Look for a high-purity, end-capped C18 column to minimize peak tailing. For higher throughput and resolution, a sub-2 µm particle size column (UPLC) can be used.
Q2: How can I improve the resolution between Peimisine and other closely eluting peaks?
A2: To improve resolution, you can:
-
Optimize the Mobile Phase: Adjusting the organic solvent-to-aqueous buffer ratio is the first step. Changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity. Modifying the pH of the mobile phase can also be effective if the co-eluting compounds have different pKa values.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a different stationary phase chemistry, such as a phenyl-hexyl column, may provide the necessary selectivity.
-
Use a Longer Column or Smaller Particle Size: Both will increase column efficiency (N), leading to sharper peaks and better resolution.
Q3: My assay sensitivity is low. How can I increase the signal for this compound?
A3: For low sensitivity:
-
Optimize Detector Settings: For UV detection, ensure you are monitoring at the wavelength of maximum absorbance for Peimisine. For MS detection, optimize the source parameters (e.g., capillary voltage, gas flow) and fragmentation parameters for the specific mass transitions of Peimisine.
-
Improve Sample Concentration: If possible, concentrate your sample extract before analysis. Solid-phase extraction can be used for both cleanup and concentration.
-
Increase Injection Volume: This can increase the signal but may lead to peak broadening if the injection volume is too large or the sample solvent is stronger than the mobile phase.
-
Switch to a More Sensitive Detector: Mass spectrometry (MS) offers significantly higher sensitivity and selectivity compared to UV or ELSD detectors.
Q4: What are the best practices for preparing calibration standards and quality control samples?
A4:
-
Use a Certified Reference Standard: Ensure the purity of your this compound reference standard.
-
Prepare a Stock Solution in a Suitable Solvent: this compound is soluble in DMSO and partially soluble in ethanol and PBS (pH 7.2). Prepare a high-concentration stock solution and dilute it to create your calibration standards.
-
Matrix-Matching: For complex samples, prepare your calibration standards and QCs in a blank matrix to mimic the composition of your unknown samples.
-
Use a Narrow Calibration Range: The calibration range should encompass the expected concentration of this compound in your samples. A narrower range can improve the accuracy of the regression.
-
Include Quality Control (QC) Samples: Prepare QCs at low, medium, and high concentrations within your calibration range to assess the accuracy and precision of your assay during the run.
Experimental Protocols
Protocol 1: HPLC-ELSD Method for Quantification of Peimisine
This protocol is adapted from a method for the determination of peimisine in Fritillaria bulbs.
1. Sample Preparation (from Fritillaria Bulbs):
- Grind the dried Fritillaria bulbs into a fine powder.
- Accurately weigh 1.0 g of the powder into a centrifuge tube.
- Add 25 mL of a methanol-water (1:1, v/v) solution.
- Vortex for 1 minute, followed by ultrasonication for 30 minutes.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
| Parameter | Value |
| Instrument | High-Performance Liquid Chromatography (HPLC) system |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Column | Agilent Hypersil BDS-C18 (4.0 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Diethylamine (37:63:0.03, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| ELSD Drift Tube Temp. | 115 °C |
| ELSD Gas Flow Rate | 3.0 L/min |
3. Data Analysis:
-
Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of this compound standards.
-
Quantify Peimisine in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: UPLC-MS/MS Method for High-Sensitivity Quantification
This protocol is based on methods developed for the analysis of similar alkaloids in biological matrices.
1. Sample Preparation (from Plasma):
- To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled Peimisine).
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 2 minutes.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Filter through a 0.22 µm syringe filter into a UPLC vial.
2. UPLC-MS/MS Conditions:
| Parameter | Value |
| Instrument | Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-1 min: 15% B; 1-2 min: 15-25% B; 2-3 min: 25% B; 3-3.1 min: 25-100% B; 3.1-4.5 min: 100% B; 4.5-4.8 min: 100-2% B; 4.8-6.0 min: 2% B |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound standard |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Peimisine to the internal standard versus the concentration of the standards.
-
Quantify Peimisine in samples using the generated regression equation.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Key factors and solutions for troubleshooting poor precision in assays.
References
Technical Support Center: Degradation of Peimisine HCl Under Stress Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of Peimisine HCl under various stress conditions. The information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This section addresses common problems encountered during the forced degradation studies of this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I seeing no degradation of this compound under acidic conditions? | The conditions are too mild. This compound, as a steroidal alkaloid, may be relatively stable in acidic environments. | Increase the concentration of the acid (e.g., from 0.1 M to 1 M or 2 M HCl), increase the temperature (e.g., reflux), or prolong the exposure time.[1][2] |
| My this compound sample shows complete degradation immediately after adding the alkaline solution. How can I study the degradation pathway? | The alkaline conditions are too harsh. The ester or other functional groups in the molecule may be highly susceptible to base-catalyzed hydrolysis. | Use a lower concentration of the base (e.g., 0.01 M NaOH), reduce the temperature (e.g., conduct the experiment at room temperature instead of refluxing), and take time points at very short intervals. |
| I am observing multiple, poorly resolved peaks in my chromatogram after oxidative stress testing. How can I improve the separation? | The degradation is extensive, leading to a complex mixture of products. The chromatographic method may not be optimized for these new compounds. | Modify the HPLC method. This could involve changing the mobile phase composition (e.g., gradient elution), adjusting the pH of the mobile phase, or using a different column chemistry. |
| The mass balance in my stability study is less than 95%. Where could the missing mass be? | Some degradation products may not be eluting from the HPLC column or may not be detected by the UV detector. The compound might have degraded into non-UV active or volatile products. | Use a more universal detector like a mass spectrometer (LC-MS) to identify all degradation products.[3] Check for the possibility of volatile degradants by using techniques like headspace GC-MS. |
| I am seeing significant degradation in my control sample (this compound in diluent) during the thermal stress study. | The diluent itself might be reacting with this compound at elevated temperatures, or the compound may be inherently thermally labile. | Choose a more inert diluent. If the compound is inherently unstable, consider conducting the thermal degradation study on the solid drug substance.[1] |
| Photolytic degradation results are inconsistent between experiments. | The light source intensity or wavelength may not be consistent. The sample container might be blocking some of the light. | Use a calibrated photostability chamber with a consistent light source (e.g., a xenon lamp). Ensure quartz cuvettes or other UV-transparent containers are used. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the degradation of this compound.
1. What is the purpose of a forced degradation study for this compound?
Forced degradation studies, also known as stress testing, are conducted to identify the likely degradation products of a drug substance. This information is crucial for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and establishing its degradation pathways.
2. What are the typical stress conditions used for this compound?
Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures.
-
Alkaline Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug or a solution at temperatures ranging from 40°C to 80°C.
-
Photolytic Degradation: Exposing the drug substance to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. What is a stability-indicating analytical method?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact drug substance without interference from its degradation products, impurities, or excipients.
4. How can I characterize the degradation products of this compound?
The most powerful technique for characterizing degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, the structure of the degradants can be elucidated. For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required after isolation of the degradation product.
5. Is this compound expected to be more stable in acidic or alkaline conditions?
Illustrative Degradation Data for this compound
The following tables provide hypothetical quantitative data to illustrate the expected outcomes of forced degradation studies on this compound. Note: This data is for illustrative purposes only and is not based on actual experimental results for this specific molecule.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 1 M HCl | 24 hours | 60°C | 15.2% | 2 |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 28.5% | 3 |
| Oxidation | 10% H₂O₂ | 24 hours | Room Temp | 18.7% | 2 |
| Thermal (Solid) | Dry Heat | 48 hours | 80°C | 5.1% | 1 |
| Photolytic (Solid) | ICH Q1B Option 2 | - | - | 12.4% | 2 |
Table 2: Chromatographic Data for this compound and its Degradation Products
| Peak ID | Retention Time (min) | Relative Retention Time | Found In |
| This compound | 10.5 | 1.00 | All samples |
| DP-A1 | 8.2 | 0.78 | Acid Hydrolysis |
| DP-A2 | 12.1 | 1.15 | Acid Hydrolysis, Oxidation |
| DP-B1 | 6.5 | 0.62 | Alkaline Hydrolysis |
| DP-B2 | 9.1 | 0.87 | Alkaline Hydrolysis |
| DP-B3 | 11.3 | 1.08 | Alkaline Hydrolysis |
| DP-O1 | 7.4 | 0.70 | Oxidation |
| DP-T1 | 9.8 | 0.93 | Thermal |
| DP-P1 | 8.9 | 0.85 | Photolytic |
| DP-P2 | 13.2 | 1.26 | Photolytic |
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile:water mixture) to obtain a stock solution of 1 mg/mL.
2. Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 2 M HCl to achieve a final concentration of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 2 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
3. Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.2 M HCl, and dilute with the mobile phase for analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 20% H₂O₂ to achieve a final concentration of 10% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.
5. Thermal Degradation:
-
Place a known amount of solid this compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in the diluent, and dilute to a suitable concentration for analysis.
6. Photolytic Degradation:
-
Place solid this compound in a thin layer in a quartz petri dish.
-
Expose the sample to light as per ICH Q1B guidelines.
-
A control sample should be kept under the same conditions but protected from light.
-
After the exposure, dissolve the samples in the diluent and dilute for analysis.
Visualizations
The following diagrams illustrate the experimental workflow and hypothetical degradation pathways.
Caption: General workflow for conducting and analyzing forced degradation studies of this compound.
Caption: Potential acid-catalyzed degradation pathways for this compound.
Caption: Potential base-catalyzed degradation pathways for this compound.
Caption: Potential oxidative degradation pathways for this compound.
References
Technical Support Center: Enhancing the Resolution of Peimisine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Peimisine from structurally similar alkaloids commonly found in Fritillaria species.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating Peimisine from other Fritillaria alkaloids?
A1: The primary challenge lies in the structural similarity of isosteroidal alkaloids present in Fritillaria species. Peimisine often co-exists with compounds like Peimine, Peiminine, Verticine, and Imperialine, which have very similar polarities and molecular weights. This structural similarity leads to overlapping peaks and poor resolution in chromatographic separations. Additionally, these alkaloids lack strong UV chromophores, necessitating the use of universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD), which present their own set of operational challenges.
Q2: Which analytical techniques are most effective for separating Peimisine?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for both analytical quantification and preparative isolation of Peimisine.[1][2] These methods, particularly when using a C18 stationary phase and coupled with an ELSD or Mass Spectrometer (MS), have shown good results in resolving Peimisine from other alkaloids.[1][3]
Q3: Can chemical derivatization improve the separation of Peimisine?
A3: Yes, chemical derivatization can be a valuable strategy. By reacting the alkaloids with a derivatizing agent, you can alter their physicochemical properties, such as polarity and volatility. This can enhance the separation efficiency in chromatography. For example, derivatization can be used to improve chromatographic behavior and detector response.
Q4: Is crystallization a viable method for purifying Peimisine?
A4: Crystallization is a powerful technique for the final purification of organic compounds and can be applied to Peimisine. The success of crystallization depends heavily on the selection of an appropriate solvent or solvent system in which Peimisine has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution. This technique is often used as the final step after chromatographic purification to obtain high-purity crystalline Peimisine.
Troubleshooting Guides
HPLC / UPLC Separation Issues
Problem 1: Poor resolution between Peimisine and a co-eluting alkaloid (e.g., Imperialine, Peimine).
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition. | Adjust the organic-to-aqueous ratio. For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase retention times and may improve resolution. |
| Incorrect mobile phase pH. | Adjust the pH of the aqueous phase. Since alkaloids are basic, using a mobile phase with a slightly basic pH (e.g., by adding diethylamine or triethylamine) can improve peak shape and resolution. |
| Suboptimal stationary phase. | Consider a different column chemistry. If a standard C18 column is not providing adequate separation, a phenyl-hexyl or a polar-embedded column might offer different selectivity. |
| Inadequate column efficiency. | Use a column with a smaller particle size (UPLC) or a longer column to increase the number of theoretical plates. |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature. Increasing the temperature can sometimes improve peak shape and resolution. |
Problem 2: Tailing peaks for Peimisine.
| Possible Cause | Troubleshooting Step |
| Secondary interactions with free silanol groups on the silica-based stationary phase. | Add a competitive base like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (e.g., 0.02-0.1%). This will mask the active silanol sites. |
| Use a modern, high-purity, end-capped silica column or a column specifically designed for the analysis of basic compounds. | |
| Column overload. | Reduce the sample concentration or injection volume. |
| Inappropriate pH of the mobile phase. | Ensure the pH of the mobile phase is suitable to maintain the analyte in a single ionic state. |
Problem 3: Inconsistent retention times.
| Possible Cause | Troubleshooting Step | | Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analytical run, especially when using gradient elution. | | Mobile phase composition drift. | Prepare fresh mobile phase daily and ensure it is well-mixed. If using an online mixer, ensure the pump is functioning correctly. | | Temperature fluctuations. | Use a column thermostat to maintain a consistent temperature. | | Column degradation. | Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. |
ELSD Detector Issues
Problem 4: High baseline noise or baseline drift with ELSD.
| Possible Cause | Troubleshooting Step | | Non-volatile mobile phase additives. | Use volatile buffers and additives (e.g., formic acid, acetic acid, ammonia, triethylamine). Avoid non-volatile salts like phosphates. | | Improper nebulizer or drift tube temperature. | Optimize the nebulizer and drift tube temperatures. The drift tube temperature should be high enough to evaporate the mobile phase but not so high as to cause degradation of the analyte. | | Fluctuations in gas flow. | Ensure a stable and pure gas supply (usually nitrogen). Check for leaks in the gas line. | | Contaminated detector. | Clean the drift tube and optical components according to the manufacturer's instructions. |
Experimental Protocols
Preparative HPLC for Peimisine Isolation
This protocol is a general guideline for scaling up an analytical method to a preparative scale. Optimization will be required for specific instruments and sample matrices.
1. Analytical Method Development:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Acetonitrile and water (containing 0.03% diethylamine). Start with a gradient to identify the elution conditions for Peimisine.
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD (Drift tube temperature: 115 °C, Gas flow: 3.0 L/min).[1]
-
Injection Volume: 10 µL.
2. Method Optimization and Loading Study:
-
Once the analytical conditions are established, switch to an isocratic elution that provides good resolution for Peimisine.
-
Gradually increase the injection volume on the analytical column to determine the maximum sample load before resolution is lost. This will inform the loading capacity for the preparative column.
3. Scaling to Preparative HPLC:
-
Column: C18, 10 µm, 30 x 250 mm (or similar preparative column).
-
Flow Rate: Scale the flow rate based on the column cross-sectional area. For a 30 mm ID column from a 4.6 mm ID column, the flow rate would be approximately (30²/4.6²) x 1.0 mL/min ≈ 42.6 mL/min.
-
Sample Loading: Dissolve the crude alkaloid extract in the mobile phase. The injection volume will depend on the loading study and the concentration of the sample.
-
Fraction Collection: Collect fractions based on the retention time of Peimisine determined from the analytical run. Collect fractions in regular time intervals and analyze them by analytical HPLC to identify the pure Peimisine fractions.
-
Post-processing: Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Peimisine.
Counter-Current Chromatography (CCC) Protocol
CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases.
1. Solvent System Selection:
-
A common versatile two-phase solvent system for alkaloids is Chloroform-Methanol-Water (e.g., in a 4:3:2 ratio).
-
The pH of the aqueous phase can be adjusted with acids (e.g., HCl) or buffers (e.g., NaH₂PO₄) to optimize the partition coefficient (K) of Peimisine.
-
The ideal K value should be between 0.5 and 2.0. Determine the K value by dissolving a small amount of the extract in the biphasic solvent system, shaking, and then analyzing the concentration of Peimisine in both the upper and lower phases by HPLC.
2. CCC Operation:
-
Fill the CCC column with the stationary phase (either upper or lower phase, depending on the K value and desired elution mode).
-
Rotate the column at the desired speed (e.g., 800-1000 rpm).
-
Pump the mobile phase through the column until hydrodynamic equilibrium is reached.
-
Dissolve the sample in a small volume of the biphasic solvent system and inject it into the column.
-
Continue pumping the mobile phase and collect fractions.
-
Analyze the fractions by TLC or HPLC to identify those containing pure Peimisine.
Crystallization Protocol Development
1. Solvent Screening:
-
Select a range of potential solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile) and anti-solvents (e.g., water, hexane, diethyl ether).
-
Test the solubility of purified Peimisine in small amounts of these solvents at room temperature and with gentle heating. An ideal solvent will dissolve Peimisine when hot but not when cold.
2. Crystallization Procedure (Example using a solvent/anti-solvent system):
-
Dissolve the purified Peimisine in a minimal amount of a good solvent (e.g., acetone) with gentle heating.
-
Slowly add an anti-solvent (e.g., n-hexane) dropwise until the solution becomes slightly turbid.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to promote crystal formation.
-
Collect the crystals by filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.
Data Presentation
Table 1: Analytical HPLC-ELSD Method Validation Data for Peimisine Quantification
| Parameter | Result |
| Linearity Range | 0.032 - 1.020 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Average Recovery | 98.7% - 102.1% |
| Relative Standard Deviation (RSD) | 2.5% - 3.86% |
Table 2: Comparison of Chromatographic Techniques for Peimisine Purification
| Technique | Stationary Phase | Mobile Phase Principle | Key Advantages | Key Challenges |
| Preparative HPLC | Solid (e.g., C18 silica) | Liquid | High resolution, well-established, scalable. | Potential for irreversible adsorption, column degradation, higher cost. |
| Counter-Current Chromatography (CCC) | Liquid | Liquid | No solid support (no irreversible adsorption), high sample recovery, gentle on samples. | Lower resolution than HPLC, solvent system selection can be complex. |
Visualizations
Caption: Workflow for the isolation and purification of Peimisine.
Caption: Troubleshooting logic for poor HPLC resolution of alkaloids.
References
Technical Support Center: Method Validation for Peimisine HCl Analytical Procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of Peimisine HCl. The information is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimental work.
Experimental Protocols
A typical Reverse-Phase High-Performance Liquid Chromatography with Evaporative Light-Scattering Detector (RP-HPLC-ELSD) method for the quantification of Peimisine is detailed below.
Chromatographic System
-
System: High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light-Scattering Detector (ELSD).
-
Software: Chromatographic data acquisition and processing software.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Diethylamine or Triethylamine (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium bicarbonate
Chromatographic Conditions
Based on published methods, the following conditions have been found suitable for the analysis of Peimisine.[1][2]
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |
| Column | Agilent Hypersil BDS-C18 (4.0 mm x 250 mm, 5 µm)[1] | Waters XTerra RP18 (150 mm x 3.9 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile:Water:Diethylamine (37:63:0.03, v/v/v)[1] | Acetonitrile and 10 mmol·L-1 Ammonium Bicarbonate (pH 10.10 with ammonia) in a gradient elution |
| Flow Rate | 1.0 mL/min | Not specified, typically 0.8-1.2 mL/min |
| Column Temp. | Ambient or controlled at 25 °C | 25 °C |
| Injection Vol. | 10 µL | Not specified, typically 5-20 µL |
| ELSD Drift Tube | 115 °C | Not specified, typically 40-115 °C |
| Gas Flow Rate | 3.0 L/min | Not specified, typically 1.5-3.5 L/min |
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol or a suitable solvent to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.
-
Sample Solution: The preparation will depend on the matrix. For bulk drug, dissolve a known amount in a suitable solvent. For formulations, an extraction step may be necessary. All solutions should be filtered through a 0.45 µm syringe filter before injection.
Method Validation Parameters
The following tables summarize typical validation parameters for Peimisine analytical methods based on published data.
Table 1: Linearity Data
| Method | Concentration Range (µg/mL) | Correlation Coefficient (r) |
| HPLC-ELSD | 40.75 - 815.00 | 0.9994 |
| HPLC-ELSD | 31.88 - 1020 | Not specified, but good linearity reported |
| UPLC-ELSD | Not specified | ≥ 0.9991 |
Table 2: Accuracy and Precision Data
| Method | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| HPLC-ELSD | 98.7% | 2.5% (n=6) |
| HPLC-ELSD | 102.1% | 3.86% (n=5) |
| UPLC-ELSD | 94.5% - 98.1% | ≤ 2.36% |
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Q1: Why am I observing peak tailing for the this compound peak?
A1: Peak tailing for basic compounds like Peimisine (an alkaloid) is often due to secondary interactions with acidic silanol groups on the silica-based column packing.
-
Solution 1: Mobile Phase Modifier: Add a basic modifier like triethylamine or diethylamine (0.02-0.1%) to the mobile phase. These modifiers compete with the analyte for active sites on the stationary phase, reducing tailing.
-
Solution 2: Adjust pH: For RP-HPLC, ensure the mobile phase pH is at least 2 units below the pKa of this compound to ensure it is in its fully protonated form, or adjust to a higher pH (e.g., pH 10) using a suitable buffer like ammonium bicarbonate to analyze it in its free base form.
-
Solution 3: Column Choice: Use a column with end-capping or a base-deactivated stationary phase designed for the analysis of basic compounds.
Q2: My system pressure is fluctuating or is too high.
A2: Pressure fluctuations can be caused by air bubbles in the pump, faulty check valves, or leaks. High backpressure is often due to blockages in the system.
-
Troubleshooting Steps:
-
Degas Mobile Phase: Ensure your mobile phase is properly degassed to prevent air bubbles.
-
Purge the Pump: Purge the pump to remove any trapped air bubbles.
-
Check for Leaks: Inspect all fittings and connections for any signs of leakage.
-
Isolate the Column: Disconnect the column and run the pump to see if the pressure returns to normal. If it does, the blockage is likely in the column.
-
Column Wash: If the column is blocked, try washing it with a strong solvent (e.g., isopropanol or methanol). If the pressure remains high, the column frit may be blocked and may need to be replaced.
-
Check In-line Filters: Ensure any in-line filters are not clogged.
-
Q3: The retention time of this compound is drifting.
A3: Retention time shifts can be caused by changes in mobile phase composition, column temperature, or flow rate.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Premixing the mobile phase components can improve consistency.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting the analysis. This can take 15-30 minutes or longer.
-
Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.
-
Pump Performance: Check the pump for consistent flow rate delivery.
-
Q4: I am observing a noisy or drifting baseline with my ELSD.
A4: Baseline issues with an ELSD can be related to the mobile phase, detector settings, or gas supply.
-
Troubleshooting Steps:
-
Mobile Phase Volatility: Ensure all mobile phase components are volatile and of high purity. Non-volatile components will build up in the detector and cause noise.
-
Detector Temperature: Optimize the drift tube temperature. A temperature that is too low may not fully evaporate the mobile phase, while a temperature that is too high can cause thermal degradation of the analyte.
-
Gas Flow Rate: Ensure a consistent and clean gas supply (usually nitrogen). Fluctuations in gas pressure can cause baseline instability.
-
System Cleanliness: A contaminated system can lead to a noisy baseline. Flush the system with a clean, strong solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to validate for a this compound analytical method according to ICH guidelines?
A1: According to ICH Q2(R1) guidelines, the key validation parameters for an assay and/or impurity method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of 5 concentrations is recommended.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q2: How do I demonstrate the specificity of my method for this compound?
A2: Specificity is crucial for a stability-indicating method. It can be demonstrated by:
-
Forced Degradation Studies: Subjecting this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method should be able to resolve the this compound peak from all degradation product peaks.
-
Analysis of Placebo: If analyzing a formulation, a placebo (formulation without the active pharmaceutical ingredient) should be analyzed to ensure that none of the excipients interfere with the analyte peak.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector or a mass spectrometer (MS) to assess the peak purity of the analyte peak in the presence of its degradation products and/or impurities.
Q3: What are forced degradation studies and why are they important?
A3: Forced degradation, or stress testing, involves subjecting the drug substance or drug product to conditions more severe than accelerated stability studies. These conditions typically include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. The purpose of these studies is to:
-
Identify potential degradation products.
-
Establish degradation pathways.
-
Demonstrate the specificity and stability-indicating nature of an analytical method.
-
Provide insights into the intrinsic stability of the molecule.
A general approach is to aim for 5-20% degradation of the active pharmaceutical ingredient.
Q4: What are some starting conditions for forced degradation of this compound?
A4: As a steroidal alkaloid, this compound may be susceptible to hydrolysis and oxidation. The following are general starting conditions that may need to be optimized:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for several hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for several hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for several hours.
-
Thermal Degradation: Dry heat at 80-100 °C for several hours.
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.
The extent of degradation should be monitored at various time points to achieve the target degradation level.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Anti-inflammatory Effects of Peimisine HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Peimisine Hydrochloride (HCl), a major alkaloid extracted from Fritillaria species, against two commonly used anti-inflammatory drugs: Dexamethasone and Indomethacin. The information presented herein is collated from various preclinical studies to offer a detailed overview for researchers in inflammation and drug discovery.
Executive Summary
Peimisine and its closely related isosteroid alkaloid, Peiminine, have demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. These effects are primarily attributed to the downregulation of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The principal mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways. While direct comparative studies with Dexamethasone and Indomethacin are limited, this guide consolidates available data to facilitate an objective assessment of Peimisine's potential as an anti-inflammatory agent.
Data Presentation: A Comparative Overview
The following tables summarize the anti-inflammatory effects of Peimisine/Peiminine, Dexamethasone, and Indomethacin. It is important to note that the data are compiled from different studies, and direct comparison of potency (e.g., IC50 values) should be interpreted with caution due to variations in experimental conditions.
Table 1: Anti-inflammatory Effects of Peimisine and Peiminine
| Compound | Model System | Target | Effect | Reference |
| Peiminine | Acetic acid-induced ulcerative colitis (mice) | NO, MPO, IL-1β, IL-6, TNF-α, iNOS, COX-2 | Reduced levels and expression | [1] |
| Peiminine | LPS-induced mastitis (mice) | MPO, TNF-α, IL-6, IL-1β, COX-2, iNOS | Dose-dependent inhibition of production | [2] |
| Peiminine | LPS-induced acute lung injury (mice) | W/D ratio, MPO, TNF-α, IL-1β, IL-6 | Reduced levels; inhibited NF-κB, AKT, and PI3K phosphorylation | [3] |
| Peiminine | IL-1β-induced mouse articular chondrocytes | NO, PGE2, COX-2, TNF-α, iNOS, IL-6 | Significant inhibition of expression | [4] |
| Peiminine | LPS-stimulated peritoneal macrophages (mice, ex vivo) | ROS, NO, IL-12 | Dose-dependent reduction | [5] |
| Peiminine | C. acnes-induced mouse BMDMs | pro-IL-1β, COX-2, IL-6, TNF-α mRNA | Inhibition of expression |
Table 2: Anti-inflammatory Effects of Dexamethasone
| Compound | Model System | Target | IC50 / Effect | Reference |
| Dexamethasone | LPS-stimulated RAW 264.7 cells | IL-1β gene expression | Inhibition by blocking NF-κB and AP-1 | |
| Dexamethasone | TNF-α-induced apoptosis in MCF-7 cells | Apoptosis | ~80-90% blockage at 100 nM | |
| Dexamethasone | TNF-α- and LPS-induced apoptosis in bovine glomerular endothelial cells | Apoptosis | IC50 of 0.8 nM (TNF-α) and 0.9 nM (LPS) | |
| Dexamethasone | TNF-α-induced cytokine release in human eosinophils | IL-8, GM-CSF | Complete blockage | |
| Dexamethasone | TNF-α-induced protein secretion in THP-1 cells | Multiple inflammatory proteins | IC50 from 2 nM to 1 µM | |
| Dexamethasone | Protein denaturation | Protein stabilization | Significant inhibition |
Table 3: Anti-inflammatory Effects of Indomethacin
| Compound | Model System | Target | IC50 / Effect | Reference |
| Indomethacin | Purified ovine COX-1 | COX-1 | 27 nM | |
| Indomethacin | Purified murine COX-2 | COX-2 | 127 nM | |
| Indomethacin | Purified human COX-2 | COX-2 | 180 nM | |
| Indomethacin | Human articular chondrocytes | COX-1 | 0.063 µM | |
| Indomethacin | Human articular chondrocytes | COX-2 | 0.48 µM | |
| Indomethacin | Carrageenan-induced paw edema (rats) | Edema | 83.34% inhibition |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate replication and further investigation.
In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages
Objective: To evaluate the inhibitory effect of a test compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Peimisine HCl) or a vehicle control. After a pre-incubation period of 1-2 hours, cells are stimulated with LPS (10-100 ng/mL).
-
Incubation: The cells are incubated for a further 18-24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected for the analysis of inflammatory mediators.
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent.
-
Cytokine Analysis (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Cell Viability Assay: The viability of the cells after treatment is assessed using an MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of a test compound in a rat model of inflammation.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Rats are randomly divided into several groups: a negative control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and treatment groups receiving different doses of the test compound (e.g., this compound).
-
Compound Administration: The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: Paw edema is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of Peimisine are largely mediated through the inhibition of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: MAPK Signaling Pathway and Potential Inhibition by this compound.
Caption: Workflow for In Vitro Anti-inflammatory Screening.
Conclusion
The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of key pro-inflammatory mediators. While it is a promising candidate for further investigation as a novel anti-inflammatory agent, there is a clear need for direct comparative studies against established drugs like Dexamethasone and Indomethacin to precisely determine its relative potency and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and conduct such validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dexamethasone inhibits TNF-alpha-induced apoptosis and IAP protein downregulation in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peiminine inhibits the IL-1β induced inflammatory response in mouse articular chondrocytes and ameliorates murine osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Peimisine HCl vs. Peimine: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals, this document provides a detailed comparative analysis of Peimisine Hydrochloride (Peimisine HCl) and Peimine. This guide synthesizes available experimental data on their physicochemical properties, pharmacological activities, and underlying mechanisms of action, presented in a structured format to facilitate informed decisions in research and development.
Executive Summary
Peimisine and Peimine are structurally related isosteroidal alkaloids isolated from plants of the Fritillaria genus, which are used in traditional medicine for various ailments. While both compounds exhibit promising pharmacological activities, they differ in their specific biological targets and potency. Peimisine, particularly as its hydrochloride salt, is noted for its acetylcholinesterase (AChE) inhibitory and antiasthmatic effects. Peimine is recognized for its potent anti-inflammatory and ion channel modulatory activities. This guide provides a head-to-head comparison of their known attributes, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
Physicochemical Properties: A Comparative Overview
The solubility and stability of a compound are critical parameters for its use in experimental settings. This compound, as a salt, generally exhibits higher aqueous solubility compared to its free base counterpart, Peimine.
| Property | This compound | Peimine |
| Molecular Formula | C₂₇H₄₁NO₃ • HCl | C₂₇H₄₅NO₃ |
| Molecular Weight | 464.1 g/mol | 431.7 g/mol |
| Solubility | DMSO: 16 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): Partially soluble | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 1 mg/mLDMSO:PBS (pH 7.2) (1:3): 0.25 mg/mL |
| Storage Stability | ≥ 4 years at -20°C (as a crystalline solid) | Reported to be stable in rat plasma under various conditions (short-term, long-term, and freeze-thaw cycles)[1] |
Pharmacological Activities: A Head-to-Head Comparison
Both Peimisine and Peimine have been investigated for a range of pharmacological activities. This section provides a comparative summary of their effects, with a focus on acetylcholinesterase inhibition and anti-inflammatory properties.
Acetylcholinesterase (AChE) Inhibition
Peimisine has been identified as an inhibitor of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This inhibitory action suggests its potential for applications in neurodegenerative diseases like Alzheimer's.
| Compound | AChE Inhibitory Activity |
| Peimisine | 20.2% inhibition of rabbit lung AChE at 200 μM[2] |
| Peimine | No significant AChE inhibitory activity has been reported in the reviewed literature. |
Note: A specific IC₅₀ value for Peimisine's AChE inhibition was not available in the reviewed literature, which would provide a more precise measure of its potency.
Anti-inflammatory Activity
Both compounds have demonstrated anti-inflammatory effects, primarily through the modulation of inflammatory signaling pathways and the reduction of pro-inflammatory mediators.
| Compound | Anti-inflammatory Activity (in LPS-stimulated RAW 264.7 macrophages) |
| Peimisine | Significantly reduces the mRNA expression levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α at a concentration of 25 μg/mL.[3] |
| Peimine | Significantly reduces the mRNA expression levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α at a concentration of 25 μg/mL.[3] |
Note: While both compounds show significant anti-inflammatory activity at the same concentration, a direct comparison of their IC₅₀ values for the inhibition of these cytokines would provide a more definitive assessment of their relative potencies.
Mechanisms of Action: Signaling Pathways
The pharmacological effects of Peimisine and Peimine are mediated by their interaction with various cellular signaling pathways.
Peimisine
Peimisine's antiasthmatic effects are attributed to its ability to relax tracheal smooth muscle. This is achieved by affecting M-receptors, exciting β-receptors, restraining the release of intracellular calcium, and promoting the release of nitric oxide.[4] In the context of inflammation, a derivative of peimisine has been shown to increase the content of IκB protein and reduce the content of p65 protein in lung tissue, suggesting an inhibitory effect on the NF-κB signaling pathway.
Peimine
Peimine exerts its diverse biological activities through the modulation of multiple signaling pathways:
-
MAPK/NF-κB Pathway: Peimine inhibits the production of pro-inflammatory cytokines by blocking the MAPK and NF-κB signaling pathways.
-
PI3K-Akt-mTOR Pathway: This pathway is implicated in Peimine's ability to inhibit the proliferation of colorectal cancer cells.
-
Ca²⁺/CaMKII/JNK Pathway: Disruption of intracellular calcium homeostasis through this pathway is involved in Peimine-induced apoptosis in prostate cancer cells.
-
Notch1 Signaling Pathway: Peimine has been shown to promote skin wound repair by activating the Notch1 signaling pathway in fibroblasts.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the existing findings.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro acetylcholinesterase inhibitory activity of a test compound.
Principle: This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is detected spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATCI solution in deionized water (prepare fresh).
-
Prepare a 1 U/mL AChE solution in phosphate buffer.
-
Prepare various concentrations of the test compound in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.
-
-
Assay in 96-well Plate:
-
Blank: 170 µL Phosphate Buffer + 10 µL deionized water.
-
Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at 25°C.
-
Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. For the blank, add 10 µL of deionized water.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated as follows: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100 The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory effects of a test compound by measuring the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle: RAW 264.7 macrophage cells are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response, leading to the production and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. The inhibitory effect of a test compound on this process is quantified by measuring the levels of these cytokines in the cell culture supernatant.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound or Peimine)
-
24-well cell culture plates
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 4 × 10⁵ cells/mL and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group (cells only), an LPS-only group, and test compound-only groups.
-
-
Supernatant Collection: After the incubation period, collect the cell-free supernatants and store them at -20°C until analysis.
-
Cytokine Measurement: Determine the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the test compound-treated groups to the LPS-only group to determine the percentage of inhibition. The IC₅₀ value can be calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To further elucidate the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Figure 1: Simplified signaling pathways modulated by Peimine.
Figure 2: General experimental workflow for pharmacological evaluation.
Conclusion
This compound and Peimine, while structurally similar, present distinct pharmacological profiles that make them suitable for different research applications. This compound's acetylcholinesterase inhibitory activity warrants further investigation for its potential in neurodegenerative disease research. Peimine's potent and multifaceted anti-inflammatory and ion channel modulatory effects make it a strong candidate for studies on inflammatory diseases and pain. The choice between these two compounds will ultimately depend on the specific research question and the biological system under investigation. This guide provides a foundational comparison to aid researchers in making that selection and in designing robust experimental protocols. Further head-to-head comparative studies with detailed dose-response analyses are encouraged to more definitively delineate the therapeutic potential of these two promising natural products.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Peimisine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of three prominent analytical methods for the quantification of Peimisine: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). This publication aims to assist researchers in selecting the most suitable method for their specific analytical needs by presenting a detailed comparison of their performance, supported by experimental data from published studies.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative performance parameters of the different analytical methods for Peimisine determination. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of each technique.
Table 1: Comparison of Chromatographic and Detection Parameters
| Parameter | HPLC-ELSD | LC-MS/MS | UPLC-QTOF-MS |
| Chromatographic System | HPLC | LC or UPLC | UPLC |
| Detector | Evaporative Light Scattering Detector (ELSD) | Tandem Mass Spectrometer (MS/MS) | Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS) |
| Typical Column | Agilent Hypersil BDS-C18[1] | Luna C18, Agilent Zobax SB C18[2][3] | Acquity UPLC BEH C18, Acquity UPLC CSH C18 |
| Principle of Detection | Light scattering of non-volatile analyte particles | Mass-to-charge ratio of fragmented ions | High-resolution mass-to-charge ratio of ions |
| Selectivity | Moderate | High | Very High |
| Sensitivity | Lower | High | High |
Table 2: Performance Characteristics of Analytical Methods for Peimisine
| Parameter | HPLC-ELSD | LC-MS/MS | UPLC-MS/MS |
| Linearity (Correlation Coefficient, r) | r ≥ 0.9991[4] | r > 0.999[3] | r² > 0.99 |
| Linear Range | 0.03188 - 1.020 mg/mL | 0.8 - 800 ng/mL | Not explicitly stated for Peimisine, but generally in the ng/mL range. |
| Recovery | 98.7% - 102.1% | 94.1% - 105.3% | Not explicitly stated for Peimisine, but typically high. |
| Precision (RSD) | 2.5% - 3.86% | Not explicitly stated for Peimisine, but meets requirements for pharmacokinetic studies. | Not explicitly stated for Peimisine, but described as accurate and reliable. |
| Application | Quantification in herbal materials | Pharmacokinetic studies in plasma | Pharmacokinetics, tissue distribution, and metabolism studies. |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for reproducibility and for understanding the nuances of each approach.
HPLC-ELSD Method
This method is well-suited for the quantification of Peimisine in raw herbal materials, such as Bulbus Fritillariae Cirrhosae.
-
Sample Preparation:
-
Powdered samples of Fritillaria bulbs are accurately weighed.
-
An ammonia solution is added to infiltrate the sample.
-
Extraction is performed with a mixture of chloroform and methanol.
-
-
Chromatographic Conditions:
-
Column: Agilent Hypersil BDS-C18 (4.0 mm x 250 mm, 5 μm).
-
Mobile Phase: An isocratic system of acetonitrile-water-diethylamine (37:63:0.03, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Not specified.
-
-
ELSD Conditions:
-
Drift Tube Temperature: 115°C.
-
Gas Flow Rate: 3.0 L/min.
-
LC-MS/MS Method
This technique offers high sensitivity and selectivity, making it ideal for analyzing Peimisine in complex biological matrices like plasma for pharmacokinetic studies.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, an internal standard (e.g., carbamazepine) is added.
-
Extraction is carried out using ethyl acetate.
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Luna C18.
-
Mobile Phase: A mixture of acetonitrile and water containing 10 mmol/L ammonium formate (35:65, v/v).
-
Flow Rate: Not specified.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Peimisine: m/z 428.4 → 114.2
-
Peimine: m/z 432.4 → 414.4
-
Internal Standard (Carbamazepine): m/z 237.1 → 194.2
-
-
UPLC-QTOF-MS Method
This advanced method combines the high separation efficiency of UPLC with the high-resolution mass analysis of QTOF-MS, enabling not only quantification but also the identification of metabolites.
-
Sample Preparation (Protein Precipitation):
-
To a biological sample (e.g., plasma, urine), an internal standard is added.
-
Protein is precipitated by adding acetonitrile.
-
The sample is vortexed and centrifuged.
-
The supernatant is transferred, evaporated, and the residue is reconstituted for injection.
-
-
UPLC Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
QTOF-MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis: The instrument is operated in full scan mode to acquire high-resolution mass data for both the parent compound and its potential metabolites.
-
Mandatory Visualization
The following diagrams illustrate the general experimental workflow for Peimisine analysis and a comparison of the key features of the discussed analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. [Simultaneous determination of peimine and peiminine in rat plasma by LC-MS/MS and its application in the pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Simultaneous determination of peimisine and sipeimine in Fritillaria walujewii regel and Fritillaria pallidiflora Schrenk by UPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Peimisine HCl and Other Fritillaria Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Peimisine hydrochloride (HCl) and other prominent alkaloids derived from the bulbs of Fritillaria plants. The information presented is supported by experimental data to aid in research and development decisions. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the complex signaling pathways involved.
Comparative Bioactivity Data
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of Peimisine and other major Fritillaria alkaloids. The data has been compiled from various studies to provide a comparative overview.
Table 1: Comparative Cytotoxicity (IC₅₀ values in µM) of Fritillaria Alkaloids on Various Cancer Cell Lines
| Alkaloid | A2780 (Ovarian) | LLC (Lung) | HepG2 (Liver) | A549 (Lung) |
| Peimisine | 18.72 | 21.34 | 28.93 | 25.46 |
| Verticinone | 15.86 | 19.52 | 24.61 | 22.87 |
| Verticine | 25.43 | 30.17 | 35.82 | 32.19 |
| Imperialine | 29.85 | 34.28 | 40.15 | 38.64 |
Data sourced from a comparative study on the antitumor properties of steroidal alkaloids from cultivated Bulbus Fritillariae ussuriensis.[1]
Table 2: Comparative Anti-inflammatory Activity (IC₅₀ values in µM) of Fritillaria Alkaloids
| Alkaloid | Bioactivity Assay | Cell Line | IC₅₀ (µM) |
| Stenanzine | NO Production Inhibition | RAW 264.7 | 8.04[2] |
| Hapepunine | NO Production Inhibition | RAW 264.7 | 20.85[2] |
| Peiminine | - | H1299 | 97.4[3] |
| Unnamed Alkaloid 1 | NO Production Inhibition | RAW 264.7 | 7.79[4] |
| Unnamed Alkaloid 4 | NO Production Inhibition | RAW 264.7 | 11.22 |
Note: A direct comparative study of the anti-inflammatory IC₅₀ values for Peimisine, Verticinone, Verticine, and Imperialine under the same experimental conditions was not available in the reviewed literature. The data presented is from separate studies and should be interpreted with caution.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Fritillaria alkaloids on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A2780, LLC, HepG2, A549)
-
Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The alkaloids (Peimisine, Verticinone, Verticine, Imperialine) are dissolved in DMSO to create stock solutions and then diluted to various concentrations with fresh medium. The culture medium is replaced with 100 µL of medium containing the desired concentrations of the alkaloids. A control group receives medium with DMSO only.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Anti-inflammatory Activity Assay (Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)
This protocol measures the ability of Fritillaria alkaloids to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of the Fritillaria alkaloids for 1-2 hours.
-
LPS Stimulation: After pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
-
Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess Reagent is added to each well, and the plate is incubated at room temperature for 10-15 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated from the standard curve, and the percentage of NO inhibition is determined relative to the LPS-treated control group. The IC₅₀ value is calculated from the dose-response curve.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by Peimisine and other Fritillaria alkaloids. These diagrams were generated using the DOT language and rendered with Graphviz.
Anticancer Mechanisms
Fritillaria alkaloids exert their anticancer effects through the modulation of several critical signaling pathways that control cell proliferation, survival, and apoptosis.
Caption: Anticancer signaling pathways modulated by Fritillaria alkaloids.
Anti-inflammatory Mechanisms
The anti-inflammatory effects of Fritillaria alkaloids are primarily mediated through the inhibition of pro-inflammatory signaling cascades, such as the MAPK and NF-κB pathways, in immune cells like macrophages.
Caption: Anti-inflammatory signaling pathways modulated by Fritillaria alkaloids.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the bioactivity of Fritillaria alkaloids.
Caption: General experimental workflow for bioactivity assessment.
References
- 1. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isosteroid alkaloids with different chemical structures from Fritillariae cirrhosae bulbus alleviate LPS-induced inflammatory response in RAW 264.7 cells by MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic anti-inflammatory effects of peimine, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Peimisine and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Peimisine and its structural analogs, Peimine and Peiminine (also known as Verticinone). The information presented is based on available experimental data to facilitate objective evaluation for research and drug development purposes.
Chemical Structures
The structural similarities and differences between Peimisine, Peimine, and Peiminine are foundational to understanding their distinct biological activities.
-
Peimisine: A C-nor-D-homo-steroidal alkaloid.
-
Peimine: An isosteroidal alkaloid.
-
Peiminine (Verticinone): An isosteroidal alkaloid, structurally similar to Peimine.
Comparative Biological Activity
The following table summarizes the reported biological activities of Peimisine, Peimine, and Peiminine, with quantitative data where available. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data should be interpreted with consideration of the different cell lines and methodologies used.
| Compound | Biological Activity | Cell Line/Model | Quantitative Data (IC50/Effective Concentration) | Reference(s) |
| Peimisine | Anti-inflammatory, Antiasthmatic | in vitro models | Data not available in the searched literature. | [1] |
| Peimine | Anticancer | Prostate Cancer (DU-145, LNCaP, PC-3) | Significant growth inhibition at 2.5, 5, and 10 µM | [2] |
| Anticancer | Lung Cancer (A549) | Increased cell viability at 25-100 µg/mL in an inflammatory model | [3] | |
| Anti-inflammatory | Primary mouse articular chondrocytes | Decreased IL-1β-induced NO and PGE2 production | [2] | |
| Peiminine (Verticinone) | Anticancer | Lung Cancer (H1299) | IC50: 97.4 µM | [4] |
| Anticancer | Bladder Cancer (BIU-87) | IC50: 710.3 µg/mL (48h) | ||
| Anticancer | Bladder Cancer (EJ-1) | IC50: 651.1 µg/mL (48h) | ||
| Anticancer | Lung Cancer (A549) | Increased cell viability at 25-100 µg/mL in an inflammatory model | ||
| Anti-inflammatory | Mouse model of atopic dermatitis | Reduced dermal and epidermal thickness at 5 mg/kg |
Signaling Pathways and Mechanisms of Action
The distinct biological effects of Peimine and Peiminine are attributed to their modulation of specific intracellular signaling pathways.
Peimine: Induction of Apoptosis in Prostate Cancer via the Ca²⁺/CaMKII/JNK Pathway
Peimine has been shown to induce apoptosis in prostate cancer cells by disrupting intracellular calcium homeostasis. This leads to the activation of the Calcium/calmodulin-dependent protein kinase II (CaMKII) and c-Jun N-terminal kinase (JNK) signaling cascade, ultimately promoting programmed cell death.
References
- 1. Peimisine | C27H41NO3 | CID 161294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Pharmacodynamics and Cellular Uptake of Peimine and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Peimisine content in different Fritillaria species
A Comparative Analysis of Peimisine Content in Various Fritillaria Species for Researchers and Drug Development Professionals
This guide provides a comparative analysis of Peimisine content across different species of the Fritillaria genus, a plant known for its medicinal properties in traditional medicine. The primary active constituents in Fritillaria are isosteroidal alkaloids, with Peimisine being a significant compound of interest for its potential pharmacological activities, including anti-tussive, expectorant, and anti-inflammatory effects.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual diagrams to support further research and development.
Quantitative Comparison of Peimisine Content
The concentration of Peimisine varies significantly among different Fritillaria species. This variation is a critical factor for the selection of raw plant material for research and drug manufacturing. The table below summarizes the Peimisine content determined in several Fritillaria species from various studies.
| Fritillaria Species | Peimisine Content (% w/w or µg/g) | Analytical Method | Reference |
| Fritillaria taipaiensis | 0.0173% - 0.0376% | HPLC-ELSD | [3] |
| Fritillaria unibracteata | 0.0233% - 0.0528% | HPLC-ELSD | [3] |
| Fritillaria cirrhosa | 17.92 - 123.53 µg/g | LC-MS/MS | [4] |
| Fritillaria przewalskii | 118.12 - 167.39 µg/g | UPLC-QTOF-MS | |
| Fritillaria walujewii | Content Determined (specific values not abstracted) | UPLC-ELSD | |
| Fritillaria pallidiflora | Content Determined (specific values not abstracted) | UPLC-ELSD | |
| Fritillaria thunbergii | Identified as a component | UPLC-QTOF-MS |
Note: Direct comparison of absolute values between studies should be done with caution due to variations in analytical methods, instrumentation, and sample origins.
Experimental Protocols for Peimisine Quantification
The accurate quantification of Peimisine is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) or an Evaporative Light Scattering Detector (ELSD), are the most common methods.
HPLC-ELSD Method for Fritillaria taipaiensis and Fritillaria unibracteata
This method was employed for the determination of Peimisine in Fritillaria taipaiensis and Fritillaria unibracteata.
-
Instrumentation: High-Performance Liquid Chromatography system coupled with an Evaporative Light Scattering Detector (ELSD).
-
Column: Agilent Hypersil BDS-C18 (4.0 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient program using acetonitrile-water-diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detector (ELSD) Settings:
-
Drift tube temperature: Not specified.
-
Air gas flow rate: 3.0 L/min.
-
-
Quantification: A calibration curve was established using the logarithm of the peak area versus the logarithm of the nominal mass of the Peimisine standard.
UPLC-QTOF-MS Method for Fritillaria przewalskii
This method was used for the fingerprinting and content determination of Peimisine in Fritillaria przewalskii.
-
Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (UPLC-QTOF-MS).
-
Column: Acquity UPLC CSH C18 (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with an acetonitrile solution containing 0.1% acetic acid and 0.01 mol/L ammonium acetate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry: The system was operated for simultaneous content determination.
UPLC-ELSD Method for Fritillaria walujewii and Fritillaria pallidiflora
This method was established for the simultaneous determination of Peimisine and Sipeimine.
-
Instrumentation: Ultra-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (UPLC-ELSD).
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with acetonitrile-0.02% triethylamine-water.
-
Column Temperature: 25°C.
-
Detector (ELSD) Settings:
-
Drift tube temperature: 40°C.
-
Spray parameter: 40%.
-
-
Injection Volume: 1 µL.
Visualized Workflows and Pathways
To further elucidate the processes involved in the analysis and the potential biological relevance of Fritillaria alkaloids, the following diagrams are provided.
Caption: Experimental workflow for the quantification of Peimisine in Fritillaria species.
Caption: Simplified biosynthetic pathway of isosteroidal alkaloids like Peimisine in Fritillaria.
References
- 1. Natural drug sources for respiratory diseases from Fritillaria: chemical and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A distinction between Fritillaria Cirrhosa Bulbus and Fritillaria Pallidiflora Bulbus via LC–MS/MS in conjunction with principal component analysis and hierarchical cluster analysis - PMC [pmc.ncbi.nlm.nih.gov]
Peimisine HCl vs. Traditional Asthma Medication: A Comparative Efficacy Analysis
For Immediate Release
This guide provides a detailed comparison of the efficacy of Peimisine Hydrochloride (HCl), a steroidal alkaloid, against established traditional asthma medications. The analysis is based on preclinical data from in vitro and in vivo models, offering insights for researchers, scientists, and drug development professionals in the respiratory field. While direct comparative clinical trials are not yet available, this document synthesizes existing experimental data to highlight the mechanisms and potential therapeutic benefits of Peimisine HCl in the context of current asthma treatments.
Executive Summary
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, inflammation, and airway remodeling. Traditional asthma management involves a combination of bronchodilators and anti-inflammatory agents. This compound has emerged as a compound of interest due to its multifaceted pharmacological activities, including anti-inflammatory, antioxidative, and bronchodilatory effects. This guide presents a comparative overview of the preclinical efficacy of this compound versus standard asthma therapies such as corticosteroids (budesonide), short-acting beta-agonists (salbutamol), and leukotriene receptor antagonists (montelukast).
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound and traditional asthma medications on key asthma-related parameters. It is important to note that the data is collated from different studies and may not be directly comparable due to variations in experimental models and protocols.
Table 1: Anti-Inflammatory Effects on Bronchoalveolar Lavage Fluid (BALF) Cells in Ovalbumin (OVA)-Induced Asthma Models
| Treatment | Animal Model | Dosage | Eosinophil Count (cells/mL) | Neutrophil Count (cells/mL) | Lymphocyte Count (cells/mL) | Macrophage Count (cells/mL) | Total Cell Count (cells/mL) |
| This compound | Data Not Available | - | - | - | - | - | - |
| Budesonide | BALB/c mice | 0.3 mg/kg (intranasal) | Significant Inhibition | Significant Inhibition | Significant Inhibition | No significant variation | Significant Inhibition[1] |
| Montelukast | Brown Norway rats | Not Specified | Significant Reduction[2] | - | - | - | - |
| Salbutamol | Data Not Available | - | - | - | - | - | - |
Note: Quantitative data for this compound on BALF cell counts in a standardized OVA-induced asthma model was not available in the reviewed literature. Budesonide showed a dose-dependent inhibition of inflammatory cells.[1]
Table 2: Effects on Airway Hyperresponsiveness (AHR) and Bronchodilation
| Treatment | Animal Model | Challenge Agent | Measurement | Efficacy |
| This compound | Guinea pig (in vitro) | Acetylcholine, Histamine | Tracheal smooth muscle contraction | Relaxation of tracheal smooth muscle[3] |
| Budesonide | BALB/c mice | Methacholine | Airway Hyperreactivity | Attenuated allergen-induced methacholine airway hyperresponsiveness[4] |
| Salbutamol | Guinea pig | Methacholine | Respiratory System Resistance | No significant difference in pulmonary responsiveness to methacholine |
| Montelukast | Brown Norway rats | Antigen challenge | Lung Resistance | Significantly lower lung resistance |
Table 3: Effects on Inflammatory Mediators
| Treatment | Animal Model | Effect on TNF-α | Effect on IL-1β | Effect on IL-4 | Effect on IL-5 | Effect on IL-6 | Effect on IL-13 |
| This compound | RAW 264.7 cells | Reduced | Reduced | - | - | Reduced | - |
| Budesonide | BALB/c mice | - | - | Dose-dependent inhibition | - | - | - |
| Montelukast | Brown Norway rats | - | - | - | Reduced IL-5 mRNA+ cells | - | - |
| Salbutamol | - | - | - | - | - | - | - |
Experimental Protocols
Ovalbumin (OVA)-Induced Asthma Model in Mice
A common preclinical model to study allergic asthma involves sensitization and challenge with ovalbumin.
-
Sensitization: BALB/c mice are sensitized by intraperitoneal injections of OVA emulsified in an adjuvant, typically aluminum hydroxide, on specific days (e.g., day 0 and 14).
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set duration on multiple consecutive days (e.g., days 28, 29, and 30).
-
Treatment: The test compound (e.g., this compound, budesonide) or vehicle is administered to the mice, often before each OVA challenge.
-
Outcome Measurement: 24 to 48 hours after the final challenge, various parameters are assessed, including:
-
Airway Hyperresponsiveness (AHR): Measured by exposing the mice to increasing concentrations of a bronchoconstrictor like methacholine and recording changes in airway resistance using techniques such as whole-body plethysmography.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with a saline solution to collect cells. The total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are then determined.
-
Histology: Lung tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, Periodic acid-Schiff) to assess inflammatory cell infiltration and mucus production.
-
Cytokine Analysis: Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) in the BALF or lung homogenates are measured using techniques like ELISA.
-
In Vitro Tracheal Smooth Muscle Contraction Assay
This assay is used to assess the direct bronchodilatory or bronchoconstrictive effects of a compound.
-
Tissue Preparation: The trachea is isolated from an animal (e.g., guinea pig) and cut into rings or strips.
-
Organ Bath Setup: The tracheal preparations are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Induction: A contractile agent (e.g., acetylcholine, histamine) is added to the bath to induce smooth muscle contraction, which is measured by a force transducer.
-
Treatment: The test compound (e.g., this compound) is added to the bath to assess its ability to relax the pre-contracted tracheal smooth muscle.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Asthma
Caption: Proposed mechanism of action of this compound in asthma.
Experimental Workflow for an OVA-Induced Asthma Model
Caption: Typical experimental workflow for an OVA-induced mouse model of asthma.
Conclusion
Preclinical evidence suggests that this compound possesses significant anti-inflammatory and bronchodilatory properties that could be beneficial in the treatment of asthma. Its mechanism of action appears to involve the inhibition of the NF-κB pathway, modulation of intracellular calcium, and promotion of nitric oxide release, distinguishing it from some traditional asthma medications. While the available data is promising, further research, particularly head-to-head comparative studies in standardized preclinical models and eventual clinical trials, is necessary to fully elucidate the therapeutic potential of this compound relative to current standard-of-care treatments for asthma. This guide serves as a foundational resource for directing future research and development efforts in this area.
References
- 1. Exacerbation of airway hyperreactivity by (+/-)salbutamol in sensitized guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Montelukast, a leukotriene receptor antagonist, inhibits the late airway response to antigen, airway eosinophilia, and IL-5-expressing cells in Brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Effects of inhaled budesonide on allergen-induced airway responses and airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Experimental Results with Peimisine HCl: A Comparative Guide
This guide provides a comparative analysis of the experimental reproducibility of Peimisine HCl in key biomedical research applications. Data is presented alongside common alternative compounds to offer researchers and drug development professionals a comprehensive overview for informed decision-making.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the anti-inflammatory and anti-cancer activities of Peimisine (or its close analogue, Peiminine) in comparison to standard reference compounds.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Cell Line | Assay | Concentration | Result |
| Peimisine derivative (G) | RAW 264.7 | LPS-induced TNF-α, IL-1β, IL-6, iNOS reduction | 25 µg/ml | Significant reduction in cytokine and iNOS levels |
| Dexamethasone | RAW 264.7 | LPS-induced TNF-α reduction | 1 µM | ~80-90% inhibition |
Table 2: In Vitro Anti-Cancer Activity
| Compound | Cell Line | Assay | Metric | Result |
| Peiminine | H1299 (NSCLC) | Cell Viability | IC50 | Significant dose-dependent reduction in cell viability at concentrations from 6 µM to 200 µM |
| Cisplatin | A549 (NSCLC) | Cell Viability | IC50 | ~10 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
In Vitro Anti-Inflammatory Assay: Measurement of LPS-Induced Cytokine Production in RAW 264.7 Macrophages
Objective: To assess the anti-inflammatory effects of a compound by measuring its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control. The cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: LPS (from E. coli) is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
Supernatant Collection: After incubation, the culture supernatant is collected and centrifuged to remove any cellular debris.
-
Cytokine Quantification: The concentration of cytokines (TNF-α, IL-1β, IL-6) in the supernatant is quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition by the test compound is calculated relative to the LPS-stimulated vehicle control.
In Vitro Anti-Cancer Assay: MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring cell viability.
Methodology:
-
Cell Culture: Human non-small cell lung cancer (NSCLC) cells (e.g., H1299 or A549) are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., Peiminine) or a vehicle control.
-
Incubation: The cells are incubated with the compound for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: LPS-induced pro-inflammatory cytokine production pathway and the inhibitory action of this compound.
Caption: The PI3K/Akt signaling pathway is inhibited by Peiminine, leading to reduced cancer cell proliferation and increased apoptosis.
Caption: A streamlined workflow of the MTT assay for determining the cytotoxic effects of a compound on cancer cells.
Peimisine HCl vs. Imperialine: A Comparative Guide on Antitussive Effects
For researchers and professionals in drug development, understanding the nuanced differences between potential therapeutic agents is paramount. This guide provides a detailed comparison of the antitussive (cough-suppressing) effects of two structurally related alkaloids, Peimisine HCl and Imperialine, both derived from the bulbs of Fritillaria species, which are widely used in traditional medicine for respiratory ailments. While direct head-to-head comparative studies with quantitative dose-response data for this compound and Imperialine were not identified in the available literature, this guide synthesizes the existing experimental data to offer an objective overview of their respective antitussive properties and underlying mechanisms.
Quantitative Analysis of Antitussive Efficacy
A study evaluating the antitussive effects of various alkaloids from Fritillaria cirrhosa provides valuable quantitative data for Imperialine.[1][2] The experiment utilized an ammonia-induced cough model in mice. The results demonstrated that Imperialine exhibits significant, dose-dependent antitussive activity.[3][4]
While a directly comparable quantitative study on this compound was not found, its antitussive potential is supported by its known effects on the respiratory system, including its ability to "get rid of sputum, cough". Further research is required to quantify its antitussive efficacy in a standardized model.
Table 1: Comparison of Antitussive and Related Activities
| Feature | This compound | Imperialine |
| Antitussive Effect | Reported to alleviate cough. | Demonstrated significant, dose-dependent inhibition of cough frequency and increased cough latency in an ammonia-induced mouse model.[1] |
| Expectorant Effect | Known for its ability to clear sputum. | Markedly enhanced tracheal phenol red output in mice, indicating significant expectorant activity. |
| Anti-inflammatory Effect | A derivative of peimisine has been shown to reduce the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) via the NF-κB signaling pathway. | Significantly inhibited the development of ear edema in a dose-dependent manner and suppressed the expression of inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α) and NF-κB in a COPD-like rat model. |
| Antiasthmatic Mechanism | Affects M-receptors, excites β-receptors, and restrains the release of internal calcium, leading to tracheal smooth muscle relaxation. | Not explicitly detailed in the context of antitussive effects, but its anti-inflammatory action on the lungs is a key related mechanism. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Ammonia-Induced Cough Model (for Imperialine)
This widely used model assesses the antitussive activity of a compound by measuring its ability to suppress cough induced by an irritant.
-
Animal Model: Kunming mice of both sexes, weighing between 18-22g, are used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping and Administration: Mice are randomly divided into several groups: a negative control group (vehicle), a positive control group (e.g., codeine phosphate), and treatment groups receiving different doses of Imperialine. The substances are typically administered intraperitoneally or orally.
-
Cough Induction: Thirty minutes after drug administration, each mouse is individually placed in a sealed chamber. A 0.5% solution of ammonia water is sprayed into the chamber for a set period (e.g., 20 seconds).
-
Observation: The number of coughs and the latency to the first cough are recorded for a defined observation period (e.g., 3 minutes) immediately following the ammonia exposure.
-
Data Analysis: The cough frequency and latency period are compared between the treatment groups and the control groups. A significant reduction in cough frequency and an increase in cough latency indicate antitussive activity. Statistical analysis is performed using appropriate methods, such as one-way ANOVA followed by Dunnett's test.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model (for Peimisine Derivative)
This model is used to evaluate the anti-inflammatory effects of a compound, which is a key mechanism related to its potential antitussive action.
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old, are used.
-
Grouping and Administration: Mice are divided into a control group, an LPS model group, and treatment groups receiving the peimisine derivative at different doses. The compound is administered, for example, by intraperitoneal injection.
-
Induction of Lung Injury: One hour after treatment, mice are challenged with an intraperitoneal injection of LPS (e.g., 10 mg/kg).
-
Sample Collection: After a set time (e.g., 6 hours), mice are euthanized, and lung tissues and bronchoalveolar lavage fluid (BALF) are collected.
-
Analysis:
-
The total number of inflammatory cells in the BALF is counted.
-
The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the BALF or lung tissue homogenates are measured using ELISA.
-
Western blot analysis is performed on lung tissue lysates to determine the expression levels of proteins in the NF-κB signaling pathway (e.g., p-p65, IκBα).
-
-
Data Analysis: The data from the treatment groups are compared with the LPS model group to determine the anti-inflammatory efficacy of the peimisine derivative.
Signaling Pathways and Mechanisms of Action
The antitussive effects of this compound and Imperialine are believed to be mediated, at least in part, through their anti-inflammatory and bronchodilatory properties.
Proposed Antitussive Mechanism of this compound
The antitussive effect of this compound is likely linked to its anti-inflammatory and antiasthmatic properties. A derivative of peimisine has been shown to inhibit the NF-κB signaling pathway. By preventing the phosphorylation and degradation of IκBα, it blocks the nuclear translocation of the p65 subunit of NF-κB, thereby reducing the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6. This reduction in airway inflammation can lead to a decrease in the stimulation of cough receptors. Additionally, its ability to relax tracheal smooth muscle by affecting M-receptors and β-receptors can alleviate cough associated with bronchoconstriction.
Caption: Proposed anti-inflammatory mechanism of this compound leading to antitussive effects.
Proposed Antitussive Mechanism of Imperialine
Imperialine's antitussive action is strongly associated with its potent anti-inflammatory effects. In a model of chronic obstructive pulmonary disease (COPD), which is characterized by chronic cough, Imperialine was found to suppress the inflammatory response by reducing the levels of key inflammatory mediators including IL-1β, IL-6, IL-8, and TNF-α. It also appears to modulate the NF-κB pathway. By mitigating the inflammatory cascade in the airways, Imperialine can reduce the sensitization of sensory nerves that trigger the cough reflex.
Caption: Imperialine's anti-inflammatory pathway contributing to its antitussive effect.
Conclusion
Both this compound and Imperialine from Fritillaria species show significant promise as antitussive agents. Imperialine has demonstrated clear, dose-dependent antitussive effects in preclinical models, which are strongly linked to its anti-inflammatory properties. While quantitative data for this compound's direct antitussive action is less defined in the current literature, its established anti-inflammatory and antiasthmatic mechanisms provide a strong rationale for its efficacy in treating cough.
For researchers and drug development professionals, these findings underscore the potential of these natural compounds. Future research should focus on direct, head-to-head comparative studies to elucidate the relative potencies and detailed mechanisms of action of this compound and Imperialine. Such studies will be crucial for the potential development of these compounds into clinically effective antitussive therapies.
References
- 1. iomcworld.com [iomcworld.com]
- 2. Antitussive, expectorant and anti-inflammatory alkaloids from Bulbus Fritillariae Cirrhosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitussive, expectorant and anti-inflammatory activities of four alkaloids isolated from Bulbus of Fritillaria wabuensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Peimisine HCl: An In Vivo Comparative Analysis of its Anti-inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Peimisine Hydrochloride's Anti-inflammatory Profile Against Established Agents.
Peimisine hydrochloride (HCl), an isosteroid alkaloid derived from the bulbs of Fritillaria species, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This guide provides an objective in vivo comparison of Peimisine HCl's performance against two widely used anti-inflammatory agents: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. The following sections present a synthesis of available experimental data, detailed methodologies for key in vivo models, and a visual representation of the relevant inflammatory signaling pathways.
Quantitative Comparison of Anti-inflammatory Activity
While direct head-to-head comparative studies are limited, this section compiles and juxtaposes data from in vivo studies utilizing analogous experimental models to provide a relative understanding of the anti-inflammatory efficacy of Peimisine, Dexamethasone, and Indomethacin. The data is primarily drawn from studies on lipopolysaccharide (LPS)-induced acute lung injury in mice and carrageenan-induced paw edema in rodents.
Table 1: Comparison of Efficacy in LPS-Induced Acute Lung Injury in Mice
| Compound | Dosage | Key Efficacy Markers | Percentage Reduction of Inflammatory Markers | Source |
| Peimine | 0.1 mg/kg | TNF-α, IL-6, IL-1β in BALF | Significant reduction (specific % not stated) | [1][2] |
| 1 mg/kg | TNF-α, IL-6, IL-1β in BALF | Significant reduction (specific % not stated) | [1][2] | |
| 10 mg/kg | TNF-α, IL-6, IL-1β in BALF | Significant reduction (specific % not stated) | [1] | |
| Dexamethasone | 5 mg/kg | TNF-α, IL-6 mRNA in lung tissue | Significant reversal of LPS-induced increase | |
| 10 mg/kg | TNF-α, IL-6 mRNA in lung tissue | Significant reversal of LPS-induced increase | ||
| 5 mg/kg | TNF-α, IL-6 protein in BALF | Significant reversal of LPS-induced increase | ||
| 10 mg/kg | TNF-α, IL-6 protein in BALF | Significant reversal of LPS-induced increase |
Note: Peimine is a closely related compound to Peimisine, and its data is used here as a proxy in the absence of direct comparative studies on this compound. BALF refers to bronchoalveolar lavage fluid.
Table 2: Comparison of Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound | Dosage (p.o.) | Time Point (hours) | Inhibition of Edema (%) | Source |
| Indomethacin | 10 mg/kg | 2 | 54 | |
| 3 | 54 | |||
| 4 | 54 | |||
| 5 | 33 | |||
| Indomethacin | 5 mg/kg | 1-5 | Significant inhibition (specific % varies) |
Note: Data for this compound in the carrageenan-induced paw edema model was not available in the searched literature. The data for Indomethacin is presented to provide a benchmark for a standard NSAID in this model.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound, Dexamethasone, and Indomethacin are mediated through distinct molecular pathways.
This compound: The primary anti-inflammatory mechanism of Peimisine and related compounds involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. By doing so, it suppresses the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Some evidence also suggests the involvement of the mitogen-activated protein kinase (MAPK) pathway.
Dexamethasone: As a potent glucocorticoid, Dexamethasone exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes by inhibiting transcription factors like NF-κB and activator protein-1 (AP-1). This leads to a broad suppression of the inflammatory cascade.
Indomethacin: Indomethacin is a non-selective cyclooxygenase (COX) inhibitor, targeting both COX-1 and COX-2 enzymes. By inhibiting COX, it blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Signaling Pathway Diagrams
Caption: Mechanisms of action for this compound, Dexamethasone, and Indomethacin.
Experimental Protocols
Detailed methodologies for the two primary in vivo models discussed in this guide are provided below.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is widely used to study acute inflammation in the lungs.
Caption: Workflow for LPS-induced acute lung injury model in mice.
Methodology:
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are commonly used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Mice are randomly divided into groups: a control group (vehicle), a model group (LPS + vehicle), this compound treatment groups (various doses), and a positive control group (e.g., Dexamethasone).
-
Drug Administration: Test compounds are typically administered intraperitoneally (i.p.) 1 hour before LPS challenge.
-
Induction of Injury: Mice are anesthetized, and a solution of LPS from E. coli (e.g., 5 mg/kg) in sterile saline is administered via intratracheal or intranasal instillation. The control group receives saline only.
-
Sample Collection: At a predetermined time point (e.g., 24 hours) after LPS administration, mice are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS) to collect BAL fluid. The total and differential cell counts in the BAL fluid are determined.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the BAL fluid supernatant are measured using enzyme-linked immunosorbent assay (ELISA) kits.
-
Histopathology: Lung tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) for histological evaluation of lung injury, including inflammatory cell infiltration and alveolar damage.
-
Western Blot Analysis: Lung tissue homogenates can be used to determine the expression levels of proteins involved in inflammatory signaling pathways, such as NF-κB.
Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
Caption: Workflow for carrageenan-induced paw edema model in rats.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Acclimatization: Animals are housed in standard laboratory conditions for at least one week before the experiment.
-
Grouping: Rats are randomly assigned to different groups: a control group (vehicle), a model group (carrageenan + vehicle), this compound treatment groups (various doses), and a positive control group (e.g., Indomethacin).
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: Test compounds are usually administered orally (p.o.) 1 hour prior to the injection of carrageenan.
-
Induction of Edema: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point. The percentage inhibition of edema is calculated for each treated group compared to the carrageenan control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
References
Safety Operating Guide
Proper Disposal of Peimisine HCl: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Peimisine Hydrochloride (HCl). Researchers, scientists, and drug development professionals are advised to follow these procedures to ensure safety and regulatory compliance. Given the conflicting safety information available, a cautious approach, treating Peimisine HCl as a hazardous substance, is mandated.
One Safety Data Sheet (SDS) indicates that this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects, requiring disposal via an approved waste disposal plant.[1] Another SDS suggests it is not classified as hazardous. However, to ensure the highest safety standards, all personnel should adhere to the more stringent guidelines.
Key Data for Peimisine Hydrochloride
The following table summarizes essential quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₂ClNO₃ | [1] |
| Molecular Weight | 464.09 g/mol | [1] |
| CAS Number | 900498-44-4 | [2] |
| Solubility | DMSO: 16 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): Partially soluble | [2] |
| Hazard Statements | H302: Harmful if swallowed, H410: Very toxic to aquatic life with long lasting effects | |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant |
Experimental Protocol: this compound Disposal
The following step-by-step methodology must be followed for the safe disposal of this compound and its containers.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Ensure an eye-wash station and safety shower are readily accessible.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused product and contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a designated, clearly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical and leak-proof.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container for aqueous toxic waste.
-
Crucially, do not pour any solution containing this compound down the drain. This is to prevent its release into the environment, where it is very toxic to aquatic life.
-
-
Empty Containers:
-
"Empty" containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Rinsing the container is not recommended as the rinsate would also be hazardous waste. It is safer to dispose of the container through a licensed hazardous waste company.
-
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name "Peimisine Hydrochloride," and the associated hazard symbols (e.g., harmful, toxic to aquatic life).
-
Store the sealed waste containers in a designated, secure hazardous waste accumulation area, away from incompatible materials. This area should be under the direct supervision of laboratory personnel.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste. The Environmental Protection Agency (EPA) regulates such waste under the Resource Conservation and Recovery Act (RCRA).
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for Peimisine HCl
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for the handling and disposal of Peimisine HCl, a steroidal alkaloid. Due to conflicting safety data from different suppliers, a conservative approach is mandated, adhering to the more stringent safety protocols outlined herein. Researchers, scientists, and drug development professionals must familiarize themselves with these procedures to ensure a safe laboratory environment.
Hazard Classification and Personal Protective Equipment (PPE)
This compound has varied hazard classifications. One Safety Data Sheet (SDS) indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Another suggests it is not a hazardous substance[2]. To mitigate any potential risks, personnel should adhere to the more cautious guidelines.
Required Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles | Must have side-shields to protect against splashes. |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile) are required. |
| Body Protection | Impervious clothing | A lab coat or other protective clothing that is resistant to chemicals. |
| Respiratory Protection | Suitable respirator | Use in areas with inadequate ventilation or when dust/aerosols may be generated. |
This data is synthesized from the more conservative safety data sheet to ensure maximum protection.
Experimental Protocols: Safe Handling and Storage
Strict adherence to the following procedures is necessary to minimize exposure and ensure laboratory safety.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[1].
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not inhale dust or aerosols[1].
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[1].
Storage Procedures:
-
Container: Keep the container tightly sealed.
-
Temperature: Store as a powder at -20°C or in a solvent at -80°C.
-
Location: Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.
Emergency and Disposal Plans
Immediate and appropriate action during an emergency is critical.
Emergency Procedures:
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and call a poison control center or physician immediately. |
| Spill | Evacuate the area. Wear full PPE. For liquid spills, absorb with an inert material (e.g., diatomite). For solid spills, carefully sweep or scoop up the material. Decontaminate the spill area with alcohol. Dispose of all contaminated materials as hazardous waste. |
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste in a designated, labeled, and sealed container.
-
Disposal: Dispose of the container and its contents at an approved waste disposal facility. Do not allow the chemical to enter drains or watercourses.
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
